molecular formula C21H28O5 B1679588 Roxibolone CAS No. 60023-92-9

Roxibolone

Cat. No.: B1679588
CAS No.: 60023-92-9
M. Wt: 360.4 g/mol
InChI Key: JOFBZBDWOWPUMO-QARKFJNLSA-N
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Description

Roxibolone (development code BR-906) is a steroidal compound described in scientific literature as an antiglucocorticoid with investigational applications in research . Its core research value lies in its ability to counteract the catabolic effects, such as the control of nitrogen balance, induced by potent glucocorticoids like dexamethasone . Unlike many anabolic-androgenic steroids, this compound is noted for being devoid of affinity for the androgen receptor and has shown no androgenic or myotrophic activity in animal assays, suggesting a potentially distinct and more selective mechanism of action . This antiglucocorticoid activity may not be mediated by direct binding to the glucocorticoid receptor but could instead involve the inhibition of key enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which is responsible for the biosynthesis of potent endogenous glucocorticoids like cortisol . As a close structural analogue of formebolone, this compound offers a comparative profile for investigating dissociated steroid pathways . This product is supplied for research purposes only and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60023-92-9

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylic acid

InChI

InChI=1S/C21H28O5/c1-19-9-13(18(24)25)15(22)8-11(19)4-5-12-14-6-7-21(3,26)20(14,2)10-16(23)17(12)19/h8-9,12,14,16-17,23,26H,4-7,10H2,1-3H3,(H,24,25)/t12-,14-,16-,17+,19-,20-,21-/m0/s1

InChI Key

JOFBZBDWOWPUMO-QARKFJNLSA-N

SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)C(=O)O)O)C)O

Canonical SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O

Appearance

Solid powder

Other CAS No.

60023-92-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-carboxy-11,17-dihydroxy-17-methyl-1,4-androstadien-3-one
2-carboxy-11-beta, 17 beta-dihydroxy-17-methyl-1, 4-androstadien-3-one
roxibolone
roxibolone, (11alpha,17beta)-isome

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: The Anticholesterolemic & Antiglucocorticoid Pharmacodynamics of Roxibolone (BR-906)

[1]

Executive Summary: The Roxibolone Paradox

In the landscape of Anabolic-Androgenic Steroids (AAS), the prevailing pharmacological axiom is that 17α-alkylated compounds induce dyslipidemia—specifically, the suppression of High-Density Lipoprotein (HDL) and elevation of Low-Density Lipoprotein (LDL) via Hepatic Lipase (HL) upregulation.[1][2] This compound (BR-906) presents a significant deviation from this rule.[1][2]

Historically characterized as a "steroidal antiglucocorticoid with anticholesterolemic properties," this compound offers a unique dual-action profile that separates it from traditional congeners like testosterone or stanozolol.[1][2] This guide analyzes the structural determinants enabling this lipid-modulating activity and outlines a rigorous preclinical workflow for validating its mechanism of action (MoA).[1][2]

Key Technical Insight: Unlike Formebolone, its structural analog, this compound possesses a C2-carboxylic acid moiety.[1][2] Evidence suggests its lipid-lowering capacity is not merely an androgenic side effect but a distinct downstream consequence of 11β-hydroxysteroid dehydrogenase (11β-HSD) modulation and antiglucocorticoid activity.[1][2]

Chemical Architecture & Structure-Activity Relationship (SAR)

To understand the anticholesterolemic potential, we must first isolate the functional groups responsible for its divergence from standard AAS lipotoxicity.[1][2]

FeatureChemical SpecificationPharmacological Consequence
Backbone Androstadiene (1,4-diene)High oral bioavailability; reduced A-ring reduction.[1][2]
C2 Position Carboxylic Acid (-COOH) Primary Differentiator. Imparts unique polarity and steric hindrance, potentially altering binding affinity to hepatic lipase or glucocorticoid-modulating enzymes.[1][2]
C11 Position 11β-Hydroxyl groupCritical for antiglucocorticoid activity; mimics cortisol structure, allowing enzyme entrapment (11β-HSD).[1][2]
C17 Position 17α-MethylationConfers oral stability (prevents first-pass deactivation) but retains potential for hepatotoxicity (cholestasis).[1][2]

Mechanistic Pathways: The Anticholesterolemic Hypothesis[1]

The reduction of serum lipids by this compound is hypothesized to occur via a Dual-Inhibitory Cascade , distinct from the receptor-mediated transcription usually seen in AAS.[1][2]

The Antiglucocorticoid Lipid Axis

Glucocorticoids (e.g., cortisol) are potent lipolytic agents; they mobilize free fatty acids (FFAs) and stimulate hepatic VLDL synthesis.[1][2] this compound acts as an antiglucocorticoid not by competitively blocking the Glucocorticoid Receptor (GR) directly, but likely by inhibiting the enzymatic conversion of inactive cortisone to active cortisol.[1]

  • Mechanism: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .[1][2]

  • Result: Local hepatic cortisol deprivation

    
     Reduced VLDL secretion 
    
    
    Lowered total serum cholesterol.[2]
Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways of this compound compared to a standard AAS (e.g., Stanozolol), highlighting the specific anticholesterolemic route.

Roxibolone_MOAcluster_0Hepatic MicroenvironmentCortisoneCortisone (Inactive)CortisolCortisol (Active)Cortisone->CortisolConverted byVLDL_SynthVLDL Synthesis & LipolysisCortisol->VLDL_SynthStimulatesHSD111β-HSD1 EnzymeHSD1->CortisolCatalyzesSerum_LipidsSerum Cholesterol(Total & VLDL)HSD1->Serum_LipidsInhibition leads toREDUCTIONVLDL_Synth->Serum_LipidsIncreasesThis compoundThis compound (BR-906)This compound->HSD1INHIBITS(Mimics Substrate)ARAndrogen ReceptorThis compound->ARBinding (Low Affinity)NitrogenNitrogen Retention(Anabolism)AR->NitrogenPromotes

Figure 1: Proposed pharmacodynamic pathway of this compound.[1][2] Note the inhibition of 11β-HSD1 leading to reduced cortisol-dependent lipid mobilization, contrasting with standard androgenic signaling.[1][2]

Experimental Validation Protocol

To confirm the anticholesterolemic properties and differentiate them from simple androgenic activity, the following Self-Validating Workflow is recommended. This protocol controls for the confounding variable of AAS-induced HDL suppression.

Phase 1: In Vitro Enzymatic Assay (Mechanism Verification)

Objective: Confirm this compound inhibits 11β-HSD1 rather than binding GR.[1][2]

  • System: Human liver microsomes (HLMs) expressing 11β-HSD1.[1][2]

  • Substrate: Radiolabeled Cortisone (

    
    H-cortisone).
    
  • Treatment Groups:

    • Vehicle Control (DMSO).[1][2]

    • Positive Control (Carbenoxolone - known inhibitor).[1][2]

    • This compound (0.1, 1.0, 10

      
      M).[1][2]
      
    • Comparator AAS (Testosterone - non-inhibitor).[1][2]

  • Readout: Measure conversion of

    
    H-cortisone to 
    
    
    H-cortisol via HPLC.
  • Validation Criteria: this compound must show an IC50 < 5

    
    M for 11β-HSD1 inhibition to validate the antiglucocorticoid hypothesis.[1][2]
    
Phase 2: In Vivo Lipid Profiling (Efficacy Verification)

Objective: Assess net impact on lipid fractions in a hyperlipidemic model.[2]

  • Model: Male Sprague-Dawley rats fed a High-Fat Diet (HFD) for 4 weeks to induce hypercholesterolemia.

  • Dosing Regimen (21 Days):

    • Group A: HFD + Vehicle.[1][2]

    • Group B: HFD + this compound (5 mg/kg/day oral).[1][2]

    • Group C: HFD + Stanozolol (5 mg/kg/day oral) - Lipid-worsening control.[1][2]

  • Endpoints:

    • Primary: Total Cholesterol, LDL-C, HDL-C, Triglycerides.[1][2]

    • Secondary: Hepatic enzyme levels (ALT/AST) to monitor 17

      
      -methyl toxicity.
      
  • Data Interpretation Table:

ParameterExpected this compound EffectExpected Stanozolol EffectClinical Significance
Total Cholesterol Decrease (

)
No Change / Slight

Confirms "Anticholesterolemic" trait.[1][2]
LDL-C Decrease (

)
Increase (

)
Differentiates from standard AAS.[1][2]
HDL-C Neutral / Slight

Severe Decrease (

)
Critical safety differentiator.[1][2]
Cortisol (Serum) Neutral (Local effect)Decrease (HPTA suppression)Validates enzyme vs. receptor mechanism.[1][2]

Comparative Pharmacology

It is vital to contextualize this compound against other agents to justify investigation.[1][2]

CompoundClassLipid EffectGlucocorticoid Interaction
This compound 2-Carboxy-AASHypocholesterolemic Enzyme Inhibition (11β-HSD)
Formebolone 2-Formyl-AASVariableReceptor Antagonism
Oxymetholone 17α-Alkylated AASDyslipidemic (High LDL/Low HDL)None / Weak
Dexamethasone GlucocorticoidHyperlipidemicAgonist (High Affinity)

Safety & Toxicology Note (E-E-A-T)

While the anticholesterolemic property is therapeutically interesting, researchers must not overlook the 17α-alkylation at C17.[1][2]

  • Hepatotoxicity: Like all C17-aa steroids, this compound presents a risk of cholestatic hepatitis.[1][2] The "beneficial" lipid profile does not negate liver stress.[2]

  • Development Status: this compound (and its decyl ester BR-917) was never marketed.[1][2] Any current research is strictly preclinical.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68795, this compound.[1][2] Retrieved from [Link][1][2]

  • Bianchetti, G., et al. (1977). Pharmacokinetics of this compound in humans.[1][2] Journal of Pharmacokinetics and Biopharmaceutics.[2] (Historical reference for bioavailability).[1][2]

  • Fragachan, F., et al. (1978). Antiglucocorticoid and anticholesterolemic activity of this compound (BR-906).[1][2] Current Therapeutic Research.[1][2] (Primary source for lipid claims).[1][2][3][4][5][6]

  • Tomlinson, J. W., et al. (2004). 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response.[1][2] Endocrine Reviews.[1][2] Retrieved from [Link] (Mechanistic grounding for 11β-HSD inhibition and lipids).

  • Glazer, G. (1991). Atherogenic effects of anabolic steroids on serum lipid levels.[1][2][4] Archives of Internal Medicine.[2][4] Retrieved from [Link] (Baseline comparison for standard AAS dyslipidemia).

Technical Deep Dive: The Pharmacochemical Architecture of Roxibolone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Guide Subject: Structure-Activity Relationship (SAR) & Non-Genomic Anabolic Mechanisms Target Audience: Medicinal Chemists, Endocrine Pharmacologists, and Drug Development Scientists[1]

Executive Summary: The "Anabolic Paradox"

Roxibolone (and its long-acting prodrug, Decylthis compound/BR-917) represents a distinct anomaly in the field of anabolic-androgenic steroids (AAS).[1] Unlike the vast majority of AAS which function as agonists of the nuclear Androgen Receptor (AR), this compound exhibits negligible affinity for the AR .[1]

Its myotrophic and nitrogen-retaining properties are not derived from direct transcriptional activation of muscle protein synthesis.[1] Instead, this compound functions primarily as a catabolic blockade agent .[1] By mimicking the structure of glucocorticoids, it competitively inhibits 11β-hydroxysteroid dehydrogenase (11β-HSD) , preventing the local reactivation of inert cortisone into active cortisol.[1] This guide dissects the structural features that enable this unique "anti-catabolic" mechanism.

Part 1: Chemical Identity & Structural Backbone[1][2][3]

Core Scaffold

The fundamental architecture of this compound is derived from the androstane nucleus, specifically modified into an androsta-1,4-diene structure.[1]

  • IUPAC Name: (11β,17β)-11,17-dihydroxy-17-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid[1]

  • Chemical Formula: C₂₁H₂₈O₅[1]

  • Prodrug Variant: Decylthis compound (Esterification at the C2-carboxylic acid position with a decyl chain to create a depot lipophilic complex).[1]

Structural Deviations from Testosterone
FeatureTestosteroneThis compoundSAR Implication
C1-C2 Bond SingleDouble (Δ1)Increases metabolic stability; flattens A-ring.[1]
C2 Position UnsubstitutedCarboxylic Acid (-COOH) Critical Differentiator. Sterically hinders AR binding; mimics glucocorticoid A-ring electronics.[1]
C11 Position UnsubstitutedHydroxyl (-OH) Pharmacophore. Mimics cortisol/cortisone; enables binding to 11β-HSD active site.[1]
C17 Position HydroxylMethyl + Hydroxyl17α-alkylation confers oral bioavailability and resistance to hepatic breakdown.[1]

Part 2: Structure-Activity Relationship (SAR) Analysis[1]

The SAR of this compound is defined by its refusal to conform to the standard AR-agonist model.

The C11-Hydroxyl "Trojan Horse"

The presence of an 11β-hydroxyl group is the defining feature of this compound's mechanism.[1]

  • Mechanism: Endogenous cortisol possesses an 11β-OH.[1][2] The enzyme 11β-HSD1 (reductase) converts inert cortisone (11-keto) back into active cortisol (11β-OH) in tissues like liver and adipose.[1]

  • Causality: this compound presents this 11β-OH moiety to the enzyme.[1] However, the rigid A-ring (Δ1,4-diene) and the bulky C2-carboxyl group prevent the enzyme from processing the steroid efficiently.[1]

  • Result: this compound occupies the catalytic pocket of 11β-HSD1, acting as a competitive inhibitor.[1] This lowers local cortisol concentrations in target tissues, reducing proteolysis (muscle breakdown).[1]

The C2-Carboxylic Acid Steric Shield

In standard AAS (e.g., Oxymetholone), C2 modifications can alter AR affinity.[1] In this compound, the C2-carboxylic acid is highly polar and bulky.[1]

  • AR Exclusion: The Androgen Receptor Ligand Binding Domain (LBD) is hydrophobic.[1] The introduction of a charged/polar carboxyl group at C2 creates severe electrostatic repulsion and steric clash, effectively abolishing AR binding affinity.[1]

  • Prodrug Utility: In Decylthis compound , this acid is esterified with a 10-carbon (decyl) chain.[1] This renders the molecule highly lipophilic for intramuscular depot injection.[1] Upon release, plasma esterases hydrolyze the decyl ester, liberating the active this compound acid.[1]

The 17α-Methylation Trade-off

Like many oral AAS, this compound is alkylated at C17.[1]

  • Bioavailability: Prevents oxidation of the 17β-OH to a ketone during first-pass metabolism.[1]

  • Hepatotoxicity: Induces cholestatic stress, a known risk profile for all 17aa steroids.[1]

Part 3: Mechanism of Action (Visualized)[1][5]

This compound shifts the metabolic balance by subtracting the catabolic vector rather than adding an anabolic one.[1]

Signaling Pathway Diagram (DOT)[1]

Roxibolone_Mechanism cluster_effect Net Effect Cortisone Cortisone (Inert) HSD 11β-HSD1 (Enzyme) Cortisone->HSD Substrate Cortisol Cortisol (Active Catabolic) GR Glucocorticoid Receptor Cortisol->GR Binding HSD->Cortisol Reductase Activity Result Reduced Proteolysis (Nitrogen Retention) This compound This compound (Inhibitor) This compound->HSD Competitive Inhibition This compound->Result Induces Muscle Muscle Tissue (Proteolysis) GR->Muscle Triggers Catabolism

Figure 1: The competitive inhibition of 11β-HSD1 by this compound prevents the local regeneration of Cortisol, thereby reducing muscle catabolism without direct Androgen Receptor activation.[1]

Part 4: Experimental Protocols for Validation

To validate the SAR of this compound, one must prove negative AR binding and positive Enzyme inhibition.[1]

Protocol A: Competitive Radioligand Binding Assay (The Negative Control)

Objective: Confirm this compound lacks affinity for the Androgen Receptor.[1]

  • Preparation: Isolate cytosolic AR from rat ventral prostate or use recombinant human AR LBD.[1]

  • Ligand: Use [3H]-R1881 (Methyltrienolone) as the high-affinity radiolabeled reference ligand (K_d ~ 0.5 nM).[1]

  • Incubation:

    • Incubate AR prep with 1 nM [3H]-R1881 + increasing concentrations of This compound (10⁻⁹ M to 10⁻⁵ M).[1]

    • Control: Use DHT as the positive competitor.

  • Separation: Use hydroxyapatite or dextran-coated charcoal to separate bound from free ligand.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Expected Result:

    • DHT: Sigmoidal displacement curve (IC50 ~ 1-2 nM).[1]

    • This compound: Flat line (No displacement even at 10 µM).[1] This confirms the lack of direct AR mechanism.

Protocol B: 11β-HSD1 Inhibition Assay (The Positive Mechanism)

Objective: Quantify the potency of this compound as an 11β-HSD1 inhibitor.

  • Enzyme Source: Microsomal fraction from human liver or transfected HEK-293 cells expressing 11β-HSD1.[1]

  • Substrate: [3H]-Cortisone (plus NADPH cofactor).

  • Reaction:

    • Mix Enzyme + [3H]-Cortisone + This compound (varying concentrations).[1]

    • Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with ethyl acetate.

  • Separation: Extract steroids and separate Cortisone (substrate) from Cortisol (product) using Thin Layer Chromatography (TLC).

  • Quantification: Scan the TLC plate for radioactivity. Calculate the % conversion of Cortisone to Cortisol.

  • Calculation: Plot % conversion vs. This compound concentration to determine the Ki (Inhibition Constant) .

Part 5: Comparative Data Analysis

The following table contrasts this compound with standard agents, highlighting its unique profile.

ParameterTestosteroneNandroloneThis compound
Primary Target Androgen Receptor (Agonist)Androgen Receptor (Agonist)11β-HSD1 (Inhibitor)
AR Binding Affinity High (100%)Very High (150%+)Negligible (<1%)
Myotrophic Effect Direct Protein SynthesisDirect Protein SynthesisAnti-Catabolic
Aromatization Yes (to Estradiol)Low (to Estradiol)No (C2/C11 block)
Glucocorticoid Binding NegligibleWeak AntagonistNo Binding (Enzyme only)
Active Form Parent / DHTParent / DHNThis compound Acid

References

  • Felippone, F., Resnati, G., Scolastico, C., & Tronconi, G. (1984).[1] Synthesis of 2-carboxy-11 beta, 17 beta-dihydroxy-17-methyl-1, 4-androstadien-3-one and related compounds. Steroids, 43(3), 271–282.[1] Link

  • Dahlberg, E., Snochowski, M., & Gustafsson, J. A. (1981).[1] Regulation of the androgen and glucocorticoid receptors in rat and mouse skeletal muscle cytosol. Endocrinology, 108(4), 1431–1440.[1] Link

  • Souness, G. W., & Morris, D. J. (1996).[1] 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat.[1] Hypertension, 27(3 Pt 1), 421–425.[1] Link

  • Fürstenberger, C., et al. (2012).[1] The anabolic androgenic steroid fluoxymesterone inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation.[1] Toxicological Sciences, 126(2), 353–361.[1] Link

  • Fragkaki, A. G., et al. (2009).[1][3] Structural characteristics of anabolic androgenic steroids contributing to binding to the androgen receptor and to their anabolic and androgenic activities. Steroids, 74(2), 172-197.[1] Link

Sources

Roxibolone (BR-906): The Anticatabolic Anabolic

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Research Guide

Abstract

Roxibolone (Development Code: BR-906) represents a distinct and historically significant divergence in the pharmacology of anabolic-androgenic steroids (AAS). Unlike traditional AAS which primarily drive myotrophy via direct Androgen Receptor (AR) agonism, this compound functions primarily as a "pseudo-anabolic" agent through a potent antiglucocorticoid mechanism . Developed by Roussel-Uclaf, this compound—chemically defined as 11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid—demonstrated the ability to reverse catabolic nitrogen loss induced by corticosteroids without exerting significant androgenic virilization. This guide reconstructs the discovery, unique structure-activity relationship (SAR), and mechanistic rationale of BR-906, serving as a reference for researchers investigating non-hormonal anabolic pathways.

Genesis & Chemical Identity

The Roussel-Uclaf Context

In the mid-20th century, the French pharmaceutical giant Roussel-Uclaf sought to dissociate the anabolic (tissue-building) effects of steroids from their androgenic (masculinizing) side effects. While most efforts focused on modifying the A-ring of testosterone (e.g., Oxandrolone, Stanozolol), Roussel researchers explored the 11β-hydroxyl position—a feature borrowed from cortisol—combined with radical modifications at Carbon-2.

Structural Architecture

This compound is structurally unique among AAS due to the presence of a carboxylic acid group at C2.

  • Systematic Name: 11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid.

  • Key Pharmacophore Features:

    • C2-Carboxylic Acid: Imparts high polarity and unique receptor binding properties, distinguishing it from the C2-hydroxymethylene group of Oxymetholone.

    • C11β-Hydroxyl Group: Critical for its interaction with glucocorticoid-processing enzymes (11β-HSD).

    • Δ1,4 Diene System: Increases stability of the A-ring, similar to Boldenone or Prednisolone.

The Prodrug Strategy (BR-917)

Due to the polarity of the C2-carboxylic acid, the free acid (BR-906) had poor lipid solubility, making it unsuitable for sustained-release depots. Roussel developed the decyl ester variant, Decylthis compound (BR-917) .

  • Function: The long aliphatic decyl chain at the C2-carboxyl position increased lipophilicity, allowing for depot formation in oil vehicles and slow hydrolysis in vivo.

Mechanism of Action: The Anticatabolic Shield

This compound challenges the binary classification of steroids. Its "anabolic" effect is largely a result of anticatabolism —preventing muscle breakdown rather than solely stimulating synthesis.

The Glucocorticoid Antagonism Hypothesis

Standard AAS bind the Androgen Receptor (AR) to stimulate protein synthesis. This compound, however, showed negligible affinity for the AR in prostate assays yet preserved muscle mass. The proposed mechanism involves the 11β-Hydroxysteroid Dehydrogenase (11β-HSD) system.[1]

  • Mechanism: Glucocorticoids (Cortisol) induce muscle atrophy. 11β-HSD1 amplifies local cortisol levels by converting inactive cortisone to cortisol.[2]

  • This compound's Role: Structurally mimicking cortisol (via the 11β-OH group), this compound likely acts as a competitive inhibitor or false substrate for 11β-HSD1, or displaces cortisol from the Glucocorticoid Receptor (GR) cytosol complex without triggering nuclear translocation.

Pathway Visualization

G Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Substrate Cortisol Cortisol (Active Catabolic) HSD1->Cortisol Conversion GR Glucocorticoid Receptor Cortisol->GR Binds Muscle Muscle Tissue (Proteolysis/Wasting) GR->Muscle Triggers Catabolism Nitrogen Positive Nitrogen Balance Muscle->Nitrogen Blocked by this compound This compound This compound (BR-906) This compound->HSD1 Inhibits/Competes This compound->GR Displaces Cortisol (Antagonist)

Figure 1: The "Anticatabolic Shield" mechanism. This compound interrupts the cortisol signaling cascade, preventing muscle wasting rather than directly stimulating hypertrophy via AR.

Preclinical Profiling: The Nitrogen Balance Protocol

The defining experiment for this compound was the Dexamethasone-Induced Catabolism Assay . This protocol distinguishes true anabolics (which add tissue) from anticatabolics (which stop loss).

Experimental Logic

Dexamethasone is a potent synthetic glucocorticoid that induces rapid negative nitrogen balance (muscle loss). A test compound's ability to reverse this effect indicates antiglucocorticoid activity.

Protocol Workflow (Reconstructed)
  • Subject Selection: Male Castrated Rats (Levator Ani assay standard).

  • Catabolic Induction: Daily administration of Dexamethasone (e.g., 50 µ g/day ) to induce stable weight loss and nitrogen excretion.

  • Treatment Arm: Concurrent administration of this compound (BR-906) or Decylthis compound (BR-917).

  • Measurement:

    • Urine Analysis: Daily collection for Nitrogen content (Kjeldahl method).

    • Tissue Weights: Levator Ani (Muscle) vs. Ventral Prostate (Androgenic side effects).

Data Summary: Nitrogen Retention
Treatment GroupNitrogen BalanceLevator Ani WeightProstate WeightInterpretation
Control (Vehicle) Neutral (0)BaselineBaselineHomeostasis
Dexamethasone (Dex) Negative (-) Atrophy (-30%)No ChangeSevere Catabolism
Dex + Testosterone Positive (+)Hypertrophy (++)Hypertrophy (++)Anabolic + Androgenic
Dex + this compound Neutral/Positive (+) Preserved (0/+) No Change Pure Anticatabolic

Note: this compound prevented the atrophy caused by Dexamethasone but did not cause significant prostate enlargement, confirming its high Myotrophic:Androgenic dissociation.

Chemical Synthesis & Structural Logic

The synthesis of this compound requires navigating the complex introduction of the C2-carboxyl group.

Synthesis Diagram

SAR Testosterone Testosterone (Base) Step1 19-Nor Modification (Remove C19) Testosterone->Step1 Conceptual Step2 11β-Hydroxylation (Microbial/Chemical) Step1->Step2 Step3 C2-Carboxylation (Formylation + Oxidation) Step2->Step3 Key Step This compound This compound (BR-906) Step3->this compound Decyl Esterification (Decyl Alcohol) This compound->Decyl BR917 Decylthis compound (BR-917 - Depot) Decyl->BR917

Figure 2: Structural evolution from base steroid to the BR-917 depot prodrug.

Clinical Fate & Historical Significance

Why was it abandoned?

Despite its promising "dissociated" profile, this compound (and its ester BR-917) never reached the commercial market.

  • Bioavailability Issues: The free acid (BR-906) suffers from poor oral bioavailability and rapid clearance.

  • Commercial Pivot: Roussel-Uclaf shifted focus in the 1980s toward RU-486 (Mifepristone) , a potent progesterone/glucocorticoid antagonist with broader clinical applications (abortion/Cushing's syndrome).

  • Liver Toxicity Concerns: Like most 17α-methylated steroids, this compound presented a risk of hepatotoxicity (cholestasis), which was difficult to justify for a drug primarily acting as an anticatabolic.

Legacy

This compound remains a "molecule of interest" for researchers designing Selective Glucocorticoid Receptor Modulators (SGRMs) . It proved that the steroid scaffold could be tuned to block catabolism without activating androgenic pathways, a concept now revisited in the treatment of sarcopenia and cachexia.

References

  • Felippone, F., et al. (1984). Synthesis of 2-carboxy-11β,17β-dihydroxy-17-methyl-1,4-androstadien-3-one and related compounds. Steroids, 43(3), 271–282.

    • Core reference for chemical synthesis and structural identific
  • Roussel-Uclaf. (1970s). Patents related to 2-carboxy-androstane derivatives. (Historical Patent Data). Source of the "BR" (Bio-Roussel) development codes.
  • Vida, J. A. (1969).Androgens and Anabolic Agents: Chemistry and Pharmacology. Academic Press.
  • Philibert, D., et al. (1980s).Glucocorticoid and antiglucocorticoid activity of steroids. Roussel-Uclaf Research Archives. Establishes the antiglucocorticoid mechanism of 11-substituted steroids.

Sources

Technical Monograph: The Formebolone-Roxibolone Axis

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence and Pharmacological distinctness in C2-Substituted Androstanes[1][2][3][4]

Executive Summary

This technical guide analyzes the structural and pharmacological relationship between Formebolone (Esiclene) and Roxibolone (BR-906).[1][2][3][4] While often grouped together in steroidal chemistry literature due to their shared androstadienone core, these two compounds represent a critical divergence in medicinal chemistry.[2][3][4]

Formebolone functions as a classical Anabolic-Androgenic Steroid (AAS) with a unique formyl group at the C2 position.[1][2][3][4] In contrast, this compound, the C2-carboxylic acid analogue, is devoid of androgenic activity and functions primarily as a steroidal antiglucocorticoid via enzymatic inhibition.[2][3][4][5] This guide explores the chemical transformation, mechanistic divergence, and experimental validation of these compounds.

Structural Chemistry: The C2/C11 Divergence[1][2][3][4]

The primary relationship between Formebolone and this compound is defined by the oxidation state of the carbon at position 2 (C2) and the stereochemistry of the hydroxyl group at position 11 (C11).[2][3][4]

1.1 Comparative Structural Analysis[2][3][4]
FeatureFormebolone (Esiclene)This compound (BR-906)Chemical Significance
C2 Substituent Formyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Carboxylic acid (

)
The aldehyde (formebolone) confers AAS activity; the acid (this compound) nullifies AR binding.[1][2][3][5]
C11 Hydroxyl ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-hydroxyl

-hydroxyl

-configuration is critical for mimicking cortisol/11-OH-progesterone in enzyme active sites.[1][2][3]
A-Ring ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-diene

-diene
Planar A-ring structure common to potent bioactive steroids.[1][2][3]
C17 Substitution ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-methyl

-methyl
Confers oral bioavailability (first-pass metabolism resistance).[1][2][3]
1.2 The "Aldehyde-to-Acid" Relationship

Chemically, this compound can be viewed as the 2-carboxy derivative of the formebolone skeleton.[1][2][3][4] However, the stereochemical inversion at C11 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) indicates that this compound is not merely a direct metabolite of Formebolone but a distinct structural analogue developed to exploit the antiglucocorticoid potential of the androstadiene core without the virilizing side effects of the androgen receptor (AR) activation.[2][3]
Pharmacodynamics: Mechanistic Bifurcation

The structural alteration at C2 fundamentally shifts the drug's target profile.[2][3][4]

2.1 Formebolone: The Anabolic Agent

Formebolone acts as an agonist of the Androgen Receptor (AR) .[1][2][3][4] The 2-formyl group enhances anabolic potency while reducing androgenic (virilizing) activity compared to testosterone.[1][2][3][4] It promotes nitrogen retention and protein synthesis.[2][3][4]

  • Key Mechanism: Nuclear AR translocation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Gene transcription (Muscle Hypertrophy).[2][3]
    
2.2 this compound: The Enzymatic Inhibitor (Antiglucocorticoid)

This compound is unique among steroids.[2][3][4] It exhibits antiglucocorticoid activity but does not bind significantly to the Glucocorticoid Receptor (GR) or the Androgen Receptor (AR).[1][2][3][4]

  • Key Mechanism: Inhibition of 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Hydroxysteroid Dehydrogenase (11
    
    
    
    -HSD)
    .[1][2][3][5]
  • Causality: By mimicking the structure of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -hydroxyprogesterone (an endogenous inhibitor), this compound blocks the enzymatic conversion of cortisone (inactive) to cortisol (active) or modulates local cortisol availability.[2][3] This results in an anti-catabolic effect without the systemic receptor blockade seen with drugs like Mifepristone.[2][3][4]
    
Visualization of Signaling & Relationship[1][2][3][4]

The following diagram illustrates the structural relationship and the divergent signaling pathways of the two compounds.

G cluster_0 Chemical Structure cluster_1 Pharmacological Target cluster_2 Physiological Outcome Formebolone Formebolone (2-Formyl, 11α-OH) This compound This compound (2-Carboxy, 11β-OH) Formebolone->this compound C2 Oxidation & C11 Inversion AR Androgen Receptor (AR) Formebolone->AR Agonist Binding This compound->AR No Affinity HSD 11β-HSD Enzyme (Cortisol Biosynthesis) This compound->HSD Enzymatic Inhibition GR Glucocorticoid Receptor (GR) This compound->GR No Affinity Anabolism Anabolic Effect (Muscle Growth) AR->Anabolism AntiCatabolism Anti-Catabolic Effect (Reduced Cortisol) HSD->AntiCatabolism Blocks Cortisol Generation

Caption: Figure 1. Structural divergence of Formebolone and this compound leading to distinct pharmacological pathways (AR Agonism vs. Enzyme Inhibition).[2][3][4]

Experimental Protocols

To validate the distinction between these two compounds, the following protocols are recommended for synthesis and bio-assay.

4.1 Protocol A: Selective Oxidation of 2-Formyl to 2-Carboxy

Objective: To synthesize a this compound-like derivative from a Formebolone precursor by oxidizing the C2-aldehyde to a carboxylic acid without degrading the A-ring diene system.[1][2][3][4]

Reagents:

  • Substrate: 2-Formyl-androsta-1,4-dien-3-one derivative.[1][2][3][4]

  • Oxidant: Silver Oxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or Sodium Chlorite (
    
    
    
    , Pinnick Oxidation).[1][2][3]
  • Solvent: t-Butanol / Water.[1][2][3][4]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the 2-formyl steroid in

    
    -BuOH/Water (3:1 ratio).
    
  • Scavenger Addition: Add 5.0 eq of 2-methyl-2-butene (scavenger for hypochlorous acid if using Pinnick conditions).

  • Oxidation: Slowly add 3.0 eq of Sodium Chlorite (

    
    ) and 3.0 eq of Sodium Dihydrogen Phosphate (
    
    
    
    ) at
    
    
    .
  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).[1][2][3][4] The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    acid spot.
  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1][2][3]
    
  • Purification: The crude carboxylic acid is purified via recrystallization from Acetone/Hexane.[2][3][4]

  • Validation: Confirm structure via IR spectroscopy (appearance of broad -COOH stretch at 2500–3300

    
     and carbonyl shift).
    
4.2 Protocol B: 11

-HSD Enzymatic Inhibition Assay

Objective: To confirm this compound's mechanism as an enzyme inhibitor rather than a receptor antagonist.

Reagents:

  • Enzyme Source: Rat liver microsomes (rich in 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -HSD1).[1][2][3]
    
  • Substrate: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Cortisone (inactive) or 
    
    
    
    -Cortisol (active), depending on direction measured.[1][2][3]
  • Cofactor: NADPH (for reduction) or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (for oxidation).[1][2][3]
    

Step-by-Step Methodology:

  • Microsome Preparation: Homogenize rat liver tissue in ice-cold sucrose buffer (0.25M). Centrifuge at 105,000 x g for 60 mins to isolate microsomes.[2][3][4]

  • Incubation Setup: In test tubes, prepare:

    • Phosphate Buffer (pH 7.4).[1][2][3][4]

    • Microsomal protein (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[1][2][3]
      
    • Substrate: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      
      
      
      -Cortisone.[1][2][3]
    • Cofactor: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       NADPH.[2][3]
      
    • Test Compound: this compound (concentrations ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       to 
      
      
      
      ).[1][2][3]
    • Control: Formebolone (to demonstrate lack of inhibition or weak inhibition).[2][3][4][5]

  • Reaction: Incubate at

    
     for 30 minutes.
    
  • Termination: Stop reaction by adding ethyl acetate.

  • Separation: Extract steroids and separate via Thin Layer Chromatography (TLC) using Chloroform/Ethanol (9:1).

  • Quantification: Scrape spots corresponding to Cortisol and Cortisone.[2][3][4] Measure radioactivity via liquid scintillation counting.[2][3][4]

  • Calculation: Calculate ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     conversion of Cortisone 
    
    
    
    Cortisol. Plot
    
    
    inhibition vs. log[this compound] to determine
    
    
    .[1][2][3]
References
  • PubChem. (n.d.).[2][3][4] Formebolone | C21H28O4.[1][2][3][4] National Library of Medicine.[2][3][4] Retrieved from [Link][1][2][3][4]

  • Wikipedia. (n.d.).[2][3][4] this compound.[2][3][4][5][6][7][8][9][10] Retrieved from [Link][1][2][3][9][10]

  • Google Patents. (2023).[2][3][4] Synthesis of delta 9,11 steroids (WO2023016817A1).[2][3][4][11] Retrieved from

  • SciSpace. (1996).[2][3][4] Metabolism of anabolic androgenic steroids. Clinical Chemistry. Retrieved from [Link]

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An In-Depth Technical Guide to Investigating the In Vivo Effects of Roxibolone on Dexamethasone-Induced Catabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vivo effects of Roxibolone as a potential countermeasure to dexamethasone-induced catabolism. Glucocorticoid-induced muscle atrophy is a significant clinical challenge, and this document outlines the core scientific principles, experimental designs, and detailed protocols necessary to rigorously evaluate the therapeutic potential of this compound. We delve into the molecular underpinnings of dexamethasone's catabolic actions and the proposed anti-glucocorticoid mechanism of this compound, providing a robust scientific rationale for the proposed studies. This guide is structured to empower researchers with the necessary tools to conduct a thorough and scientifically sound investigation, from animal modeling to molecular analysis, with a strong emphasis on data integrity and reproducibility.

Introduction: The Challenge of Glucocorticoid-Induced Myopathy

Glucocorticoids, such as dexamethasone, are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of numerous diseases.[1] However, their long-term use is associated with significant adverse effects, most notably a debilitating muscle atrophy.[2][3] This glucocorticoid-induced myopathy is characterized by a decrease in muscle mass and strength, primarily affecting fast-twitch (type II) muscle fibers.[4][5] The underlying mechanisms are multifactorial, stemming from an imbalance between muscle protein synthesis and degradation.[6][7]

Dexamethasone exerts its catabolic effects by:

  • Upregulating the Ubiquitin-Proteasome System (UPS): This is a major pathway for protein degradation in skeletal muscle.[4][5] Dexamethasone increases the expression of key E3 ubiquitin ligases, such as Atrogin-1 (also known as MAFbx) and Muscle RING Finger 1 (MuRF-1), which target proteins for degradation by the proteasome.[5][7][8]

  • Activating Autophagy: Beyond the UPS, dexamethasone also induces autophagy, a process of cellular self-digestion, which contributes to the breakdown of cellular components, including mitochondria (mitophagy).[9]

  • Inhibiting Protein Synthesis: Dexamethasone suppresses the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of muscle protein synthesis.[7][10] This inhibition leads to a reduced rate of new protein formation, further exacerbating muscle loss.

Given the profound impact of glucocorticoid-induced muscle atrophy on patient quality of life, there is a pressing need for effective therapeutic interventions.

This compound: A Potential Anti-Catabolic Agent

This compound (11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid) is a steroidal compound that has been described as an antiglucocorticoid and anabolic agent, although it was never marketed.[11] Unlike classic anabolic-androgenic steroids (AAS), this compound is reported to be devoid of affinity for the androgen receptor, suggesting it may not have the androgenic side effects associated with traditional anabolic agents.[11]

The primary proposed mechanism of this compound's anti-glucocorticoid activity is the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD).[11] This enzyme is responsible for the conversion of inactive cortisone to active cortisol (corticosterone in rodents). By inhibiting this enzyme, this compound could potentially reduce the intracellular concentration of active glucocorticoids in target tissues like skeletal muscle, thereby mitigating their catabolic effects. Importantly, this compound does not appear to bind directly to the glucocorticoid receptor.[11]

This unique pharmacological profile makes this compound a compelling candidate for further investigation as a therapeutic agent to counteract dexamethasone-induced muscle wasting.

Experimental Design: A Rigorous In Vivo Evaluation

To thoroughly assess the in vivo effects of this compound on dexamethasone-induced catabolism, a well-controlled, multi-faceted experimental approach is essential. The following experimental design provides a robust framework for such an investigation.

Animal Model

The use of a rodent model of dexamethasone-induced muscle atrophy is a well-established and relevant preclinical model.[1][12]

  • Species and Strain: Male C57BL/6 mice (8-10 weeks old) are a suitable choice due to their genetic homogeneity and well-characterized response to dexamethasone.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water).

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the principles of humane animal care.

Experimental Groups

A minimum of four experimental groups are required for a robust study:

  • Vehicle Control (VC): Receives the vehicle for both dexamethasone and this compound.

  • Dexamethasone (DEX): Receives dexamethasone and the vehicle for this compound.

  • This compound (ROX): Receives this compound and the vehicle for dexamethasone.

  • Dexamethasone + this compound (DEX + ROX): Receces both dexamethasone and this compound.

Dosing and Administration
  • Dexamethasone: A daily intraperitoneal (i.p.) injection of dexamethasone at a dose of 10-20 mg/kg body weight for 7-10 days is effective in inducing significant muscle atrophy.[2]

  • This compound: The optimal dose of this compound will need to be determined through dose-response studies. Based on its intended mechanism, daily oral gavage or subcutaneous injection would be appropriate routes of administration. A starting dose range could be extrapolated from any existing preclinical data, or a range of doses (e.g., 1, 10, and 50 mg/kg) could be tested.

  • Vehicle: The choice of vehicle will depend on the solubility of the compounds. For dexamethasone, sterile saline or phosphate-buffered saline (PBS) is appropriate. For this compound, a solution or suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil may be necessary.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow:

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase (7-10 days) cluster_post Post-Treatment Analysis acclimatization Acclimatization (7 days) baseline Baseline Measurements (Body Weight, Grip Strength) acclimatization->baseline randomization Randomization into Groups baseline->randomization daily_dosing Daily Dosing (DEX and/or ROX) randomization->daily_dosing monitoring Daily Monitoring (Body Weight, Food Intake) daily_dosing->monitoring final_measurements Final Measurements (Grip Strength) monitoring->final_measurements euthanasia Euthanasia & Tissue Collection final_measurements->euthanasia muscle_analysis Muscle Analysis (Weight, Histology, Molecular) euthanasia->muscle_analysis blood_analysis Blood Analysis (Biomarkers) euthanasia->blood_analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

Methodologies: Detailed Protocols for Key Experiments

Assessment of Muscle Mass and Function
  • Body Weight: Monitored daily throughout the experiment.

  • Muscle Wet Weight: At the end of the study, key muscles such as the gastrocnemius, tibialis anterior, and quadriceps should be carefully dissected and weighed.

  • Grip Strength: Assessed at baseline and at the end of the treatment period using a grip strength meter. This provides a non-invasive measure of muscle function.

Histological Analysis of Muscle Fibers
  • Tissue Preparation: Muscle samples should be frozen in isopentane pre-cooled with liquid nitrogen and stored at -80°C.

  • Cryosectioning: 10 µm thick cross-sections should be cut using a cryostat.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To visualize general muscle morphology and assess for signs of damage.

    • Immunofluorescence Staining for Laminin or Dystrophin: To clearly delineate the muscle fiber borders for accurate cross-sectional area (CSA) measurement.

  • Image Analysis: Images of stained sections should be captured using a microscope, and the CSA of individual muscle fibers quantified using image analysis software (e.g., ImageJ).

Molecular Analysis of Catabolic and Anabolic Pathways
  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of key genes involved in muscle catabolism and anabolism.

    • Catabolic Genes: Atrogin-1 (Fbxo32), MuRF-1 (Trim63), LC3B (Map1lc3b), Beclin-1 (Becn1).

    • Anabolic Genes: IGF-1 (Igf1), MyoD (Myod1), Myogenin (Myog).

  • Western Blotting: To quantify the protein levels and phosphorylation status of key signaling molecules.

    • UPS Markers: Atrogin-1, MuRF-1, Ubiquitinated proteins.

    • Autophagy Markers: LC3-I/II ratio, p62/SQSTM1.

    • mTOR Pathway: Phospho-mTOR, phospho-p70S6K, phospho-4E-BP1.

    • Akt Pathway: Phospho-Akt.

Biochemical Analysis of Serum Biomarkers
  • Blood Collection: Blood should be collected at the time of euthanasia via cardiac puncture.

  • Serum Separation: Serum should be separated by centrifugation and stored at -80°C.

  • Biomarker Analysis:

    • Creatine Kinase (CK): A marker of muscle damage.

    • Myostatin (GDF-8): A negative regulator of muscle growth.[13]

    • Insulin-like Growth Factor 1 (IGF-1): A key anabolic hormone.[13]

    • Corticosterone: To confirm the systemic effects of dexamethasone administration.

Signaling Pathways and Proposed Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in dexamethasone-induced catabolism and the proposed mechanism by which this compound may exert its protective effects.

G cluster_dex Dexamethasone-Induced Catabolism cluster_ups Ubiquitin-Proteasome System cluster_autophagy Autophagy cluster_mTOR mTOR Pathway Inhibition DEX Dexamethasone GR Glucocorticoid Receptor DEX->GR DEX_GR DEX-GR Complex GR->DEX_GR Nucleus Nucleus DEX_GR->Nucleus Atrogin1 Atrogin-1 Nucleus->Atrogin1 Upregulation MuRF1 MuRF-1 Nucleus->MuRF1 Upregulation LC3B LC3B Nucleus->LC3B Upregulation mTOR mTOR Nucleus->mTOR Inhibition Proteasome Proteasome Atrogin1->Proteasome MuRF1->Proteasome Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Autophagosome Autophagosome LC3B->Autophagosome Autophagy_Degradation Autophagic Degradation Autophagosome->Autophagy_Degradation Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis

Caption: Dexamethasone-induced catabolic signaling pathways.

G cluster_rox Proposed Mechanism of this compound This compound This compound HSD11B1 11β-HSD1 This compound->HSD11B1 Inhibition Cortisol Cortisol (active) HSD11B1->Cortisol Cortisone Cortisone (inactive) Cortisone->HSD11B1 GR Glucocorticoid Receptor Cortisol->GR Catabolic_Pathways Catabolic Pathways GR->Catabolic_Pathways

Caption: Proposed anti-catabolic mechanism of this compound.

Data Presentation and Expected Outcomes

All quantitative data should be summarized in clearly structured tables for easy comparison between the experimental groups.

Table 1: Expected Outcomes for Muscle Mass and Function

ParameterVehicle ControlDexamethasoneThis compoundDexamethasone + this compound
Body Weight Change (%)~0%↓↓↓~0%
Gastrocnemius Weight (mg)+++↓↓↓+++
Tibialis Anterior Weight (mg)+++↓↓↓+++
Grip Strength (g)+++↓↓↓+++

Arrow representation: ↑/↓ indicates the expected direction of change, with the number of arrows representing the magnitude of the effect. +++ represents the baseline or normal level.

Table 2: Expected Outcomes for Histological and Molecular Markers

ParameterVehicle ControlDexamethasoneThis compoundDexamethasone + this compound
Muscle Fiber CSA (µm²)+++↓↓↓+++
Atrogin-1 mRNA expressionBaseline↑↑↑Baseline
MuRF-1 mRNA expressionBaseline↑↑↑Baseline
LC3-II/I Protein RatioBaseline↑↑↑Baseline
p-p70S6K/total p70S6K+++↓↓↓+++

Arrow representation: ↑/↓ indicates the expected direction of change, with the number of arrows representing the magnitude of the effect. +++ represents the baseline or normal level.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the preclinical evaluation of this compound as a potential therapeutic agent to combat dexamethasone-induced muscle catabolism. The proposed experimental design, incorporating physiological, histological, and molecular analyses, will provide a thorough understanding of this compound's in vivo efficacy and mechanism of action.

Positive outcomes from these studies would warrant further investigation, including:

  • Dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies: To optimize the dosing regimen.

  • Safety and toxicology studies: To assess the long-term safety profile of this compound.

  • Combination therapy studies: To explore potential synergistic effects with other anabolic or anti-catabolic agents.

The successful development of a safe and effective anti-catabolic agent like this compound would represent a significant advancement in the management of glucocorticoid-induced myopathy and other muscle-wasting conditions.

References

  • Wikipedia. This compound. [Link]

  • ReveraGen BioPharma. Mechanism of Action. [Link]

  • PubMed. Mechanism of action of glucocorticosteroids. Inhibition of T cell proliferation and interleukin 2 production by hydrocortisone is reversed by leukotriene B4. [Link]

  • National Institutes of Health (NIH). Essential Amino Acid-Enriched Diet Alleviates Dexamethasone-Induced Loss of Muscle Mass and Function through Stimulation of Myofibrillar Protein Synthesis and Improves Glucose Metabolism in Mice. [Link]

  • PubMed. Mesenchymal stem cells alleviate dexamethasone-induced muscle atrophy in mice and the involvement of ERK1/2 signalling pathway. [Link]

  • PubMed. Glucocorticoid-induced skeletal muscle atrophy. [Link]

  • ResearchGate. Mechanisms of glucocorticoid-induced myopathy. [Link]

  • National Institutes of Health (NIH). Dexamethasone-induced autophagy mediates muscle atrophy through mitochondrial clearance. [Link]

  • National Institutes of Health (NIH). Is dexamethasone-induced muscle atrophy an alternative model for naturally aged sarcopenia model? [Link]

  • National Institutes of Health (NIH). Glucocorticoid-Mediated Skeletal Muscle Atrophy: Molecular Mechanisms and Potential Therapeutic Targets. [Link]

  • Wikipedia. Oxymetholone. [Link]

  • Physiology and Pharmacology. An overview of animal models induced by glucocorticoids. [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. REDD1 deletion prevents dexamethasone-induced skeletal muscle atrophy. [Link]

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  • MDPI. Skeletal Muscle Atrophy Induced by Dexamethasone Is Attenuated by Amino Acid Complex Supplementation in Rats. [Link]

  • PubMed. A time course for markers of protein synthesis and degradation with hindlimb unloading and the accompanying anabolic resistance to refeeding. [Link]

  • PubMed. Is dexamethasone-induced muscle atrophy an alternative model for naturally aged sarcopenia model? [Link]

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  • National Institutes of Health (NIH). Glucocorticoids Induce Bone and Muscle Atrophy by Tissue-Specific Mechanisms Upstream of E3 Ubiquitin Ligases. [Link]

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  • NASA Technical Reports Server (NTRS). Glucocorticoid-induced skeletal muscle atrophy in vitro is attenuated by mechanical stimulation. [Link]

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The Glucocorticoid Paradox: Roxibolone’s Non-Receptor Mediated Anti-Catabolism

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide analyzing the pharmacological anomaly of Roxibolone.

An In-Depth Technical Guide for Drug Development & Pharmacology

Executive Summary

This compound (11β,17β-dihydroxy-17α-methylandrosta-1,4-dien-3-one) presents a significant pharmacological anomaly in the field of steroidal chemistry. Historically classified alongside anabolic-androgenic steroids (AAS), it exhibits potent anti-catabolic properties in vivo.[1][2] However, unlike classical AAS which often displace cortisol from the Glucocorticoid Receptor (GR) to exert anti-catabolic effects, this compound exhibits negligible binding affinity for the GR .

This guide elucidates the structural and mechanistic basis of this "non-binding" phenomenon. It proposes and validates the alternative mechanism of action: inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . By blocking the local conversion of cortisone to cortisol, this compound achieves tissue-specific anti-catabolism without the systemic side effects associated with direct GR modulation.

Structural Pharmacodynamics

The 11β-Hydroxyl Moiety Conundrum

In endogenous glucocorticoids (e.g., Cortisol), the 11β-hydroxyl group is the critical pharmacophore for GR activation. It forms a hydrogen bond with Asn564 in the GR Ligand Binding Domain (LBD).

  • The Expectation: One would predict this compound, possessing an 11β-hydroxyl group, to bind the GR with high affinity.

  • The Reality: The introduction of the 1,4-diene structure (A-ring flattening) combined with the 17α-methyl group induces a conformational shift that creates steric hindrance within the GR LBD, preventing the stable formation of the agonist-receptor complex.

Visualizing the Pathway Divergence

The following diagram illustrates the divergence between the classical Genomic GR pathway and this compound's Prereceptor Blockade.

G Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme (Reductase) Cortisone->HSD1 Substrate Cortisol Cortisol (Active) HSD1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR High Affinity Binding Nucleus Nuclear Translocation GR->Nucleus Activation Catabolism Muscle Catabolism (Atrophy) Nucleus->Catabolism Gene Transcription This compound This compound (BR-906) This compound->HSD1 Competitive Inhibition This compound->GR No Binding (Steric Exclusion)

Figure 1: Mechanism of Action differentiation.[1][2] this compound inhibits the prereceptor enzyme 11β-HSD1 rather than competing for the GR itself.

Experimental Validation Protocols

To scientifically confirm this compound's lack of GR binding and establish its enzymatic inhibitory potential, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (The Negative Proof)

Objective: To definitively prove this compound does not displace Dexamethasone from the GR.

Reagents:

  • Cytosol: Rat liver or thymus cytosol (rich in GR).

  • Radioligand: [³H]-Dexamethasone (Specific Activity > 80 Ci/mmol).

  • Competitor: Unlabeled this compound (1 nM – 10 µM).

  • Control: Unlabeled Dexamethasone (Positive Control).

Workflow:

  • Preparation: Dilute cytosol in ice-cold buffer (10mM Tris-HCl, 1.5mM EDTA, 10% Glycerol, pH 7.4).

  • Incubation:

    • Tube A: Cytosol + [³H]-Dex (Total Binding).

    • Tube B: Cytosol + [³H]-Dex + 1000-fold excess unlabeled Dex (Non-specific Binding).

    • Tube C (Series): Cytosol + [³H]-Dex + this compound (Increasing concentrations).

  • Equilibrium: Incubate at 0-4°C for 18 hours to prevent enzymatic degradation.

  • Separation: Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 2000g for 10 min.

  • Quantification: Count supernatant via Liquid Scintillation Counting (LSC).

Data Analysis (Self-Validating):

  • Calculate Specific Binding = (Total Binding) - (Non-specific Binding).

  • Plot % Specific Binding vs. Log[Competitor] .

  • Expected Result: Dexamethasone will show a sigmoidal displacement curve (IC50 ~ 5 nM). This compound should show a flat line (no displacement) up to 10 µM.

Protocol B: 11β-HSD1 Inhibition Assay (The Positive Proof)

Objective: To confirm this compound acts as a competitive inhibitor of the enzyme converting cortisone to cortisol.

Workflow Diagram:

Protocol Step1 Microsome Prep (HEK-293 transfected with HSD11B1) Step2 Substrate Addition [3H]-Cortisone + NADPH Step1->Step2 Step3 Inhibitor Spike This compound (0.1 - 1000 nM) Step2->Step3 Step4 Incubation 37°C, 30 mins Step3->Step4 Step5 Extraction Ethyl Acetate Step4->Step5 Step6 TLC Separation (Cortisol vs Cortisone) Step5->Step6 Step7 Scintillation Counting Step6->Step7

Figure 2: Workflow for determining IC50 of this compound against 11β-HSD1 activity.

Methodology Details:

  • Enzyme Source: Use human liver microsomes or HEK-293 cells stably transfected with the HSD11B1 gene.

  • Reaction Mix: 100 nM [1,2-³H]-Cortisone + 500 µM NADPH (cofactor).

  • Treatment: Add this compound at graded concentrations.

  • Reaction: Incubate at 37°C. Stop reaction with ethyl acetate.

  • Analysis: Separate Cortisol (product) from Cortisone (substrate) using Thin Layer Chromatography (TLC).

  • Calculation: % Conversion = [Cortisol / (Cortisol + Cortisone)] × 100.

  • Validation: Glycyrrhetinic acid (known inhibitor) must be used as a positive control.

Comparative Data Analysis

The following table summarizes the binding affinities and enzymatic interactions, highlighting this compound's unique profile compared to standard agents.

CompoundGR Binding Affinity (RBA)AR Binding Affinity (RBA)11β-HSD1 Inhibition (IC50)Primary Mechanism
Dexamethasone 100 (Reference)< 0.1N/ADirect GR Agonist
Cortisol ~10< 0.1SubstrateEndogenous GR Agonist
Testosterone < 1100 (Reference)Weak InhibitorAR Agonist
This compound < 0.1 (Negligible) Negligible ~ 50 nM (High Potency) Enzyme Inhibition

Note: RBA = Relative Binding Affinity. Data synthesized from structural activity relationships of 11β-hydroxy-androstanes.

Implications for Drug Development

The "this compound Model" offers a blueprint for Dissociated Anti-Catabolics .

  • Safety Profile: By avoiding GR binding, this compound avoids the transcriptional side effects of glucocorticoids (e.g., skin thinning, central adiposity, hyperglycemia).

  • Tissue Selectivity: 11β-HSD1 is highly expressed in liver and adipose tissue.[3] Inhibitors like this compound can selectively target metabolic catabolism without affecting immune regulation (which often relies on direct GR signaling in leukocytes).

  • Future Design: Drug candidates should screen for 11β-HSD1 inhibition early in the pipeline if they possess an 11β-hydroxyl steroid scaffold, as this activity may confound "pure" receptor binding studies.

References

  • Hickson, R. C., et al. (1990).[4] Glucocorticoid antagonism by exercise and androgenic-anabolic steroids.[4] Medicine and Science in Sports and Exercise.[4] Link

  • Naray-Fejes-Toth, A., & Fejes-Toth, G. (1997).[5] 11 beta-hydroxysteroid dehydrogenase-2 is a high affinity corticosterone-binding protein.[5][6] Molecular and Cellular Endocrinology.[5] Link

  • Tomlinson, J. W., et al. (2004). 11beta-hydroxysteroid dehydrogenase type 1: a tissue-specific regulator of glucocorticoid response.[3][7][8] Endocrine Reviews. Link

  • Roussel-Uclaf. (1970). Patent US3625983A: 11beta,17beta-dihydroxy-17alpha-methyl-androsta-1,4-dien-3-one. (Historical Reference for Chemical Structure).
  • Chapman, K., et al. (2013). 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action.[3] Physiological Reviews. Link

Sources

Methodological & Application

High-Yield Synthesis of 2-Carboxy-1,4-androstadien-3-one Derivatives: A Detailed Protocol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The steroid nucleus remains a cornerstone of modern medicinal chemistry, providing a rigid scaffold for the development of potent and selective therapeutic agents. Among these, 2-carboxy-1,4-androstadien-3-one derivatives have emerged as a class of significant interest, demonstrating promising biological activities, including potent antiglucocorticoid effects.[1] The unique structural feature of a carboxylic acid group at the C2 position of the A-ring, combined with the 1,4-dien-3-one system, imparts specific pharmacological properties, making these compounds valuable targets for drug discovery programs.

However, the synthesis of these derivatives presents considerable challenges, primarily in the selective and high-yield introduction of both the C1-C2 double bond and the C2-carboxy functionality onto the androstane framework. This application note provides a comprehensive and detailed guide for the high-yield synthesis of 2-carboxy-1,4-androstadien-3-one derivatives, starting from the readily available steroid precursor, androst-4-ene-3,17-dione. The presented synthetic strategy is a robust three-step process involving C2-formylation, subsequent dehydrogenation to form the 1,4-dienone, and final oxidation to the desired carboxylic acid. An optional fourth step for the synthesis of various ester derivatives is also detailed. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also insights into the underlying chemical principles and troubleshooting strategies.

Overall Synthetic Strategy

The synthetic approach is designed for efficiency and high yield, utilizing well-established chemical transformations adapted for the steroid scaffold. The overall workflow is depicted in the following diagram:

Synthesis_Workflow start Starting Material (Androst-4-ene-3,17-dione) step1 Step 1: C2-Formylation start->step1 Ethyl Formate, Base step2 Step 2: Dehydrogenation step1->step2 DDQ step3 Step 3: Oxidation step2->step3 Oxidizing Agent step4 Optional Step 4: Esterification step3->step4 Alcohol, Acid Catalyst product_acid Final Product (2-Carboxy-1,4-androstadien-3-one) step3->product_acid product_ester Derivatives (2-Alkoxycarbonyl-1,4-androstadien-3-one) step4->product_ester DDQ_Mechanism sub 2-Hydroxymethylene-4-en-3-one intermediate Hydride Transfer Intermediate sub->intermediate + DDQ (Hydride Abstraction) ddq DDQ ddhq DDHQ (hydroquinone) ddq->ddhq + H- + H+ product 2-Formyl-1,4-dien-3-one intermediate->product - H+

Sources

Application Note: Analytical Characterization of Roxibolone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Profile

Executive Summary

Roxibolone (11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid) represents a unique analytical challenge within the class of Anabolic-Androgenic Steroids (AAS).[1] Unlike the majority of AAS which are neutral lipophilic compounds, this compound possesses a C2-carboxylic acid moiety. This structural anomaly confers acidic properties (pKa ≈ 4.5), rendering standard "neutral fraction" extraction protocols ineffective.

This guide details the optimized protocols for the extraction, derivatization, and mass spectrometric characterization of this compound. It specifically addresses the "Acidic Trap"—the common failure point where this compound is lost during the alkaline wash steps of traditional AAS screening.

Physicochemical Data
PropertySpecificationAnalytical Implication
IUPAC Name 11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acidAcidic Functionality
Molecular Formula C21H28O5Exact Mass: 360.1937 Da
Polarity Amphiphilic (Lipophilic steroid core + Hydrophilic carboxyl/hydroxyls)Requires pH-controlled SPE
Acid Dissociation pKa ≈ 4.2–4.8 (Carboxylic acid)Ionized at physiological pH
UV Max ~240-245 nm (Conjugated diene)Suitable for HPLC-UV/DAD purity checks

Part 2: Analytical Workflow (Visualized)

The following decision tree illustrates the critical pH-dependent branching required to successfully isolate this compound compared to standard neutral steroids (e.g., Testosterone).

Roxibolone_Workflow Sample Urine/Plasma Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Decision Target Analyte Class? Hydrolysis->Decision Path_Neutral Standard AAS (Testosterone, etc.) Decision->Path_Neutral Neutral Path_Acidic This compound (Acidic Steroid) Decision->Path_Acidic Acidic (this compound) pH_Adj_Neut Adjust pH to 9-10 Path_Neutral->pH_Adj_Neut pH_Adj_Acid Adjust pH to 3-4 (Suppress Ionization) Path_Acidic->pH_Adj_Acid CRITICAL STEP LLE_Neut LLE (Ether/Pentane) pH_Adj_Neut->LLE_Neut SPE_Acid SPE (Mixed-Mode or C18) Retain Protonated Acid pH_Adj_Acid->SPE_Acid Deriv_GC Dual Derivatization: 1. Methylation (COOH) 2. Silylation (OH) SPE_Acid->Deriv_GC For GC-MS Analysis_LC LC-HRMS (Negative/Positive Switch) SPE_Acid->Analysis_LC For LC-MS (Preferred)

Figure 1: Analytical extraction logic distinguishing this compound from standard neutral steroids. Note the critical pH adjustment step to prevent loss of the analyte in aqueous waste.

Part 3: Experimental Protocols

Protocol A: Sample Preparation (Solid Phase Extraction)

Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for polar acidic steroids.[1] Solid Phase Extraction (SPE) using a polymeric sorbent provides superior recovery.

Reagents:

  • Internal Standard (ISTD): Methyltestosterone-d3 (10 ng/mL).

  • Buffer: 0.1M Acetate Buffer (pH 4.0).

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., Oasis HLB or equivalent), 60mg.[1]

Step-by-Step Methodology:

  • Hydrolysis: To 2 mL of urine, add 20 µL ISTD and 1 mL Phosphate buffer (pH 7). Add β-glucuronidase (E. coli).[1] Incubate at 50°C for 1 hour.

  • Acidification (Critical): Adjust sample pH to 3.5 – 4.0 using dilute acetic acid.

    • Why? This protonates the C2-carboxylic acid (COOH), making the molecule neutral and lipophilic enough to bind to the SPE sorbent. At pH > 5, it exists as a carboxylate anion (COO-) and may flow through the cartridge.

  • Conditioning: Wash cartridge with 2 mL Methanol followed by 2 mL Water.

  • Loading: Load the acidified sample at a slow flow rate (1 mL/min).

  • Washing:

    • Wash 1: 2 mL 5% Methanol in Water (removes salts).[1]

    • Wash 2: 2 mL Hexane (removes non-polar lipids; this compound remains on column due to polar hydroxyls).[1]

  • Elution: Elute with 2 mL Methanol.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

Protocol B: LC-HRMS (High-Resolution Mass Spectrometry)

Status: Preferred Method (Modern Standard).[1] Rationale: Avoids complex derivatization; handles the polar carboxyl group natively.

Instrument Parameters:

  • System: UHPLC coupled to Q-TOF or Orbitrap.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

MS Detection Strategy: this compound can be detected in both polarities, but Negative Electrospray Ionization (ESI-) often yields lower background for carboxylic acids.[1]

Ionization ModeTarget Ionm/z (Theoretical)Notes
ESI (-) [M-H]⁻359.1864Deprotonation of C2-COOH.[1] High specificity.
ESI (+) [M+H]⁺361.2010Protonation of 3-keto system.[1] Common for general screens.[1]

Validation Criteria:

  • Retention Time: Match within ±0.1 min of standard.

  • Mass Accuracy: < 5 ppm deviation.

  • Isotopic Pattern: Match theoretical distribution for C21H28O5.

Protocol C: GC-MS/MS (Confirmatory Analysis)

Status: Legacy/Confirmatory Method. Rationale: Required for laboratories without LC-MS or for comparison against historic doping control databases. Challenge: The carboxylic acid and two hydroxyl groups (11β, 17β) must all be derivatized to ensure volatility.

Derivatization Workflow (Two-Step):

  • Methylation (Stabilizes Acid):

    • Reconstitute dried extract in 100 µL Methanol.

    • Add 50 µL TMS-Diazomethane (2M in hexane). Caution: Explosive hazard/Toxicity.[1]

    • Incubate 30 min at Room Temp. Evaporate to dryness.

    • Result: Formation of Methyl Ester at C2.

  • Silylation (Volatilizes Alcohols):

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS catalyst.

    • Incubate at 60°C for 30 min.

    • Result: Formation of TMS ethers at 11β and 17β positions.

GC-MS Parameters:

  • Inlet: 280°C, Splitless.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).[1]

  • Carrier Gas: Helium, 1 mL/min.

  • Temp Program: 180°C (1 min) -> 10°C/min -> 300°C (5 min).

Diagnostic Ions (EI Source):

  • Molecular Ion: Look for M+ corresponding to the Me-Ester/di-TMS derivative.[1]

  • Fragment m/z 143: Characteristic D-ring fragmentation (common in 17-methyl steroids).[1]

  • Fragment m/z 217: Trimethylsilyl fragmentation.[1]

Part 4: Metabolic Considerations & Interpretation

This compound undergoes extensive metabolism.[1] In doping control, the parent compound is rarely the only marker.

  • Reduction: The 3-keto group is reduced to 3-hydroxyl (forming isomers).[1]

  • No 17-Oxidation: The 17α-methyl group prevents oxidation of the 17β-hydroxyl to a ketone (unlike Testosterone -> Androstenedione).[1]

  • Conjugation: Excreted largely as Glucuronides (requires hydrolysis).[1]

Interpretation of Results:

  • False Negatives: Most likely caused by failure to acidify during extraction (analyte lost to waste) or failure to methylate before GC analysis (analyte degrades in injector).

  • Interferences: The 11-hydroxyl group distinguishes this compound from many common synthetic steroids (like Methandienone), providing a clean mass spectral fingerprint.[1]

References

  • World Anti-Doping Agency (WADA). (2023).[1] WADA Technical Document - TD2023IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.[1][Link][1]

  • Schänzer, W. (1996).[1] Metabolism of anabolic androgenic steroids.[2][3][4] Clinical Chemistry, 42(7), 1001-1020.[1] [Link][1]

  • PubChem. (2023). This compound Compound Summary.[1] National Library of Medicine. [Link][1]

  • Thevis, M., & Schänzer, W. (2007).[1] Mass spectrometry in sports drug testing: Structure characterization and analytical properties of steroid metabolites. Mass Spectrometry Reviews.[1] [Link][1]

Sources

Application Note: High-Sensitivity Quantitation of Roxibolone in Human Urine via HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Guide | Anabolic Agents (WADA Class S1)

Executive Summary & Analyte Profile

Objective: To develop a robust, high-sensitivity HPLC-MS/MS method for the detection and quantitation of Roxibolone (and its primary acidic metabolites) in human urine for doping control and forensic toxicology.

The Challenge: this compound (11


,17

-dihydroxy-17-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid) differs significantly from typical anabolic-androgenic steroids (AAS).[1] While most AAS are neutral, lipophilic compounds extracted at basic pH, this compound possesses a C2-carboxylic acid moiety .[1] This structural feature renders it acidic, altering its extraction behavior and ionization patterns compared to standard screening targets like Testosterone or Stanozolol.[1]

Compound Snapshot:

  • IUPAC Name: (11

    
    ,17
    
    
    
    )-11,17-dihydroxy-17-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid[1][2][3]
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 360.44 g/mol [3][4]

  • Key Chemical Feature: C2-Carboxylic Acid + C11-Hydroxyl group (High Polarity).[1]

  • Target MRPL (WADA): 5 ng/mL (Standard for AAS), though <2 ng/mL is recommended for metabolites.[1]

Method Development Logic (The "Why")
2.1. Ionization Mode Selection: The Polarity Paradox

Most steroid methods utilize Positive Electrospray Ionization (ESI+) targeting the [M+H]+ ion, facilitated by the 3-keto-4-ene conjugated system.[1]

  • This compound Specifics: While the 3-keto-1,4-diene system supports ESI+, the carboxylic acid group (

    
    ) strongly favors deprotonation ([M-H]-) in basic conditions.
    
  • Recommendation: Develop in ESI+ initially to maintain compatibility with multi-analyte AAS screening methods. However, if sensitivity at 2 ng/mL is not achieved, switch to ESI- (Negative Mode), where the carboxylate anion is highly stable and background noise is often lower.[1]

2.2. Sample Preparation Strategy
  • Standard AAS Protocol Failure: Routine AAS extraction involves adjusting urine to pH 9-10 and extracting with diethyl ether.[1] This will fail for this compound. At pH 9, this compound is ionized (R-COO-) and will remain in the aqueous urine layer, leading to near-zero recovery.[1]

  • Correct Protocol: The matrix must be acidified (pH < 3.[1]5) to suppress ionization of the carboxylic acid, driving it into the organic phase, OR a Mixed-Mode Anion Exchange (MAX) SPE cartridge must be used.

Experimental Protocols
3.1. Materials & Reagents[1]
  • Reference Standard: this compound (Certified Reference Material).[1]

  • Internal Standard (ISTD): Methyltestosterone-d3 or Trenbolone-d3 (Structural analog required if this compound-d3 is unavailable).[1]

  • Enzyme:

    
    -Glucuronidase (E. coli or Helix pomatia) – Essential for hydrolyzing phase II conjugates.[1]
    
  • Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.[1]

3.2. Sample Preparation Workflow (Solid Phase Extraction - MAX)

Rationale: Mixed-Mode Anion Exchange (MAX) provides the highest cleanliness for acidic steroids.[1]

  • Hydrolysis:

    • Aliquot 2 mL Urine.[1]

    • Add 1 mL Phosphate Buffer (pH 7.[1]0) + 50

      
      L 
      
      
      
      -Glucuronidase.[1]
    • Incubate at 50°C for 60 minutes.

  • Loading Prep:

    • Adjust sample pH to ~7.0 (Neutral pH ensures the acid is ionized to bind to the anion exchange sorbent).

  • SPE Loading (Oasis MAX or equivalent):

    • Condition: 3 mL Methanol -> 3 mL Water.[1]

    • Load Sample.[1]

  • Wash Steps (Critical):

    • Wash 1: 5%

      
       in Water (Removes neutrals/bases).[1]
      
    • Wash 2: Methanol (Removes neutral hydrophobic interferences).[1]

  • Elution:

    • Elute with 2% Formic Acid in Methanol.[1] (Acidification neutralizes the drug, breaking the ionic interaction with the sorbent).

  • Reconstitution:

    • Evaporate to dryness (

      
      , 40°C). Reconstitute in 100 
      
      
      
      L Mobile Phase A/B (90:10).
3.3. Visualization: Sample Prep Decision Tree

SamplePrep Start Urine Sample (2 mL) Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase) Start->Hydrolysis Decision Extraction Strategy? Hydrolysis->Decision LLE Liquid-Liquid Extraction (Acidic Conditions) Decision->LLE Low Cost / High Solvent SPE Solid Phase Extraction (Mixed-Mode MAX) Decision->SPE High Purity / Automation LLE_Step Adjust pH < 3.0 Extract w/ EtOAc:Hexane LLE->LLE_Step Analysis LC-MS/MS Injection LLE_Step->Analysis SPE_Step Load pH 7 (Bind Acid) Wash Neutral/Base Elute 2% Formic Acid SPE->SPE_Step SPE_Step->Analysis

Caption: Decision tree for this compound extraction. Note that unlike standard steroids, acidic pH or Anion Exchange is required.[1]

Instrumental Parameters (LC-MS/MS)
4.1. HPLC Conditions[1]
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7

    
    m) or Waters Cortecs T3.[1]
    
    • Why: The C18 provides standard retention, but "T3" or "Aq" type columns are better if the polar metabolites elute too early.[1]

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B (Focusing)

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

4.2. Mass Spectrometry (ESI+)[1][5]
  • Source: Electrospray Ionization (Positive).[1][5]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 450°C (Steroids require high heat for desolvation).[1]

MRM Transition Table (Developmental): Note: this compound transitions are predicted based on structure (


) and common fragmentation rules (decarboxylation and dehydration).[1]
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanistic Origin
This compound 361.4

343.4 15-20QuantifierLoss of

(C11 or C17)
317.4 25-30QualifierLoss of

(Decarboxylation at C2)
299.4 35-40QualifierLoss of

ISTD (d3) 305.2 (e.g., MeT-d3)269.2 25Internal StdStandard Fragmentation

Critical Optimization Step: Perform a Product Ion Scan on the reference standard.[1] The loss of 44 Da (


) is highly diagnostic for the C2-carboxylic acid and should be the primary target for specificity.
Validation Framework (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), follow this validation scheme compliant with WADA TD2023MRPL [1].

5.1. Identification Criteria[1][3][6][7][8]
  • Retention Time: Analyte RT must be within ±1% or ±0.1 min of the Reference Standard.

  • Ion Ratio: The abundance ratio of Quantifier/Qualifier transitions must not deviate by more than ±20% (relative) from the standard.

5.2. Matrix Effect & Recovery Experiment

Since urine matrices vary wildly (pH, gravity), you must quantify matrix suppression.[1]

  • Set A: Standard in Solvent.

  • Set B: Standard spiked into extracted blank urine (Post-extraction spike).

  • Set C: Standard spiked into urine before extraction (Pre-extraction spike).




[1]

Acceptance: MF should be between 0.8 and 1.[1]2. If MF < 0.5, switch to MAX SPE or use a deuterated analog.

5.3. Limit of Detection (LOD)
  • Spike blank urine at 0.5, 1.0, 2.0, and 5.0 ng/mL.[1]

  • Criterion: Signal-to-Noise (S/N) > 3:1 for the qualifier transition at the lowest level.

Troubleshooting & Optimization
6.1. Low Sensitivity?
  • Issue: Poor ionization in ESI+.

  • Fix: Switch to ESI- (Negative Mode) . Monitor transition

    
     (
    
    
    
    ).[1] The carboxylic acid is naturally anionic.[1]
  • Check: Ensure mobile phase pH is not too low if using ESI-. Switch formic acid to 5mM Ammonium Acetate (pH ~6.5).

6.2. Peak Tailing?
  • Issue: Interaction of the free carboxylic acid with residual silanols on the column.

  • Fix: Increase buffer concentration (Ammonium Formate) to 10mM or use a column with "Polar Embedded" groups (e.g., Waters SymmetryShield or Agilent Zorbax Bonus-RP).[1]

6.3. Visualization: Fragmentation Pathway[1]

Fragmentation Precursor Precursor [M+H]+ m/z 361.4 Prod1 [M+H - H2O]+ m/z 343.4 Precursor->Prod1 -18 Da (Water Loss) Prod2 [M+H - CO2]+ m/z 317.4 Precursor->Prod2 -44 Da (Decarboxylation) Prod3 [M+H - CO2 - H2O]+ m/z 299.4 Prod1->Prod3 -44 Da Prod2->Prod3 -18 Da (Water Loss)

Caption: Proposed fragmentation pathway for this compound in ESI+. The decarboxylation (-44 Da) is the most specific structural identifier.

References
  • World Anti-Doping Agency (WADA). (2023).[1] Technical Document TD2023MRPL: Minimum Required Performance Levels for Detection and Identification of Non-Threshold Substances.[1][Link][1]

  • Bi, H., & Massé, R. (1992).[1] Studies on anabolic steroids—10.[1][3] Synthesis and identification of acidic urinary metabolites of oxymetholone in a human. Journal of Steroid Biochemistry and Molecular Biology.[1] (Provides mechanistic insight into acidic steroid metabolites). [Link]

  • Thevis, M., & Schänzer, W. (2007).[1] Mass spectrometry in sports drug testing: Structure characterization and analytical properties of non-approved anabolic steroids.[1] Mass Spectrometry Reviews.[1][6] [Link]

  • PubChem Database. (n.d.).[1] this compound Compound Summary.[1] National Center for Biotechnology Information.[1] [Link][1]

Sources

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Roxibolone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Roxibolone (11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid) is a synthetic anabolic-androgenic steroid (AAS) that is classified as a prohibited substance by the World Anti-Doping Agency (WADA).[1][2][3][4] Its detection in biological samples is critical for anti-doping control and forensic toxicology. This document provides a comprehensive guide for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a cornerstone technique for the definitive identification of anabolic agents in doping control.[5] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from sample preparation to data analysis, grounded in established principles of steroid analytics.

This compound's unique chemical structure, which includes a carboxylic acid functional group, necessitates a tailored analytical approach, particularly concerning the derivatization step required for GC-MS analysis.[6] This guide will address these specific considerations, providing a robust framework for the sensitive and specific detection of this compound.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid[6]
Molecular FormulaC₂₁H₂₈O₅[6]
Molar Mass360.44 g/mol [6]
CAS Number60023-92-9

Principle of the Method

The detection of this compound in biological matrices such as urine involves a multi-step process. The core of the methodology is based on the conversion of the non-volatile this compound into a thermally stable and volatile derivative suitable for gas chromatography. This is achieved through a chemical derivatization process, specifically silylation, which targets the active hydrogen atoms in the hydroxyl and carboxylic acid groups.

The derivatized this compound is then introduced into the GC-MS system. The gas chromatograph separates the analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the chromatographic column. Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unequivocal identification.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (if targeting conjugates) Sample->Hydrolysis Step 1 Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Step 2 Derivatization Silylation Extraction->Derivatization Step 3 GC_MS GC-MS Injection Derivatization->GC_MS Separation Chromatographic Separation GC_MS->Separation Step 4 Detection Mass Spectrometric Detection & Fragmentation Separation->Detection Step 5 Data_Analysis Data Analysis Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification Step 6 Quantification Quantification (optional) Identification->Quantification Step 7

Caption: Overall workflow for this compound analysis by GC-MS.

Detailed Protocol

Sample Preparation

The goal of sample preparation is to isolate this compound from the biological matrix and prepare it for derivatization.

1.1. Materials

  • Urine sample

  • Phosphate buffer (pH 7)

  • β-glucuronidase from E. coli

  • Internal standard (e.g., d3-testosterone)

  • tert-Butyl methyl ether (TBME)

  • Sodium sulfate, anhydrous

1.2. Procedure

  • Hydrolysis (for conjugated metabolites): To 2 mL of urine, add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase solution. Add the internal standard. Incubate at 50°C for 2 hours. This step is crucial for cleaving glucuronide conjugates, which are common metabolites of anabolic steroids.

  • Extraction: After cooling to room temperature, add 5 mL of TBME. Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Isolation: Transfer the upper organic layer to a clean tube.

  • Drying: Add anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is a critical step to ensure the volatility and thermal stability of this compound for GC-MS analysis. Due to the presence of two hydroxyl groups and a carboxylic acid group, a potent silylating agent is required.

2.1. Materials

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium iodide (NH₄I) - catalyst

  • Dithioerythritol (DTE) - antioxidant

  • Ethyl acetate

2.2. Procedure

  • Reconstitute the dry residue from the extraction step in 50 µL of a derivatization mixture containing MSTFA, NH₄I, and DTE in ethyl acetate (e.g., 1000:2:4 v/w/w).

  • Vortex the mixture and incubate at 60°C for 30 minutes. This will form the tris-trimethylsilyl (TMS) derivative of this compound.

Caption: Derivatization of this compound with MSTFA.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrumentation used.

ParameterSettingRationale
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA common non-polar column suitable for steroid analysis.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic resolution.
Inlet Temperature280°CEnsures complete volatilization of the derivatized analyte.
Injection Volume1 µL, splitless modeMaximizes the amount of analyte introduced onto the column for high sensitivity.
Oven ProgramInitial temp 180°C, hold for 1 min, ramp to 240°C at 20°C/min, then ramp to 310°C at 10°C/min, hold for 5 minAn optimized temperature program is crucial for separating the analyte from matrix components and other steroids. This program should be developed empirically.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating characteristic mass spectra.
Source Temperature230°COptimized for stable ion formation.
Quadrupole Temp.150°CStandard operating temperature.
Scan Rangem/z 50-700A wide scan range to capture the molecular ion and all significant fragment ions.
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)Full scan for initial identification and SIM for enhanced sensitivity and quantification.

Data Analysis and Interpretation

Expected Mass Spectrum of Tris-TMS-Roxibolone

The mass spectrum of the tris-trimethylsilyl derivative of this compound is expected to exhibit a molecular ion ([M]⁺) and several characteristic fragment ions. The exact fragmentation pattern should be confirmed with a certified reference standard. Based on the fragmentation of similar steroids, the following ions are anticipated:[7][8][9][10][11][12][13][14][15]

m/zProposed Fragment
576 [M]⁺ (Molecular Ion)
561[M-15]⁺ (Loss of a methyl group)
486[M-90]⁺ (Loss of a trimethylsilanol group)
471[M-15-90]⁺ (Sequential loss of methyl and trimethylsilanol)
143Characteristic fragment for 17-methyl-17-TMS-hydroxy steroids
73[Si(CH₃)₃]⁺ (Trimethylsilyl ion)

Note: The molecular weight of the tris-TMS derivative is calculated as: 360.44 (this compound) + 3 * (72.17) (TMS group) - 3 * (1.01) (H replaced) = 576.95 g/mol .

fragmentation M [M]⁺ m/z 576 M_15 [M-15]⁺ m/z 561 M->M_15 - CH₃ M_90 [M-90]⁺ m/z 486 M->M_90 - TMSOH F143 m/z 143 M->F143 F73 m/z 73 M->F73 M_105 [M-15-90]⁺ m/z 471 M_15->M_105 - TMSOH M_90->M_105 - CH₃

Sources

Application Note: Quantitative Profiling of Roxibolone Antiglucocorticoid Activity via GRE-Luciferase Reporter Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Roxibolone (11


,17

-dihydroxy-17

-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid) is a synthetic anabolic-androgenic steroid (AAS) historically noted for its ability to counteract the catabolic effects of glucocorticoids. Unlike typical AAS, this compound possesses a unique 2-carboxy substituent and high structural similarity to formebolone.[1]

While its anabolic properties are well-documented, its antiglucocorticoid activity presents a complex pharmacological challenge. Current literature suggests two potential mechanisms of action:

  • Direct GR Antagonism: Competitive displacement of cortisol/dexamethasone from the Glucocorticoid Receptor (GR) ligand-binding domain (LBD).

  • Enzymatic Modulation: Inhibition of 11

    
    -hydroxysteroid dehydrogenase (11
    
    
    
    -HSD), preventing the local regeneration of active cortisol.

To distinguish between these mechanisms and quantify potency, a simple binding assay is insufficient. This guide details a functional cell-based reporter assay using A549 cells (which express endogenous GR) transfected with a Glucocorticoid Response Element (GRE)-driven luciferase reporter. This system provides a self-validating readout of transcriptional repression.

Mechanism of Action & Assay Logic

The core of this assay relies on the "EC80 Challenge" principle. To measure antagonism, the system must first be activated by an agonist (Dexamethasone) to ~80% of its maximum potential. This compound is then introduced; a dose-dependent decrease in luminescence indicates functional antagonism.

Pathway Visualization

The following diagram illustrates the competitive dynamics at the GR interface.

GR_Signaling Dex Dexamethasone (Agonist) GR_Cyto GR (Cytosolic) + HSP90 Dex->GR_Cyto High Affinity Binding Rox This compound (Test Antagonist) Rox->GR_Cyto Competitive Binding? GR_Nuc GR Dimer (Nuclear) Rox->GR_Nuc Blocks Transactivation GR_Cyto->GR_Nuc Translocation GRE GRE Promoter (DNA) GR_Nuc->GRE Binding Luc Luciferase Expression GRE->Luc Transcription Light Luminescence (Readout) Luc->Light Catalysis

Figure 1: Signal transduction pathway. Dexamethasone drives luminescence; this compound is tested for its ability to interrupt this flow at the receptor level.

Experimental Protocol: Dual-Luciferase Reporter Assay

Reagents and Materials
  • Cell Line: A549 (Human Lung Carcinoma). Rationale: High levels of endogenous GR; physiologically relevant for glucocorticoid signaling.

  • Reporter Plasmid: pGRE-Luc (Firefly Luciferase under 2x or 4x GRE control).

  • Normalization Plasmid: pRL-TK (Renilla Luciferase, constitutive). Rationale: Corrects for transfection efficiency and cytotoxicity.

  • Agonist: Dexamethasone (Sigma-Aldrich), dissolved in DMSO.

  • Test Compound: this compound (Custom synthesis or reference standard), dissolved in DMSO.

  • Reference Antagonist: Mifepristone (RU486).

  • Assay System: Promega Dual-Luciferase® Reporter Assay System.

Assay Workflow

Workflow Step1 Day 1: Seed A549 Cells (10k cells/well in 96-well plate) Wait 24h Step2 Day 2: Co-Transfection (pGRE-Luc + pRL-TK) Lipofectamine or FuGENE Step1->Step2 Step3 Day 3: The EC80 Challenge Treat with this compound (Serial Dilution) + Fixed Dexamethasone (10 nM) Step2->Step3 Step4 Incubation 18-24 Hours at 37°C Step3->Step4 Step5 Lysis & Detection Read Firefly -> Quench -> Read Renilla Step4->Step5

Figure 2: Step-by-step experimental timeline for the antiglucocorticoid reporter assay.

Detailed Procedure
Phase 1: Transfection (The Setup)
  • Seeding: Plate A549 cells at

    
     cells/well in white-walled, clear-bottom 96-well tissue culture plates. Use charcoal-stripped FBS (cs-FBS) media to remove endogenous steroids.
    
  • Transfection: After 24 hours, co-transfect cells using a lipid-based reagent (e.g., Lipofectamine 3000).

    • Ratio: 100 ng pGRE-Luc : 10 ng pRL-TK per well (10:1 ratio).

    • Note: The low amount of Renilla prevents promoter interference.

Phase 2: The EC80 Challenge (The Treatment)
  • Preparation: Prepare a 10-point serial dilution of this compound in DMSO (Range: 10

    
    M to 0.1 nM). Ensure final DMSO concentration is <0.5%.[2]
    
  • Agonist Spike: Prepare a Dexamethasone solution at 10 nM (This is approximately the EC80 for A549 cells; verify this with a separate dose-response curve if using a new batch).

  • Dosing:

    • Remove transfection media.

    • Add media containing This compound (Variable) + Dexamethasone (Fixed 10 nM) .

    • Controls:

      • Min Signal: DMSO only (No Dex, No Rox).

      • Max Signal: 10 nM Dex + DMSO (No Rox).

      • Pos. Control: 10 nM Dex + Mifepristone (1

        
        M).
        
Phase 3: Data Acquisition
  • Incubate for 18–24 hours.

  • Rinse with PBS and add Passive Lysis Buffer (PLB).

  • Inject Luciferase Assay Reagent II (LAR II) and measure Firefly Luminescence (Experimental Signal).

  • Inject Stop & Glo® Reagent and measure Renilla Luminescence (Normalization Signal).

Data Analysis & Interpretation

Normalization

Calculate the Relative Light Units (RLU) for each well:



This step eliminates false positives caused by this compound cytotoxicity.
Calculating % Inhibition

Normalize data against the "Max Signal" (Dex only) control:



Expected Results Table
CompoundOutcomeInterpretation
Dexamethasone (Only) High RLURobust GR activation (Baseline for challenge).
Mifepristone + Dex Low RLU (<10%)Validated antagonism (Positive Control).
This compound + Dex Dose-Dependent Decrease Confirmed GR Antagonist.
This compound + Dex High RLU (No change)No direct GR binding. (Suggests alternative mechanism via 11

-HSD).

Troubleshooting & Critical Factors

  • The "False Antagonist" Trap (Cytotoxicity):

    • AAS at high concentrations (>10

      
      M) can be cytotoxic. If Renilla signals drop significantly in this compound wells, the "inhibition" of Firefly is likely just cell death, not GR antagonism.
      
    • Solution: Discard data points where Renilla signal deviates >20% from vehicle control.

  • Solubility:

    • This compound is highly lipophilic. Ensure thorough vortexing and consider warming the DMSO stock to 37°C before dilution. Precipitation in the well will cause light scattering and erratic data.

  • Endogenous Cortisol:

    • Using standard FBS (not charcoal-stripped) will introduce bovine cortisol, shifting your baseline and masking the effect of the agonist. Always use cs-FBS.

References

  • This compound Structure & Properties. PubChem Database. National Center for Biotechnology Information. [Link][1]

  • Glucocorticoid Receptor Signaling. National Institutes of Health (NIH) Bookshelf. Physiology, Glucocorticoids.[1][2][3][4][5][6][7] [Link]

  • Antiglucocorticoid Activity of AAS. Hickson, R. C., et al. (1990). Glucocorticoid antagonism by exercise and androgenic-anabolic steroids. Medicine and Science in Sports and Exercise. [Link]

Sources

In Vivo Preclinical Evaluation of Roxibolone: Application Notes and Protocols for Assessing Anti-Catabolic and Anabolic Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Roxibolone, a Non-Androgenic, Anti-Glucocorticoid Agent

This compound (11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid) is a synthetic steroidal compound with a unique pharmacological profile that positions it as a promising therapeutic agent for conditions characterized by muscle wasting and catabolic stress. Unlike traditional anabolic-androgenic steroids (AAS), this compound exhibits potent anti-glucocorticoid and anabolic properties without significant androgenic activity. This dissociation of effects suggests a favorable safety profile, potentially avoiding the virilizing and other undesirable side effects associated with androgen receptor activation.

The primary mechanism of action of this compound is believed to be the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for the synthesis of potent endogenous glucocorticoids like cortisol and corticosterone. By mitigating the catabolic effects of glucocorticoids, this compound can shift the metabolic balance towards anabolism, promoting nitrogen retention and preserving muscle mass.[1]

These application notes provide a comprehensive guide for the in vivo evaluation of this compound in preclinical animal models, focusing on the assessment of its anti-catabolic and anabolic efficacy, as well as confirming its non-androgenic nature.

I. Animal Model Selection and Justification

The choice of an appropriate animal model is paramount for the successful preclinical evaluation of this compound. Given its specific mechanism of action, the ideal model should recapitulate the catabolic state that this compound is intended to counteract.

Dexamethasone-Induced Muscle Atrophy Model (Rat)

This is the most relevant and widely used model to assess the anti-catabolic effects of compounds targeting the glucocorticoid pathway.[2][3][4] Dexamethasone, a potent synthetic glucocorticoid, induces a state of severe muscle atrophy, providing a robust system to evaluate the protective effects of this compound.[2][5]

Rationale for Selection:

  • Mechanism-Specific: Directly evaluates the ability of this compound to counteract the catabolic effects of a glucocorticoid.

  • Well-Characterized: Extensive literature is available on the protocol, expected outcomes, and relevant endpoints.[2][3][4]

  • Translatable Endpoints: Changes in muscle mass, fiber size, and biochemical markers in this model are relevant to human muscle wasting conditions.

Hershberger Bioassay (Rat)

To substantiate the non-androgenic nature of this compound, the Hershberger bioassay is the gold-standard in vivo screen.[6] This assay, standardized by the Organisation for Economic Co-operation and Development (OECD) as Test Guideline 441, assesses the potential of a substance to elicit androgenic or anti-androgenic effects by measuring the weight changes in five androgen-dependent tissues in castrated male rats.[6][7][8]

Rationale for Selection:

  • Regulatory Acceptance: The OECD 441 guideline provides a standardized and internationally recognized protocol.[7][8]

  • High Specificity: Directly measures androgen-dependent tissue growth, providing clear evidence of androgenic activity or lack thereof.

  • Comprehensive Assessment: Evaluates both androgenic and anti-androgenic potential.

II. Experimental Protocols

This compound Formulation for In Vivo Administration

This compound is a poorly water-soluble compound, necessitating a suitable vehicle for effective in vivo delivery. Several strategies can be employed to formulate poorly soluble steroids for oral or parenteral administration.[9][10]

Recommended Formulation Strategy:

A common and effective approach is the use of a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Alternatively, a solution in an oil-based vehicle like sesame oil or corn oil can be used for subcutaneous or intramuscular injections. The final formulation should be homogenous and stable for the duration of the study.

Protocol for Formulation (Suspension):

  • Weigh the required amount of this compound powder.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Store the suspension at 4°C and protected from light. Shake well before each administration.

Dexamethasone-Induced Muscle Atrophy Study Protocol

Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old) are suitable for this model. Animals should be acclimatized for at least one week before the start of the experiment.

Experimental Groups:

GroupTreatmentRationale
1. Vehicle Control Vehicle (e.g., 0.5% CMC)To assess baseline muscle parameters.
2. Dexamethasone Dexamethasone (e.g., 300 µg/kg/day, i.p.) + VehicleTo induce muscle atrophy.[4]
3. This compound Dexamethasone + this compound (Dose 1)To evaluate the efficacy of a low dose of this compound.
4. This compound Dexamethasone + this compound (Dose 2)To evaluate the efficacy of a high dose of this compound.
5. Positive Control Dexamethasone + Known Anabolic Agent (e.g., Nandrolone)To serve as a positive control for anabolic effects.

Experimental Workflow:

Dexamethasone_Model_Workflow cluster_acclimatization Acclimatization (7 days) cluster_treatment Treatment (10-14 days) cluster_endpoint Endpoint Analysis acclimatize House animals in a controlled environment randomize Randomize into experimental groups acclimatize->randomize dex_admin Administer Dexamethasone (i.p.) daily to groups 2-5 randomize->dex_admin rox_admin Administer this compound/Vehicle (oral gavage) daily dex_admin->rox_admin monitor Monitor body weight and food intake daily rox_admin->monitor euthanize Euthanize animals monitor->euthanize collect_samples Collect blood and muscle tissue euthanize->collect_samples analysis Perform biochemical and histological analyses collect_samples->analysis

Caption: Workflow for the dexamethasone-induced muscle atrophy model.

Detailed Protocol:

  • Animal Housing: House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[1] Provide ad libitum access to standard chow and water.

  • Dexamethasone Administration: Prepare a fresh solution of dexamethasone in a suitable vehicle (e.g., 40% ethanol in PBS) daily.[4] Administer via intraperitoneal (i.p.) injection at a dose of 300 µg/kg body weight/day for 10-14 days.[4]

  • This compound Administration: Administer this compound or vehicle by oral gavage once daily, approximately one hour before dexamethasone administration. Dose volumes should not exceed 10 mL/kg.[11]

  • Monitoring: Record body weight and food intake daily.

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals by an approved method. Collect blood via cardiac puncture for biochemical analysis.[12][13] Carefully dissect and weigh specific muscles, such as the gastrocnemius, tibialis anterior, and soleus.[4]

Endpoint Analysis:

  • Muscle Mass: Compare the wet weights of the dissected muscles between the different groups.

  • Histological Analysis: Fix a portion of the muscle tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.[14][15] Analyze for muscle fiber cross-sectional area, signs of atrophy, and inflammation.[16][17]

  • Biochemical Markers: Analyze serum or plasma for markers of muscle damage and protein catabolism, such as creatine kinase (CK) and 3-methylhistidine.[18][19]

  • Nitrogen Balance: For a more in-depth analysis of protein metabolism, conduct a nitrogen balance study.

Nitrogen Balance Measurement Protocol

Nitrogen balance is a critical measure of the net change in total body protein.[20][21] A positive nitrogen balance indicates an anabolic state, while a negative balance signifies a catabolic state.

Protocol:

  • Metabolic Cages: House individual rats in metabolic cages that allow for the separate collection of urine and feces.

  • Acclimatization: Acclimatize the animals to the metabolic cages for 3-5 days before the collection period.

  • Diet: Provide a diet with a known and consistent nitrogen content.

  • Collection Period: Over a 3-5 day period, collect all urine and feces for each animal. Acidify the urine collection tubes to prevent ammonia volatilization.[22]

  • Nitrogen Analysis: Analyze the nitrogen content of the diet, urine, and feces using the Kjeldahl method or a suitable automated nitrogen analyzer.

  • Calculation:

    • Nitrogen Intake = Food Intake (g) x Nitrogen content of food (%)

    • Nitrogen Output = (Urine Volume (mL) x Urine Nitrogen (g/mL)) + (Feces Weight (g) x Fecal Nitrogen (g/g))

    • Nitrogen Balance = Nitrogen Intake - Nitrogen Output

Hershberger Bioassay Protocol (OECD 441)

Animals: Peripubertal male rats, castrated on postnatal day 42, are used.

Experimental Groups:

GroupTreatmentRationale
1. Vehicle Control Vehicle (e.g., corn oil)To establish baseline tissue weights in a castrated state.
2. Positive Control Testosterone Propionate (TP) (0.2 mg/kg/day, s.c.)To induce growth of androgen-dependent tissues.
3. This compound (Agonist) This compound (multiple doses)To assess for any androgenic activity.
4. This compound (Antagonist) TP + this compound (multiple doses)To assess for any anti-androgenic activity.

Experimental Workflow:

Hershberger_Assay_Workflow cluster_preparation Animal Preparation cluster_dosing Dosing (10 consecutive days) cluster_necropsy Necropsy and Tissue Analysis castration Castrate male rats on PND 42 acclimatize Allow for a 7-day recovery period castration->acclimatize randomize Randomize into experimental groups acclimatize->randomize administer Administer test substance daily (oral gavage or s.c.) randomize->administer monitor Monitor for signs of toxicity administer->monitor euthanize Euthanize animals 24h after last dose monitor->euthanize dissect Dissect and weigh five androgen-dependent tissues euthanize->dissect analyze Statistically analyze tissue weight changes dissect->analyze

Caption: Workflow for the Hershberger Bioassay (OECD 441).

Detailed Protocol:

  • Dosing: Administer the test substance daily for 10 consecutive days via oral gavage or subcutaneous (s.c.) injection.[11]

  • Necropsy: On day 11, 24 hours after the final dose, euthanize the animals.

  • Tissue Collection: Carefully dissect and weigh the following five androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[6]

  • Data Analysis: Statistically compare the tissue weights of the this compound-treated groups to the vehicle and positive control groups. A significant increase in tissue weights in the agonist phase indicates androgenic activity. A significant decrease in TP-stimulated tissue weights in the antagonist phase indicates anti-androgenic activity.

III. Safety Pharmacology

Prior to first-in-human studies, a core battery of safety pharmacology studies should be conducted in compliance with ICH S7A and S7B guidelines to identify potential adverse effects on vital organ systems.[23][24][25][26]

Core Battery Studies:

  • Central Nervous System (CNS): Assessment of effects on behavior, motor activity, and coordination in rats (e.g., using a functional observational battery).

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered animal model (e.g., dog or non-human primate). In vitro hERG assay to assess the potential for QT interval prolongation.

  • Respiratory System: Assessment of respiratory rate and tidal volume in conscious rats using whole-body plethysmography.

IV. Data Presentation

Table 1: Example Data Summary for Dexamethasone-Induced Muscle Atrophy Model

GroupBody Weight Change (g)Gastrocnemius Weight (mg)Tibialis Anterior Weight (mg)Serum Creatine Kinase (U/L)
Vehicle Control +15 ± 22500 ± 100800 ± 50150 ± 20
Dexamethasone -20 ± 31800 ± 80600 ± 40400 ± 50
Dex + this compound (Low Dose) -10 ± 22100 ± 90700 ± 45250 ± 30
Dex + this compound (High Dose) -5 ± 12300 ± 95750 ± 48180 ± 25
Dex + Positive Control 0 ± 22400 ± 110780 ± 52160 ± 22

Data are presented as mean ± SEM.

Table 2: Example Data Summary for Hershberger Bioassay

GroupVentral Prostate (mg)Seminal Vesicles (mg)Levator Ani-Bulbocavernosus (mg)
Vehicle Control 15 ± 220 ± 3100 ± 10
Testosterone Propionate 150 ± 15200 ± 20300 ± 25
This compound (High Dose) 16 ± 322 ± 4105 ± 12
TP + this compound (High Dose) 145 ± 18190 ± 25290 ± 30

Data are presented as mean ± SEM.

V. Conclusion

The in vivo animal models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. The dexamethasone-induced muscle atrophy model is a powerful tool to demonstrate its anti-catabolic and anabolic potential, while the Hershberger bioassay is essential for confirming its non-androgenic profile. Rigorous adherence to these protocols, coupled with comprehensive endpoint analysis, will generate the critical data necessary to support the continued development of this compound as a novel therapeutic agent for muscle wasting disorders.

VI. References

  • Wikipedia. This compound. [Link]

  • Alev, K., et al. (2022). Short-time recovery skeletal muscle from dexamethasone-induced atrophy and weakness in old female rats. Clinical Biomechanics, 100, 105808.

  • Kim, J. S., & Lee, S. J. (2021). Skeletal Muscle Atrophy Induced by Dexamethasone Is Attenuated by Amino Acid Complex Supplementation in Rats. Nutrients, 13(10), 3533.

  • Kikuchi, H., et al. (2022). Laurel Attenuates Dexamethasone-Induced Skeletal Muscle Atrophy In Vitro and in a Rat Model. Nutrients, 14(10), 2043.

  • Chen, C. Y., et al. (2020). Physiologically Based Pharmacokinetics of Dexamethasone in Rats. Drug Metabolism and Disposition, 48(11), 1091-1101.

  • Chen, Y. T., et al. (2023). Attenuation of Skeletal Muscle Atrophy Induced by Dexamethasone in Rats by Teaghrelin Supplementation. International Journal of Molecular Sciences, 24(2), 1409.

  • Vogt, M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 949.

  • Morris, M. T., Pascoe, J. L., & Busada, J. T. (2023). In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. Toxicology Reports, 10, 102053.

  • Zhu, H., et al. (2021). Plasma and Urinary Amino Acid-Derived Catabolites as Potential Biomarkers of Protein and Amino Acid Deficiency in Rats. Metabolites, 11(5), 299.

  • U.S. Food and Drug Administration. (1996). Pharmacology Review(s) - NDA 50-740. [Link]

  • TREAT-NMD. Quantification of histopathology in Haemotoxylin and Eosin stained muscle sections. [Link]

  • European Medicines Agency. (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Xu, R., et al. (2021). Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry. Bio-protocol, 11(4), e3925.

  • Tessari, P., et al. (1996). Acute metabolic acidosis inhibits muscle protein synthesis in rats. American Journal of Physiology-Endocrinology and Metabolism, 271(2), E277-E284.

  • Matthew, B. (2023). Formulation strategies for poorly soluble drugs. ResearchGate.

  • TREAT-NMD. Quantification of histopathology in Haemotoxylin and Eosin stained muscle sections. [Link]

  • Learning pharmacokinetic models for in vivo glucocorticoid activation. (2018). PubMed.

  • Vivotecnia. Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology.

  • U.S. Environmental Protection Agency. In vivo Hershberger Assay. [Link]

  • Morris, M. T., Pascoe, J. L., & Busada, J. T. (2023). In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. Toxicology Reports, 10, 102053.

  • Xu, R., et al. (2021). Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry. Bio-protocol, 11(4), e3925.

  • Serra, C., et al. (2021). Histological Methods to Assess Skeletal Muscle Degeneration and Regeneration in Duchenne Muscular Dystrophy. Cells, 10(10), 2589.

  • Paulson, S. K., et al. (2001). Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. Drug Metabolism and Disposition, 29(4 Pt 1), 453-460.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Safety Guidelines. [Link]

  • Holecek, M., et al. (2016). Alterations in protein and amino acid metabolism in rats fed a branched-chain amino acid- or leucine-enriched diet during postprandial and postabsorptive states. Amino Acids, 48(4), 995-1008.

  • Owens, W., et al. (2007). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Environmental Health Perspectives, 115(5), 671-678.

  • Holecek, M., et al. (2016). Alterations in protein and amino acid metabolism in rats fed a branched-chain amino acid- or leucine-enriched diet during postprandial and postabsorptive states. Amino Acids, 48(4), 995-1008.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

  • Ferreira, H., & Guedes, R. C. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(10), 2132.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. [Link]

  • Baldwin, J. K., & Griminger, P. (1985). Nitrogen balance studies in aging rats. Experimental Gerontology, 20(1), 29-34.

  • Ohtori, S., et al. (2015). Evaluation of Histological Changes in Back Muscle Injuries in Rats over Time. Asian Spine Journal, 9(4), 511-516.

  • de Moura, C. F. G., et al. (2018). Biochemical and Physiological Parameters in Rats Fed with High-Fat Diet: The Protective Effect of Chronic Treatment with Purple Grape Juice (Bordo Variety). Oxidative Medicine and Cellular Longevity, 2018, 5906727.

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. (2010). Semantic Scholar.

  • Measurement of energy metabolism. (n.d.). CentAUR.

  • H&E staining in rat skeletal muscle samples. a Normal skeletal muscles... (n.d.). ResearchGate.

  • Nitrogen balance – Knowledge and References. (n.d.). Taylor & Francis.

  • Porsolt, R. D., et al. (2005). International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here?. Drug Development Research, 64(2), 83-89.

  • Morris, M. T., Pascoe, J. L., & Busada, J. T. (2023). In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. Toxicology Reports, 10, 102053.

  • Owens, W., et al. (2006). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol. Environmental Health Perspectives, 114(10), 1540-1549.

  • Organisation for Economic Co-operation and Development. Endocrine disrupters. [Link]

  • Owens, W., et al. (2006). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol. Environmental Health Perspectives, 114(10), 1540-1549.

Sources

Protocol for Assessing the Anabolic-Androgenic Dissociation and Anti-Catabolic Efficacy of Roxibolone (BR-906)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Roxibolone (BR-906) presents a unique pharmacological profile distinct from classical Anabolic-Androgenic Steroids (AAS).[1] While structurally related to testosterone derivatives (specifically 11β-hydroxy-17α-methyl derivatives), historical and mechanistic data suggest its "anabolic" effects are mediated primarily through anti-glucocorticoid activity and enzyme inhibition (e.g., 11β-HSD) rather than direct high-affinity Androgen Receptor (AR) agonism.[1]

Therefore, a standard anabolic assay (Hershberger Bioassay) alone is insufficient and risks yielding false-negative efficacy data.[1] This Application Note outlines a Dual-Arm In Vivo Strategy :

  • Arm A (Androgenicity Screen): Modified Hershberger Assay to quantify androgenic side-effect potential (Prostate/Seminal Vesicle stimulation).[1]

  • Arm B (Anti-Catabolic Efficacy): A Glucocorticoid-Induced Muscle Atrophy Model to validate the compound's primary mechanism of preserving lean tissue under catabolic stress.[1]

Experimental Design Strategy

The "Dual-Arm" Logic

To accurately characterize this compound, we must dissociate its virilizing potential from its tissue-sparing capacity.[1]

Figure 1: Dual-Arm workflow dissociating androgenic side effects from anti-catabolic efficacy.

Protocol Arm A: Modified Hershberger Bioassay (Androgenicity)

Objective: To confirm the hypothesis that this compound possesses negligible androgenic activity compared to a reference standard (Testosterone Propionate).

Animal Model[1][2][3][4][5][6]
  • Species: Rat (Wistar or Sprague-Dawley).[1]

  • Status: Orchiectomized (castrated) at 6 weeks of age.

  • Acclimatization: Allow 7–14 days post-surgery for regression of androgen-dependent tissues.[1]

Treatment Groups (n=6 per group)
GroupTreatmentDoseRoutePurpose
1 Vehicle Control-SubQ/OralBaseline tissue weights
2 Reference AgonistTP: 0.5 mg/kg/daySubQPositive Control (Max Androgenicity)
3 This compound Low1.0 mg/kg/dayOralTest Dose 1
4 This compound High5.0 mg/kg/dayOralTest Dose 2

*Note: this compound is 17α-alkylated, conferring oral bioavailability.[1] Oral gavage is the preferred route to mimic clinical administration, though SubQ is acceptable for pharmacokinetic consistency.[1]

Procedure
  • Day 0: Weigh animals and randomize. Begin daily dosing.[2][3]

  • Day 1–10: Administer compounds once daily (QD) at 09:00. Monitor clinical signs.

  • Day 11: Necropsy 24 hours after the final dose.[2]

  • Tissue Collection: Carefully dissect and weigh:

    • Ventral Prostate (VP) – Primary Androgenic Marker[1]

    • Seminal Vesicles (SV) – Secondary Androgenic Marker[1]

    • Levator Ani/Bulbocavernosus (LABC) – Myotrophic Marker[1]

Protocol Arm B: Glucocorticoid-Induced Atrophy (Efficacy)[1]

Objective: To assess this compound's ability to counteract catabolic muscle wasting, its purported primary mechanism of action.[1]

Rationale

This compound acts as an antiglucocorticoid (likely via 11β-HSD inhibition).[1] In castrated rats (Arm A), this effect may be masked due to low basal cortisol activity.[1] Arm B uses Dexamethasone (DEX) to induce a hyper-catabolic state.[1]

Treatment Groups (n=8 per group)
GroupChallenge AgentTherapeutic AgentPurpose
1 SalineVehicleHealthy Control
2 DEX (1.0 mg/kg/day)VehicleDisease Control (Max Atrophy)
3 DEX (1.0 mg/kg/day)This compound (5.0 mg/kg)Test Group (Rescue)
4 DEX (1.0 mg/kg/day)Nandrolone (5.0 mg/kg)Positive Control (Classic AAS)
Procedure
  • Day 0–7: Co-administration of DEX (IP injection) and this compound (Oral/SubQ).[1]

  • Metabolic Cage (Day 6): Place animals in metabolic cages for 24h urine collection (Nitrogen Balance analysis).

  • Day 8: Necropsy.

  • Endpoints:

    • Body Weight Change: % loss vs. Day 0.

    • Muscle Weights: Gastrocnemius, Soleus, Tibialis Anterior.[1]

    • Biomarkers: Urinary 3-Methylhistidine (muscle breakdown marker).[1]

Molecular & Histological Analysis[1]

To validate the mechanism, select tissues from Arm B (Gastrocnemius) must undergo molecular profiling.[1]

Signaling Pathway Verification

We must distinguish between AR-driven hypertrophy and Antiglucocorticoid-driven preservation.[1]

Figure 2: Proposed molecular interaction.[1][4][5] this compound blocks the catabolic cascade (GR -> MuRF1) rather than strongly activating the anabolic cascade (AR -> mTOR).[1]

Key PCR Targets (TaqMan Probes)
  • Anabolic: Igf1 (Insulin-like Growth Factor 1).[1]

  • Catabolic (Ubiquitin Ligases): Trim63 (MuRF1), Fbxo32 (Atrogin-1).[1]

  • Mechanism Specific: Hsd11b1 (11β-HSD1) – downregulation or inhibition indicates specific this compound activity.[1]

Safety & Toxicology Monitoring

This compound contains a 17α-methyl group, a structural modification associated with cholestatic hepatotoxicity.[1]

Mandatory Safety Endpoints:

  • Serum Chemistry: ALT, AST, ALP (Alkaline Phosphatase).[1]

    • Note: this compound may induce ALP elevations distinct from liver damage; correlate with GGT.

  • Histopathology: Liver sections (H&E stain) to assess for hepatocellular hypertrophy or cholestasis.[1]

  • Lipid Profile: HDL/LDL ratio (AAS often drastically suppress HDL).[1]

Data Analysis & Interpretation

Calculation: The Anabolic-Androgenic Index (AAI)

The AAI is calculated using data from Arm A (Hershberger):



  • Interpretation:

    • Testosterone: AAI ≈ 1 (Baseline).[1]

    • Nandrolone: AAI > 3 (Favorable).[1]

    • This compound: Expected AAI > 10 (Due to near-zero denominator/VP change).

Success Criteria

The compound is validated as a selective anabolic/anti-catabolic agent if:

  • Arm A: VP weights in this compound groups are not significantly different from Vehicle (

    
    ).
    
  • Arm B: Muscle retention in this compound+DEX group is significantly higher than DEX-only group (

    
    ).[1]
    
  • Safety: Liver enzymes remain within 2x Upper Limit of Normal (ULN).

References

  • OECD Guidelines for the Testing of Chemicals. (2009).[6] Test No. 441: Hershberger Bioassay in Rats: A Short-term Screening Assay for (Anti)Androgenic Properties.[1][6] OECD Publishing. [Link][1][7]

  • Kuhn, C. M. (2002).[1] Anabolic Steroids.[8][9][5][10][11][12] Recent Progress in Hormone Research, 57(1), 411–434.[1] [Link][1]

  • Noldus Information Technology. (2018).[1] Exercise vs anabolic steroids: a rat study.[8][Link]

  • National Institutes of Health (NIH). (2023).[1] Pharmacology of Anabolic Steroids.[8][9][4][5][10][11] National Library of Medicine. [Link]

  • Biochemical Pharmacology. (1977).[1] Synthesis of 2-carboxy-11 beta, 17 beta-dihydroxy-17-methyl-1, 4-androstadien-3-one (this compound).[1][13][Link](Note: Citation grounded in chemical synthesis literature for BR-906).[1]

Sources

Application Note: Investigational Profiling of Roxibolone (BR-906)

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Assessing Anticholesterolemic Potency & Mechanism of Action[1]

Executive Summary & Scientific Rationale

Roxibolone (BR-906) occupies a unique niche in steroidal pharmacology.[1][2] While classified as an anabolic-androgenic steroid (AAS), historical data suggests it possesses distinct anticholesterolemic (cholesterol-lowering) properties, a characteristic often diametrically opposed to the dyslipidemic effects (low HDL, high LDL) seen with traditional AAS administration.[1]

The working hypothesis for this application note posits that this compound’s lipid-lowering efficacy is not mediated through the Androgen Receptor (AR) alone, but rather through its antiglucocorticoid activity .[1] Specifically, this compound acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1] This enzyme converts cortisone to active cortisol; its inhibition in the liver reduces hepatic gluconeogenesis and VLDL secretion, thereby improving the lipid profile.[1]

This guide provides a validated workflow to quantify these effects, moving from enzymatic mechanistic assays to in vivo efficacy models.

Mechanistic Pathway Visualization

To design an effective assay, we must first map the signaling cascade.[1] The diagram below illustrates the dual-pathway hypothesis: the standard anabolic pathway (muscle growth) versus the specific metabolic pathway (lipid lowering via 11β-HSD1 inhibition).[1]

Roxibolone_Mechanism This compound This compound (BR-906) AR Androgen Receptor (Agonism) This compound->AR Binds HSD11 11β-HSD1 Enzyme (Inhibition) This compound->HSD11 Inhibits (blockade) Muscle Skeletal Muscle (Anabolism) AR->Muscle Protein Synthesis Cortisol Cortisol (Active) HSD11->Cortisol Conversion blocked Cortisone Cortisone (Inactive) Cortisone->HSD11 Substrate Liver Hepatic Lipid Metabolism Cortisol->Liver Promotes Lipogenesis LipidProfile Decreased VLDL/LDL Improved Lipid Profile Liver->LipidProfile Reduced Output

Figure 1: Proposed Mechanism of Action. This compound exerts anabolic effects via the AR while simultaneously improving lipid profiles by inhibiting the conversion of cortisone to cortisol, reducing hepatic lipogenesis.

Protocol A: In Vitro Enzymatic Validation (11β-HSD1 Inhibition)[1]

Before animal testing, verify that your lot of this compound effectively inhibits the target enzyme responsible for cortisol generation.[1]

Objective: Determine the IC50 of this compound against human recombinant 11β-HSD1.[1]

Materials
  • Enzyme: Human recombinant 11β-HSD1 microsomes (commercially available).[1]

  • Substrate:

    
    H-Cortisone (radiolabeled) and NADPH (cofactor).[1]
    
  • Test Compound: this compound (dissolved in DMSO).[1]

  • Reference Inhibitor: Glycyrrhetinic acid (non-selective) or a specific HSD1 inhibitor like PF-915275.[1]

Step-by-Step Methodology
  • Preparation: Dilute this compound in DMSO to create a concentration range (e.g., 1 nM to 10 µM). Ensure final DMSO concentration in the assay is <1%.[1]

  • Incubation Mix: In a 96-well plate, combine:

    • 20 µL Assay Buffer (PBS pH 7.4, 1 mM EDTA).[1]

    • 10 µL Microsomal preparation (containing 11β-HSD1).[1]

    • 10 µL this compound solution.[1]

    • 10 µL NADPH (200 µM final).[1]

  • Reaction Start: Initiate by adding 50 µL of substrate solution containing 200 nM cortisone spiked with 20,000 cpm of

    
    H-Cortisone.[1]
    
  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction by adding ethyl acetate containing unlabeled cortisol and cortisone (carrier standards).

  • Separation:

    • Extract steroids into the organic phase (vortex/centrifuge).[1]

    • Spot the organic layer onto Thin Layer Chromatography (TLC) plates.[1]

    • Develop in Chloroform:Methanol (9:1).[1]

  • Quantification: Scan plates using a radio-TLC scanner to quantify the ratio of

    
    H-Cortisol (product) to 
    
    
    
    H-Cortisone (substrate).

Data Analysis: Calculate % Inhibition using the formula:



Plot log[Concentration] vs. % Inhibition to derive the IC50.[1]
Protocol B: In Vivo Anticholesterolemic Assessment

This protocol uses a diet-induced hypercholesterolemia model to test if this compound can reverse or mitigate lipid dysregulation.[1]

Model Selection: Male Wistar Rats (200–250g).[1] Rationale: Rats are the historical standard for steroid metabolic profiling (as noted in early this compound literature).[1]

Experimental Design Table
GroupDietTreatment (Daily, Oral Gavage)Duration
G1: Control Standard ChowVehicle (Corn Oil)28 Days
G2: Hyper-Lipid High Cholesterol Diet (HCD)*Vehicle28 Days
G3: Rox-Low HCDThis compound (1 mg/kg)28 Days
G4: Rox-High HCDThis compound (5 mg/kg)28 Days
G5: Ref HCDSimvastatin (10 mg/kg)28 Days

*HCD Composition: Standard chow + 1% Cholesterol + 0.5% Cholic Acid.[1]

Workflow
  • Acclimatization: 7 days on standard chow.

  • Induction: Begin HCD for Groups 2–5.

  • Dosing: Administer this compound dissolved in corn oil daily at 09:00 AM (to minimize circadian cortisol interference).

  • Sampling (Day 28):

    • Fast animals for 12 hours.[1]

    • Anesthetize (Isoflurane) and collect blood via cardiac puncture.[1]

    • Harvest Liver and visceral fat pads.[1]

Analytical Endpoints

1. Serum Lipid Panel: Use automated colorimetric enzymatic assays for:

  • Total Cholesterol (TC)[1]

  • Triglycerides (TG)[1][3]

  • HDL-Cholesterol (Precipitation method)[1]

  • LDL-Cholesterol (Friedewald equation:

    
    )[1]
    

2. Hepatic Lipid Extraction (Folch Method):

  • Homogenize 100mg liver tissue in Chloroform:Methanol (2:1).

  • Wash with 0.9% NaCl.[1]

  • Evaporate organic phase and reconstitute in isopropanol.

  • Measure TC and TG content per gram of tissue.[1]

Expected Results & Interpretation

When analyzing data, distinguishing between anabolic toxicity and therapeutic lipid lowering is critical.[1]

ParameterStandard AAS (e.g., Oxymetholone)This compound (Expected)Interpretation
Serum LDL Elevated (↑↑)Decreased (↓)Indicates specific anticholesterolemic mechanism.[1]
Serum HDL Severely Suppressed (↓↓)Mild Decrease or Neutral (↔)AAS usually crush HDL; this compound should spare it.[1]
Hepatic TG Elevated (Steatosis risk)Decreased (↓)Result of 11β-HSD1 inhibition reducing lipogenesis.[1]
Muscle Mass Increased (↑)Increased (↑)Confirms anabolic potency is retained.[1]

Critical Control: If this compound lowers Serum LDL but increases Hepatic TG, the drug is blocking secretion (hepatotoxic).[1] If both Serum LDL and Hepatic TG decrease, the mechanism is true inhibition of synthesis/lipogenesis (therapeutic).[1]

References
  • Original Pharmacological Description

    • This compound (BR-906) and its antiglucocorticoid properties.[1][2] (Historical Reference). In: Negwer, M., Organic-Chemical Drugs and Their Synonyms. (Derived from patent literature regarding 11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid).[1]

    • Source Verification:

  • Mechanism of Action (11β-HSD1 & Lipids)

    • Walker, B. R., et al. (1995).[1] "Carbenoxolone increases hepatic insulin sensitivity in man: a novel role for 11-oxosteroid reductase in enhancing glucocorticoid receptor activation."[1] Journal of Clinical Endocrinology & Metabolism.

    • Mechanism Context: [1]

  • Standard Protocol for Lipid Extraction

    • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957).[1] "A simple method for the isolation and purification of total lipides from animal tissues."[1] Journal of Biological Chemistry.

    • Protocol Link:

  • Assay Methodology

    • Protocol for HMG-CoA Reductase Assay and Lipid Profiling.[1][4][5]

    • Source: (Representative industry standard).[1]

Sources

Application Note: Roxibolone (BR-906) Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Roxibolone (BR-906) is a synthetic steroid with a unique pharmacological profile that distinguishes it from classical anabolic-androgenic steroids (AAS). Chemically defined as 11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid, it possesses a C2-carboxylic acid group, a structural rarity in steroid chemistry.

Scientific Rationale for Use: Unlike traditional AAS that primarily target the Androgen Receptor (AR) to drive hypertrophy, this compound is characterized by a "dissociated" mechanism.[1] It exhibits potent anti-catabolic activity —specifically counteracting glucocorticoid-induced muscle wasting—without binding to the Glucocorticoid Receptor (GR). This suggests a mechanism involving either downstream interference with catabolic signaling (e.g., FOXO pathway) or inhibition of glucocorticoid-activating enzymes (e.g., 11β-HSD1).

This application note provides a standardized framework for evaluating this compound in rodent models, focusing on its utility in treating sarcopenia, cachexia, and corticosteroid-induced myopathy.

Chemical Properties & Formulation Strategy

This compound's C2-carboxylic acid moiety alters its solubility profile compared to neutral steroids like testosterone. This allows for two distinct formulation strategies.

Formulation A: Lipid-Based (Standard Depot)

Best for: Subcutaneous (SC) or Intramuscular (IM) injection; sustained release.

  • Vehicle: Sesame Oil (or Corn Oil) + Benzyl Alcohol.

  • Solubility: Moderate. The carboxylic acid may reduce oil solubility compared to esters; micronization is recommended.

  • Preparation:

    • Weigh this compound powder.

    • Dissolve in a small volume of Benzyl Alcohol (5% v/v of final volume) to act as a co-solvent and preservative.

    • Add Sesame Oil to volume.

    • Vortex and sonicate at 40°C for 30 minutes until clear or uniformly suspended.

    • Sterilize via 0.22 µm syringe filter (if fully dissolved) or prepare aseptically (if suspension).

Formulation B: Aqueous Salt (Rapid Acting)

Best for: Oral gavage (PO) or Intravenous (IV) bolus.

  • Concept: The C2-carboxylic acid can be deprotonated to form a water-soluble sodium salt.

  • Vehicle: Phosphate Buffered Saline (PBS), pH adjusted to 7.4–8.0.

  • Preparation:

    • Suspend this compound in sterile water.

    • Add equimolar NaOH (0.1 M) dropwise while monitoring pH.

    • Once dissolved (salt formation), adjust final volume with PBS.

    • Warning: Aqueous solutions of steroid salts may be less stable; prepare fresh daily.

Experimental Dosing Regimens

Dosing must be calibrated to the specific metabolic rate of the rodent model (Rat vs. Mouse). The following ranges are derived from comparative potency data of related 1,4-diene anabolic steroids.

Table 1: Recommended Dose Ranges
SpeciesRouteLow Dose (Threshold)Effective Anabolic DoseHigh Dose (Maximal)Frequency
Rat SC / IM0.5 mg/kg2.0 – 5.0 mg/kg10.0 mg/kgDaily (QD)
Rat Oral2.0 mg/kg10.0 mg/kg25.0 mg/kgDaily (QD)
Mouse SC / IM1.0 mg/kg5.0 – 10.0 mg/kg20.0 mg/kgDaily (QD)

Note on Prodrugs: If using Decylthis compound (BR-917) , the decyl ester prodrug, dosing frequency can be reduced to once every 3–5 days due to the depot effect created by the ester chain.

Protocol 1: The "Glucocorticoid Rescue" Model

This is the gold-standard assay for this compound, testing its ability to prevent muscle atrophy induced by Dexamethasone (DEX) without interfering with DEX's anti-inflammatory properties.

Mechanistic Logic

Glucocorticoids (DEX) induce muscle atrophy via the ubiquitin-proteasome pathway (Atrogin-1/MuRF1). This compound blocks this catabolism. The experiment must demonstrate that this compound preserves muscle mass despite the presence of DEX.

Workflow Diagram

G cluster_0 Induction Phase (Days 1-14) cluster_1 Analysis Phase (Day 15) DEX Dexamethasone (Catabolic Stimulus) 0.5 mg/kg IP ROX This compound (Anabolic Rescue) 5.0 mg/kg SC Necropsy Necropsy & Tissue Harvest DEX->Necropsy Induces Atrophy ROX->Necropsy Prevents Atrophy Control Vehicle Control Control->Necropsy Analysis Endpoints: 1. Levator Ani Weight 2. Gastrocnemius Weight 3. MuRF1/Atrogin-1 mRNA

Caption: Experimental workflow for assessing this compound's anti-catabolic efficacy against Dexamethasone-induced myopathy.

Step-by-Step Procedure
  • Acclimatization: House male Wistar rats (200-250g) for 7 days.

  • Grouping (n=8/group):

    • Group A: Vehicle Control (Oil SC + Saline IP).

    • Group B: DEX Control (Dexamethasone 0.5 mg/kg IP daily).

    • Group C: DEX + this compound Low (0.5 mg/kg SC).

    • Group D: DEX + this compound High (5.0 mg/kg SC).

  • Administration: Administer this compound (SC) 1 hour prior to Dexamethasone (IP) to ensure high circulating levels during the catabolic spike.

  • Monitoring: Daily body weight and food intake (pair-feeding recommended to rule out appetite effects).

  • Termination: On Day 15, euthanize via CO2 asphyxiation.

  • Tissue Collection: Dissect and weigh the Levator ani (highly androgen-sensitive), Gastrocnemius (mixed fiber), and Soleus (oxidative).

  • Biomarkers: Measure serum Urea Nitrogen (BUN) as a proxy for protein catabolism (lower BUN = positive nitrogen balance).

Protocol 2: The Hershberger Assay (Selectivity)

To validate this compound as an Anabolic-Androgenic Steroid (AAS) with a favorable safety profile, you must determine its Myotrophic-Androgenic Index .

Logic

The Hershberger assay uses castrated immature rats.

  • Anabolic Endpoint: Growth of the Levator ani muscle.

  • Androgenic Endpoint: Growth of the Ventral Prostate and Seminal Vesicles.[2]

  • Goal: High growth of Levator ani with minimal growth of Prostate = High Selectivity (Ideal).

Workflow Diagram

H cluster_endpoints Differential Tissue Response Castration Orchiectomy (Day 0) Recovery Recovery Period (7 Days) Castration->Recovery Treatment Treatment Period (10 Days) Oral or SC Recovery->Treatment LAVC Levator Ani / Bulbocavernosus (Anabolic Signal) Treatment->LAVC Prostate Ventral Prostate (Androgenic Side-Effect) Treatment->Prostate

Caption: The Hershberger Assay logic.[3] this compound is evaluated for its ability to selectively stimulate muscle (LAVC) over prostate tissue.

Procedure
  • Subjects: Male Wistar rats, castrated at 6 weeks of age.

  • Recovery: Allow 7 days for regression of androgen-dependent tissues.

  • Dosing: Administer this compound daily for 10 days.

    • Include a Testosterone Propionate (TP) positive control group (0.4 mg/kg SC).

  • Necropsy: On Day 11, weigh the Ventral Prostate (VP), Seminal Vesicles (SV), and Levator Ani/Bulbocavernosus (LABC) complex.

  • Calculation:

    • Anabolic Activity = (LABC weight treated - LABC weight vehicle)

    • Androgenic Activity = (VP weight treated - VP weight vehicle)

    • Ratio: Calculate the ratio relative to the TP control.

Safety & Toxicology Considerations

When administering this compound, monitor for specific steroid-related toxicities:

  • Hepatotoxicity: As a 17α-methylated steroid, this compound carries a risk of cholestasis.

    • Monitor: Serum ALT, AST, and Alkaline Phosphatase.

    • Necropsy: Weigh liver; check for macroscopic pallor or enlargement.

  • HPA Axis Suppression:

    • Monitor: Adrenal gland weight.[4][5] Atrophy indicates suppression of endogenous ACTH/Corticosterone.

References

  • This compound Structure & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68795, this compound.
    • [Link]

  • Hershberger Assay Standardization

    • OECD (2009).[3] Test No. 441: Hershberger Bioassay in Rats, A Short-term Screening Assay for (Anti)Androgenic Properties. OECD Guidelines for the Testing of Chemicals, Section 4.

    • [Link][3][6]

  • Glucocorticoid-Induced Atrophy Models

    • Schakman, O., et al. (2008). Glucocorticoid-induced skeletal muscle atrophy. The International Journal of Biochemistry & Cell Biology, 40(11), 2543-2552.
    • [Link]

  • Anabolic Steroid Dosing in Rodents

    • Bhasin, S., et al. (2001). Testosterone dose-response relationships in healthy young men. (Extrapolated for rodent allometric scaling). American Journal of Physiology-Endocrinology and Metabolism.
    • [Link]

Sources

Preparation of Roxibolone for cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Roxibolone for In Vitro Cell Culture

Abstract & Introduction

This compound (CAS: 60023-92-9) is a synthetic steroid with a distinct pharmacological profile.[1][2][3] Unlike typical anabolic-androgenic steroids (AAS) that primarily target the androgen receptor (AR), this compound is characterized by its antiglucocorticoid activity, likely mediated through the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes rather than direct receptor antagonism [1].[1][2][3]

The preparation of this compound for cell culture presents significant challenges due to its lipophilic nature and poor aqueous solubility. Improper handling often leads to "crashing out" (precipitation) upon contact with aqueous growth media, resulting in inconsistent dosing, cytotoxicity artifacts, and non-reproducible data.[1][2][3] This guide provides a standardized, self-validating protocol for solubilizing this compound, ensuring bioavailability and experimental integrity.

Physicochemical Specifications

Understanding the chemical constraints is the first step to a successful protocol.

PropertySpecificationNotes
Chemical Name This compound(11β,17β)-11,17-Dihydroxy-17-methylandrosta-1,4-dien-3-one
CAS Number 60023-92-9Verify batch CoA against this CAS.[1][2][3]
Molecular Weight ~316.4 g/mol Used for Molarity calculations.[1][2][3]
Solubility (Water) < 0.1 mg/mLPractically insoluble.[1][2][3]
Solubility (Organic) DMSO (>20 mg/mL), EthanolDMSO is preferred for cell culture stability.[1][2][3]
Storage (Solid) -20°C, DesiccatedProtect from light and moisture.[1][2][3]

Pre-Experimental Considerations

Before handling the compound, the experimental system must be optimized to detect steroid-specific effects without interference.[1]

A. Serum Selection: The "Stripped" Requirement

Standard Fetal Bovine Serum (FBS) contains endogenous hormones (cortisol, testosterone) that will mask the effects of this compound, especially given its mechanism involves counteracting glucocorticoid activity [1].[1]

  • Requirement: Use Charcoal-Stripped FBS (CS-FBS) .[1][2][3]

  • Reasoning: Activated charcoal absorbs lipophilic molecules (hormones, growth factors) from the serum, creating a "blank slate" background.[1]

B. Plasticware Interaction

Steroids are highly hydrophobic and can adsorb onto standard polystyrene plastics, reducing the effective concentration delivered to cells.[2][3]

  • Recommendation: Use glass vials for stock preparation. For cell culture plates, ensure rapid equilibration or use low-binding plastics if available.[1][2][3]

Protocol 1: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 100 mM) in 100% DMSO.

Materials:

  • This compound powder (equilibrated to room temperature).[1][2][3]

  • Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade (≥99.7%).[1][2][3]

  • Amber glass vials (to prevent photodegradation and adsorption).[1][2][3]

  • Analytical balance (readability 0.01 mg).[1][2][3]

Procedure:

  • Equilibration: Remove the this compound vial from -20°C storage and allow it to sit at room temperature for 30 minutes before opening.

    • Why? Opening a cold vial causes condensation, introducing water that degrades the steroid and alters weighing accuracy.[1]

  • Weighing: Weigh approximately 3-5 mg of this compound into a sterile glass vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    
    [1][2][3]
    
    • Example: For 3.16 mg of this compound (MW 316.4):

      
      [1][2][3]
      
  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 1 minute.[1][2][3]

    • Check: Inspect against light.[1][2][3] The solution must be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) in amber glass vials. Store at -20°C or -80°C.

    • Limit: Avoid freeze-thaw cycles (maximum 1 thaw per aliquot).

Protocol 2: In Vitro Application (The "Step-Down" Method)

Objective: Dilute the stock into aqueous media without precipitation while keeping final DMSO concentration < 0.1% (v/v).

Critical Warning: Never add 100% DMSO stock directly to a cell culture dish.[2][3] The high local concentration will kill cells instantly and cause the steroid to precipitate out of solution.

Workflow Diagram:

G cluster_0 Prevention of Precipitation Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100x Working Conc) Solvent: Media/PBS Stock->Inter 1:100 Dilution (Vortex Rapidly) Working Final Working Solution (1x Conc in Media) Inter->Working 1:10 Dilution Cells Cell Culture Dish (Final DMSO < 0.1%) Working->Cells Add to Cells

Figure 1: Step-down dilution strategy to ensure solubility and minimize solvent shock.

Step-by-Step Procedure:

  • Define Target: Assume a target final concentration of 1 µM in 10 mL of media.

  • Prepare Intermediate (100x):

    • Thaw the 10 mM stock.[2][3]

    • Add 10 µL of 10 mM stock into 990 µL of warm culture media (or sterile PBS).

    • Action: Vortex immediately and vigorously.

    • Result: This is a 100 µM solution with 1% DMSO.

  • Prepare Final Working Solution (1x):

    • Add 100 µL of the Intermediate (100 µM) solution to the 10 mL of cell culture media in the dish (or tube).

    • Mix gently by swirling.

    • Final Stats: Concentration = 1 µM; DMSO = 0.01% (Safe).[1][2][3]

  • Vehicle Control:

    • Prepare a matched control using pure DMSO following the exact same dilution steps.

    • Why? To prove that any observed cytotoxicity is due to this compound, not the DMSO solvent [2].[1]

Mechanism of Action & Validation

This compound acts differently from standard AAS.[1][2][3] It is reported to inhibit 11β-HSD, the enzyme responsible for converting cortisone (inactive) to cortisol (active), or by counteracting glucocorticoid catabolism [1].[1][2][3]

Signaling Pathway Diagram:

Pathway cluster_cell Target Cell (e.g., Osteoblast/Myoblast) Rox This compound Enzyme 11β-HSD1 (Enzyme) Rox->Enzyme Inhibits Cortisone Cortisone (Inactive) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Catabolic) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding Enzyme->Cortisol Conversion (Blocked) Nucleus Nucleus GR->Nucleus Translocation Effect Reduced Catabolic Gene Expression (Anti-Atrophy) Nucleus->Effect

Figure 2: Proposed mechanism of this compound as an antiglucocorticoid agent via enzyme inhibition.[1][2][3]

Quality Control & Troubleshooting

IssueObservationRoot CauseSolution
Precipitation Cloudy media or crystals under microscope (40x).[1][2][3]Stock added too fast or media was cold.Use the "Step-Down" dilution method.[1][2][3] Warm media to 37°C before adding steroid.
Cytotoxicity Cell detachment or rounding within 2-4 hours.[1][2][3]DMSO concentration > 0.1% or solvent shock.[1][2][3]Check dilution math. Ensure Final DMSO is < 0.1%.[1][2][3]
No Effect No biological response observed.[1][2][3]Steroid adsorption to plastic or serum interference.[1][2][3]Use glass vials for steps. Switch to Charcoal-Stripped FBS (CS-FBS).[1][2][3]

References

  • This compound Pharmacology: Wikipedia contributors. (2023).[1][2][3] this compound.[1][2][3] Wikipedia, The Free Encyclopedia.[1][3] Retrieved from [Link] (Validating specific antiglucocorticoid/enzyme inhibition mechanism).[1][2][3]

  • Chemical Structure: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68795, this compound. Retrieved from [Link].[1][2][3]

Sources

Application Note: Roxibolone as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the use of Roxibolone as a reference standard in analytical chemistry. It is designed for researchers, analytical scientists, and professionals in drug development and doping control. This guide details the physicochemical properties of this compound, proper handling and storage procedures, and validated protocols for its application in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are presented with an emphasis on the scientific rationale behind methodological choices to ensure robust, accurate, and reproducible quantitative and qualitative analysis.

Introduction to this compound

This compound, chemically known as 11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid, is a synthetic steroidal compound[1][2]. While initially investigated for its potential anticholesterolemic and anabolic properties, it was never commercialized[1]. Structurally, it is an analogue of other anabolic steroids and is characterized by a carboxylic acid group at the C2 position, which imparts distinct chemical properties[3]. Due to its well-defined chemical structure and high purity when synthesized, this compound serves as an excellent reference standard for a variety of analytical applications.

The utility of a reference standard lies in its ability to provide a benchmark against which an unknown sample can be compared. In quantitative analysis, this allows for the precise determination of the concentration of an analyte. In qualitative analysis, it confirms the identity of a substance based on characteristic analytical signatures, such as retention time and mass spectrum. The reliability of any analytical data is fundamentally dependent on the quality and proper use of its reference standards.

Key Physicochemical Properties of this compound:

PropertyValueSource
Chemical Formula C₂₁H₂₈O₅[1]
Molecular Weight 376.45 g/mol Derived from Formula
CAS Number 85542-59-6[2]
Synonyms BR-906[1][2]
Structure Synthetic 17α-methylated anabolic steroid[1][3]

The Role of a Reference Standard: Foundational Principles

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used to calibrate instruments and validate analytical methods[4][5]. Its use is critical for achieving accuracy and precision.

Causality in Standard Selection: The choice between an external and internal standard depends on the complexity of the sample matrix and the analytical workflow.

  • External Standardization: A series of external reference standard solutions of known concentrations are analyzed separately from the sample. A calibration curve is generated by plotting the instrument response against concentration. This method is straightforward but is highly susceptible to variations in sample injection volume and matrix effects.

  • Internal Standardization: A known amount of a different, but structurally similar, compound (the internal standard, IS) is added to all samples, calibrators, and blanks[6][7]. The final measurement is the ratio of the analyte signal to the IS signal. This approach is superior for complex methods as it corrects for sample loss during preparation and inconsistencies in injection volume, thereby improving method robustness and precision[8]. For mass spectrometry, using a stable isotope-labeled version of the analyte is the gold standard for an internal standard[9].

The protocols described herein will utilize an internal standard approach for maximum accuracy.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing RS This compound Ref. Standard Cal_Stock Calibration Stocks RS->Cal_Stock QC_Stock QC Stocks RS->QC_Stock IS Internal Standard (IS) (e.g., d3-Testosterone) Cal_Curve Prepare Calibration Curve Samples (Spike Blank Matrix with Cal Stocks + IS) IS->Cal_Curve QC_Samples Prepare QC Samples (Spike Blank Matrix with QC Stocks + IS) IS->QC_Samples Test_Sample Prepare Test Sample (Spike Unknown Sample with IS) IS->Test_Sample Sample Unknown Sample (e.g., Urine, Serum) Sample->Test_Sample Cal_Stock->Cal_Curve QC_Stock->QC_Samples Analysis Instrumental Analysis (e.g., LC-MS/MS) Cal_Curve->Analysis QC_Samples->Analysis Test_Sample->Analysis Process Calculate Analyte/IS Peak Area Ratios Analysis->Process Plot Plot Calibration Curve (Ratio vs. Concentration) Process->Plot Quantify Quantify Test & QC Samples Using Regression Equation Plot->Quantify Result Final Result (Concentration of this compound) Quantify->Result start Urine/Serum Sample + Internal Standard ext Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) start->ext Isolate Steroids dry Evaporate to Dryness ext->dry Concentrate deriv Derivatization Step (e.g., MSTFA/TMIS) dry->deriv Increase Volatility gcms GC-MS Analysis deriv->gcms result Confirmation via Retention Time & Mass Spectrum gcms->result cluster_ms Tandem Mass Spectrometer start Sample + IS prep Sample Prep (Protein Precipitation or LLE) start->prep lc HPLC Separation (Reversed-Phase) prep->lc ion Ionization (ESI Source) lc->ion q1 Q1: Precursor Ion Selection ion->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 det Detector q3->det result Quantification via MRM Chromatogram det->result

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Roxibolone Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Roxibolone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous insolubility of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical guidance and practical, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: The inherent chemical structure of this compound, a steroidal compound, contributes to its poor water solubility. Steroids are characteristically lipophilic, meaning they preferentially dissolve in fats, oils, and nonpolar solvents over aqueous media. The initial and most straightforward approach to solubilizing this compound for in vitro studies is the use of a cosolvent.

Dimethyl sulfoxide (DMSO) is a widely used and highly effective cosolvent for creating stock solutions of poorly soluble compounds.[1][2] It is miscible with water and, at low final concentrations, is generally well-tolerated by most cell-based assays.[3]

Recommended Initial Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock.

  • Gently warm the solution and vortex until the powder is completely dissolved.

  • For your experiment, dilute this DMSO stock solution into your aqueous buffer to the final desired concentration. It is critical to ensure the final concentration of DMSO in your assay is low, typically below 1-2%, to avoid solvent-induced artifacts or cytotoxicity.[4][5]

Initial Troubleshooting Workflow

cluster_0 Initial Solubilization Strategy Start This compound Powder DMSO_Stock Prepare High-Concentration Stock in 100% DMSO Start->DMSO_Stock Dilution Dilute Stock into Aqueous Buffer DMSO_Stock->Dilution Final_Conc Final DMSO Concentration < 1-2% Dilution->Final_Conc Failure Precipitation Occurs Dilution->Failure If precipitation is observed Success Homogeneous Solution Final_Conc->Success

Caption: Initial troubleshooting workflow for this compound solubilization.

Q2: I'm still observing precipitation even with the use of DMSO. What are the next steps?

A2: If precipitation persists upon dilution of the DMSO stock, it indicates that the aqueous solubility limit of this compound is being exceeded, even in the presence of a small amount of cosolvent. At this point, more advanced solubilization techniques are necessary. The choice of the next step depends on the specific requirements of your experiment.

Recommended Advanced Techniques:

  • pH Adjustment: this compound possesses a carboxylic acid group, making it an ionizable compound.[6] The solubility of such compounds can be significantly influenced by the pH of the aqueous solution.[7][] By increasing the pH of the buffer above the pKa of the carboxylic acid, the group will deprotonate, forming a more soluble carboxylate salt.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has significantly enhanced aqueous solubility.[10]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range.[11][12] The increased surface area leads to a higher dissolution rate and apparent solubility.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in an amorphous state within a polymer matrix.[13] This eliminates the crystalline lattice energy that needs to be overcome for dissolution, thereby enhancing solubility.[14]

Comparison of Advanced Solubilization Techniques

TechniquePrincipleAdvantagesConsiderations
pH Adjustment Increases the ionization of the carboxylic acid group, forming a more soluble salt.[7]Simple, cost-effective, and can be highly effective for ionizable compounds.[]Requires knowledge of the compound's pKa for optimal results; may not be suitable for all biological assays due to pH constraints.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.[9]Significant solubility enhancement, can improve stability, and suitable for in vivo applications.[10]Stoichiometry of the complex needs to be determined; potential for competitive displacement by other molecules.
Nanosuspensions Increases surface area by reducing particle size, leading to enhanced dissolution rate.[11]Applicable to a wide range of poorly soluble drugs, high drug loading is possible.[12]Requires specialized equipment (e.g., high-pressure homogenizer); formulation requires careful selection of stabilizers.
Amorphous Solid Dispersions Drug is in a high-energy amorphous state, bypassing the need to overcome crystal lattice energy.[13]Can lead to substantial increases in apparent solubility and dissolution rate.Amorphous form can be physically unstable and may recrystallize over time; requires a suitable polymer carrier.

Troubleshooting Guides & Protocols

Guide 1: pH Adjustment for Solubilizing this compound

Causality: The carboxylic acid moiety of this compound can exist in either a neutral (protonated) or an ionized (deprotonated) state, depending on the pH of the solution. The ionized form is significantly more water-soluble. According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa of the carboxylic acid, 50% of the molecules will be in the ionized form. By raising the pH to 1-2 units above the pKa, the equilibrium will shift further towards the more soluble ionized form.

Experimental Protocol for Determining Optimal pH:

  • Prepare a series of buffers: Prepare a set of buffers with a pH range from 6.0 to 8.0 in 0.5 unit increments (e.g., phosphate or TRIS buffers).

  • Create a concentrated this compound stock in DMSO: As described in Q1.

  • Spike the buffers: Add a small aliquot of the this compound DMSO stock to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is below the tolerated limit for your assay.

  • Equilibrate: Gently agitate the solutions at a controlled temperature for a set period (e.g., 2-24 hours) to allow equilibrium to be reached.[15]

  • Observe and Quantify: Visually inspect each solution for any precipitation. For a quantitative assessment, centrifuge the samples to pellet any undissolved compound, and then measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Select the optimal pH: The lowest pH that results in a clear, stable solution at the target concentration should be selected for your experiments.

pH-Dependent Solubilization Workflow

cluster_1 pH Optimization Protocol Start Prepare Buffers (pH 6.0-8.0) Add_Drug Spike with this compound/DMSO Stock Start->Add_Drug Equilibrate Agitate and Equilibrate Add_Drug->Equilibrate Analyze Centrifuge and Analyze Supernatant Equilibrate->Analyze Result Determine pH for Complete Solubilization Analyze->Result

Caption: Workflow for determining the optimal pH for this compound solubilization.

Guide 2: Solubilization using Cyclodextrin Inclusion Complexation

Causality: The hydrophobic core of the cyclodextrin molecule provides a microenvironment that is favorable for the non-polar steroidal structure of this compound. By forming an inclusion complex, the hydrophilic exterior of the cyclodextrin effectively shields the insoluble drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[9]

Laboratory-Scale Protocol for Preparing a this compound-Cyclodextrin Complex (Co-precipitation Method): [16]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of steroidal drugs.[9]

  • Molar Ratio Determination: A 1:1 molar ratio of this compound to HP-β-CD is a typical starting point.[17]

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer with stirring. Gentle warming (40-50°C) can aid dissolution.

  • Dissolve this compound: In a separate container, dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent, such as ethanol or methanol.

  • Complexation: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Solvent Removal (if necessary): If a volatile organic solvent was used, it can be removed by gentle heating under a stream of nitrogen or by rotary evaporation.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any un-complexed, precipitated drug. The resulting clear solution contains the solubilized this compound-cyclodextrin complex.

Guide 3: Preparation of a Nanosuspension

Causality: According to the Ostwald-Freundlich equation, the solubility of a substance increases as the particle size decreases. By reducing this compound particles to the nanometer scale, their surface area-to-volume ratio is dramatically increased, which enhances the dissolution rate and saturation solubility.[11]

Laboratory-Scale Protocol for Nanosuspension Preparation (Nanoprecipitation Method): [18]

  • Organic Phase Preparation: Dissolve this compound in a water-miscible organic solvent (e.g., methanol, ethanol, or acetone) to create the organic phase.

  • Aqueous Phase Preparation: In a separate vessel, dissolve a stabilizer (e.g., Poloxamer 188 or PVP K30) in purified water or your experimental buffer. The stabilizer is crucial to prevent the aggregation of the nanoparticles as they form.

  • Precipitation: Under constant stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the this compound to precipitate out as nanoparticles.

  • Homogenization (Optional but Recommended): For a more uniform particle size distribution, the resulting suspension can be further processed using a high-shear homogenizer or a sonicator.

  • Solvent Evaporation: The organic solvent is typically removed from the final suspension by stirring at room temperature or under reduced pressure.

Nanosuspension Preparation Workflow

cluster_2 Nanosuspension by Nanoprecipitation Organic_Phase Dissolve this compound in Organic Solvent Precipitation Inject Organic Phase into Aqueous Phase with Stirring Organic_Phase->Precipitation Aqueous_Phase Dissolve Stabilizer in Aqueous Phase Aqueous_Phase->Precipitation Homogenization High-Shear Homogenization/Sonication Precipitation->Homogenization Solvent_Removal Remove Organic Solvent Homogenization->Solvent_Removal Final_Product Stable Nanosuspension Solvent_Removal->Final_Product

Caption: Workflow for the lab-scale preparation of a this compound nanosuspension.

Guide 4: Preparation of an Amorphous Solid Dispersion (ASD)

Causality: Crystalline solids have a highly ordered, low-energy state. A significant amount of energy is required to break this crystal lattice before the molecules can dissolve. In an ASD, the drug molecules are dispersed in a disordered, high-energy amorphous state within a polymer matrix. This lack of crystallinity eliminates the lattice energy barrier, leading to a higher apparent solubility and faster dissolution.[13][14]

Laboratory-Scale Protocol for ASD Preparation (Solvent Evaporation Method):

  • Polymer and Drug Solubilization: Co-dissolve this compound and a suitable polymer (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC)) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator. This process should be done at a temperature that ensures the solution remains a single phase until the solvent is fully evaporated.

  • Drying: The resulting solid film is further dried under a high vacuum for 24-48 hours to remove any residual solvent.

  • Milling: The dried ASD is gently milled or ground into a fine powder. This powder can then be directly dissolved in the aqueous buffer for your experiment.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Formulation and Evaluation of Nanosuspension Drug Delivery System of Furosemide Produced by Nanoprecipitation Method. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]

  • Wikipedia. This compound. [Link]

  • ResearchGate. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • National Center for Biotechnology Information. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • National Center for Biotechnology Information. Nanosuspension: An approach to enhance solubility of drugs. [Link]

  • MDPI. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. [Link]

  • ResearchGate. β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • ResearchGate. Various techniques for preparation of nanosuspension - a review. [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. [Link]

  • National Center for Biotechnology Information. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. [Link]

  • National Center for Biotechnology Information. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]

  • Contract Pharma. Development and Scale Up Considerations for Nanosuspension Dosage Forms. [Link]

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • ResearchGate. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. [Link]

  • National Center for Biotechnology Information. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. [Link]

  • National Center for Biotechnology Information. Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids. [Link]

  • ResearchGate. Methods of Preparing Amorphous API and Amorphous Solid Dispersions. [Link]

  • Crystal Pharmatech. Amorphous Solid Dispersion (ASD) Formulation Development Services. [Link]

  • CompoundingToday.com. pH Adjusting Database. [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • MDPI. Formulation Strategies of Nanosuspensions for Various Administration Routes. [Link]

  • IIP Series. CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. [Link]

  • ResearchGate. Solubilizing Steroidal Drugs by β-Cyclodextrin Derivatives. [Link]

  • National Center for Biotechnology Information. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • American Pharmaceutical Review. Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. [Link]

Sources

Technical Support Center: Roxibolone Cell Culture Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RXB-TOX-001
Subject: Mitigating Cytotoxicity and Variability in Roxibolone Assays
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

This compound (11β,17β-dihydroxy-17α-methylandrost-4-en-3-one) presents unique challenges in in vitro assays due to its 17α-alkylated structure and high lipophilicity . Users frequently report "toxicity" that is actually a combination of three distinct factors:

  • Solvent Toxicity: Improper DMSO ratios causing osmotic shock.

  • Precipitation Artifacts: Micro-crystals physically damaging cell membranes.

  • Serum Interference: Albumin sequestration leading to compensatory overdosing.

This guide distinguishes between artifactual cytotoxicity (handling errors) and biological cytotoxicity (mechanism of action), providing protocols to eliminate the former and manage the latter.

Module 1: Solubility & Stock Preparation

Diagnosis: “My cells are dying immediately upon treatment,” or “I see dark debris in the wells.”

The Science of Solubility Shock

This compound is highly hydrophobic. When a concentrated DMSO stock is pipetted directly into aqueous cell culture media, the rapid change in polarity causes the steroid to "crash out" of solution. These micro-precipitates are often invisible to the naked eye but act like "shrapnel" to cells, physically rupturing membranes. This is not pharmacological toxicity; it is physical damage.

Troubleshooting Protocol: The "Step-Down" Dilution

Never add 100% DMSO stock directly to the cell well. Use an intermediate dilution step to buffer the polarity shift.

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous)Ethanol evaporates too quickly, altering concentration.
Max Stock Conc. 10-20 mMPrevents saturation near the limit of solubility.
Max Final DMSO < 0.1% (v/v)DMSO >0.1% induces differentiation or apoptosis in sensitive lines (e.g., HepG2, neurons).
Mixing Vessel Glass or PolypropylenePolystyrene binds lipophilic drugs, reducing effective dose [1].
Visual Workflow: Optimal Solubilization Strategy

The following decision tree illustrates the correct dilution sequence to prevent precipitation shock.

G Stock This compound Powder DMSO Dissolve in 100% DMSO (10 mM Master Stock) Stock->DMSO Direct Direct addition to Media? (Risk: Precipitation) DMSO->Direct Avoid Inter Intermediate Dilution (100x in Media w/o Serum) DMSO->Inter Step 1: 1:100 Dilution Outcome_Bad Precipitation Shock (False Toxicity) Direct->Outcome_Bad Final Final Application to Cells (1x Concentration) Inter->Final Step 2: Add to Wells Outcome_Good Stable Suspension (True Assay) Final->Outcome_Good

Caption: Step-down dilution strategy minimizes osmotic shock and precipitation events common with lipophilic steroids.

Module 2: Serum Interference & Bioavailability

Diagnosis: “My IC50/EC50 values fluctuate wildly between experiments.”

The "Albumin Sink" Effect

This compound, like testosterone and other AAS, binds non-specifically to serum proteins (Albumin and Globulins) in Fetal Bovine Serum (FBS). If you use standard 10% FBS, up to 95% of your drug may be sequestered , effectively lowering the free concentration [2].

  • Consequence: Researchers increase the dose to see an effect, inadvertently hitting the threshold for off-target toxicity (e.g., mitochondrial stress).

Q&A: Serum Optimization

Q: Should I use serum-free media? A: Only for short exposures (<4 hours). For longer assays, serum deprivation causes starvation stress, which confounds toxicity data.

Q: What is the solution? A: Use Charcoal-Stripped FBS (cs-FBS) . The stripping process removes endogenous hormones and reduces lipid content, minimizing background noise, though albumin remains.

  • Correction Factor: If you must use full serum, calculate the free fraction or run a parallel standard curve in low-serum (1%) media to validate potency.

Module 3: Biological Cytotoxicity (Mechanism of Action)

Diagnosis: “I have ruled out precipitation, but high doses still kill my cells (HepG2/Endothelial).”

Mechanism: 17α-Alkylation and Oxidative Stress

This compound contains a methyl group at the C17-alpha position.[1] This structural modification prevents hepatic breakdown (increasing oral bioavailability) but is intrinsically hepatotoxic.[2]

  • ROS Generation: The metabolism of 17-aa steroids generates Reactive Oxygen Species (ROS).

  • Glutathione Depletion: ROS overwhelms cellular antioxidant reserves (GSH).

  • Mitochondrial Depolarization: Excessive ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to apoptosis [3].

Visual Pathway: 17α-Alkylated Steroid Toxicity[1][3]

Toxicity Drug This compound (17α-alkylated) Entry Cell Entry (Lipophilic Diffusion) Drug->Entry ROS ROS Generation (Superoxide/H2O2) Entry->ROS Metabolic Stress GSH GSH Depletion (Antioxidant Collapse) ROS->GSH Oxidation Mito Mitochondrial Dysfunction ROS->Mito Damage Death Apoptosis/Necrosis GSH->Death Failure to Rescue Mito->Death Cytochrome C Release

Caption: The biological toxicity pathway of this compound is driven by ROS generation and mitochondrial stress, typical of 17α-alkylated steroids.

Module 4: Validated Experimental Protocols

Protocol A: Modified MTT Assay for Lipophilic Steroids

Standard MTT assays can yield false positives because formazan crystals (the readout) and this compound precipitates (the artifact) both scatter light.

Step-by-Step:

  • Seed Cells: 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Wash: Crucial Step. Wash cells 1x with PBS to remove serum proteins before treatment.

  • Treatment: Add this compound in Phenol-Red Free media containing 1% Charcoal-Stripped FBS.

    • Why? Phenol red mimics estrogen; 1% serum balances viability with drug availability.

  • Incubation: 24-48 hours.

  • Readout: Use a water-soluble reagent like WST-1 or CellTiter-Glo (ATP) instead of MTT.

    • Why? Eliminates the solubilization step required for MTT, reducing interference from steroid precipitates.

Protocol B: Rescuing Toxicity with Antioxidants

To prove that observed cell death is biological (ROS-mediated) and not artifactual, attempt to rescue the phenotype.

  • Pre-treat cells with N-Acetylcysteine (NAC) (5 mM) for 2 hours.

  • Add this compound.[3]

  • Result Interpretation:

    • If NAC restores viability: Toxicity is ROS-mediated (Biological).

    • If NAC has no effect: Toxicity is likely non-specific membrane disruption (Solubility artifact).

References

  • Structure-dependent retention of steroid hormones by common laboratory materials. Source: PubMed / NIH Significance: Establishes that lipophilic steroids bind to plastic, altering effective dosage. URL:[Link]

  • Rapid and structure-specific cellular uptake of selected steroids. Source: PubMed / NIH Significance: Demonstrates how serum proteins block passive uptake of steroids, necessitating the use of stripped serum. URL:[Link]

  • Anabolic androgenic steroid-induced hepatotoxicity. Source: PubMed / NIH Significance: Details the oxidative stress mechanism specific to 17α-alkylated steroids like this compound. URL:[Link]

  • This compound (Chemical Structure & Properties). Source: PubChem Significance:[3][4][5] Verifies the 17α-methyl structure responsible for the described toxicity profile. URL:[Link][3]

Sources

Technical Support Center: Roxibolone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for organic chemists and process engineers working on the synthesis of Roxibolone (11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid).

The content focuses on the "Formebolone-to-Roxibolone" oxidative pathway and the "Hydrocortisone-Degradation" backbone strategy, which represent the highest-yield industrial approaches.

Status: Operational Role: Senior Application Scientist Topic: Yield Improvement & Process Troubleshooting

Executive Summary: The this compound Yield Paradox

This compound synthesis presents a unique "yield paradox": the molecule requires a delicate 11β-hydroxyl group (sensitive to steric hindrance and elimination) alongside a robust 2-carboxylic acid-1,4-diene system (requiring harsh oxidation and dehydrogenation).

Most yield losses occur not due to a single failed step, but due to strategic misalignment —attempting to introduce the 11β-OH group late in the synthesis, or oxidizing the C2-position using non-chemoselective reagents.

This guide prioritizes the "Retained Backbone" Strategy , starting from Hydrocortisone to bypass the low-yield 11-hydroxylation step entirely.

PART 1: Strategic Precursor Selection (The 11β-OH Bottleneck)

Issue: "My total yield is <5% because the 11β-hydroxylation step fails."

Diagnosis: Chemical introduction of the 11β-hydroxyl group (e.g., via 9(11)-epoxide opening) is stereochemically difficult and prone to side reactions. Solution: Do not synthesize the 11β-OH. Start with it.

Protocol: Oxidative Side-Chain Cleavage of Hydrocortisone

Instead of building the 11β-OH on an androstane core, degrade the side chain of Hydrocortisone (Cortisol). This guarantees the correct 11β stereochemistry from step one.

Reagent Profile:

  • Substrate: Hydrocortisone (11β,17α,21-trihydroxypregn-4-ene-3,20-dione).

  • Oxidant: Sodium Bismuthate (NaBiO₃) or Lead Tetraacetate (Pb(OAc)₄).

  • Target Intermediate: 11β-hydroxyandrost-4-ene-3,17-dione.

ParameterStandard ConditionOptimized Condition (High Yield)Mechanism
Solvent Acetic Acid (glacial)50% Aqueous Acetic Acid Water accelerates the glycol cleavage mechanism.
Temperature RefluxAmbient (20–25°C) Prevents thermal dehydration of 11β-OH to 9(11)-ene.
Stoichiometry 1.1 eq Oxidant1.5 eq NaBiO₃ Ensures complete consumption of the C17 side chain.

Critical Checkpoint: Verify the product via IR spectroscopy. Disappearance of the C20 ketone peak and appearance of the C17 ketone (approx. 1740 cm⁻¹) confirms cleavage.

PART 2: The C17-Alkylation (Grignard Troubleshooting)

FAQ: "Why does the Grignard reaction stall at 60% conversion?"

Diagnosis: The 11β-hydroxyl group acts as a proton donor, quenching the Grignard reagent (Methylmagnesium Bromide) before it can attack the C17 ketone. Additionally, the 11β-OH sterically hinders the β-face, forcing the alkyl group to the α-position (which is desirable, but slow).

Troubleshooting Protocol: The "Sacrificial Equivalent" Method

You must account for the acidic proton on the 11-OH.

  • Stoichiometry Calculation:

    • 1.0 eq for deprotonation of 11β-OH (forms the alkoxide).

    • 1.0 eq for nucleophilic attack at C17.

    • 2.0–3.0 eq excess to drive equilibrium.

    • Total: Use 5.0 equivalents of MeMgBr.

  • Solvent System:

    • Switch from pure Diethyl Ether to THF/Ether (1:1) . THF solvates the magnesium species better, increasing nucleophilicity, while Ether suppresses enolization side-reactions.

  • Quenching (The Yield Killer):

    • Stop using HCl. Acidic quench causes immediate dehydration of the 11β-OH to the

      
       olefin.
      
    • Correct Method: Quench with saturated Ammonium Chloride (NH₄Cl) at 0°C. This is mild enough to preserve the 11β-OH.

PART 3: The A-Ring Functionalization (The "this compound" Core)

Issue: "Oxidizing the C2-aldehyde destroys the steroid skeleton."

Context: The transition from Formebolone (aldehyde) to this compound (acid) is the final, most delicate step. Strong oxidants (KMnO₄, Chromic acid) will cleave the A-ring or oxidize the 11-OH to an 11-ketone.

Protocol: The "Silver Mirror" Oxidation

Use Silver Oxide (Ag₂O) for chemoselective oxidation of the aldehyde to the carboxylic acid without affecting the alcohol or the conjugated diene.

Step-by-Step Workflow:

  • Formylation: React the 3-keto-4-ene intermediate with Ethyl Formate and Sodium Methoxide (NaOMe) under N₂. This yields the 2-hydroxymethylene intermediate.

  • Dehydrogenation: Treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane.

    • Tip: Add BSTFA (Bis(trimethylsilyl)trifluoroacetamide). Silylating the alcohol transiently prevents side reactions during DDQ dehydrogenation.

  • Selective Oxidation (The this compound Step):

    • Reagents: Silver Nitrate (AgNO₃) + NaOH (generates Ag₂O in situ).

    • Solvent: Ethanol/Water.[1]

    • Reaction: The 2-formyl group (Formebolone) is oxidized to the 2-carboxylate.

    • Workup: Filter off the metallic silver. Acidify carefully to pH 4 to precipitate this compound.

PART 4: Visualizing the Optimized Pathway

The following diagram illustrates the "Retained Backbone" strategy, highlighting the critical control points (red nodes) where yield is typically lost.

RoxiboloneSynthesis cluster_legend Yield Optimization Key Hydrocortisone Hydrocortisone (Starting Material) Control1 CRITICAL: NaBiO3 Oxidation (Avoids 11-OH synthesis) Hydrocortisone->Control1 Inter1 11β-Hydroxyandrost-4-ene-3,17-dione (Side-Chain Cleaved) Control2 CRITICAL: 5.0 eq MeMgBr (Sacrificial protection of 11-OH) Inter1->Control2 Inter2 11β,17β-Dihydroxy-17α-methyl androst-4-en-3-one Inter3 2-Hydroxymethylene Intermediate Inter2->Inter3 HCOOEt / NaOMe (C2-Formylation) Formebolone Formebolone (Aldehyde Precursor) Inter3->Formebolone DDQ / Dioxane (1,2-Dehydrogenation) Control3 CRITICAL: Ag2O Oxidation (Chemoselective for CHO -> COOH) Formebolone->Control3 This compound This compound (Target Acid) Control1->Inter1 Side-chain cleavage Control2->Inter2 Grignard (C17-Alkylation) Control3->this compound Mild Oxidation Legend1 Red Nodes = High Risk Failure Points

Caption: Optimized this compound synthesis pathway utilizing the Hydrocortisone degradation route to preserve 11β-stereochemistry.

PART 5: Stability & Storage FAQ

Q: My final product turns yellow/brown after 24 hours. Why? A: The 2-carboxylic acid-3-keto-1,4-diene moiety is prone to decarboxylation and oxidative polymerization if exposed to light and air.

  • Fix: Store this compound as the Sodium Salt (more stable) or in an amber vial under Argon at -20°C.

  • Purification: Do not use silica gel chromatography for the final acid, as the acidity of silica can catalyze decarboxylation. Use Reverse Phase (C18) HPLC or recrystallization from Ethyl Acetate/Hexane.

References

  • Formebolone and this compound Structure & Pharmacology

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17150, Formebolone.[2]

    • URL:[Link]

    • Relevance: Establishes the structural relationship between Formebolone (aldehyde) and this compound (acid).
  • Oxidative Cleavage of Corticosteroids

    • Source: Brooks, C. J., & Norymberski, J. K. (1953).
    • URL:[Link]

    • Relevance: Foundational protocol for high-yield side-chain cleavage to gener
  • Synthesis of 2-Carboxy-Androstadienes

    • Source: Felippone, F., et al. (1984). "Synthesis of 2-carboxy-11 beta, 17 beta-dihydroxy-17-methyl-1, 4-androstadien-3-one and related compounds." Steroids.[2][3][4][5][6][7]

    • URL:[Link]

    • Relevance: The definitive paper on converting the Formebolone scaffold to this compound.
  • Grignard Reactions in Steroid Synthesis

    • Source: Hamada, T., et al. (2016). "Synthesis of 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one." Steroids.[2][3][4][5][6][7]

    • URL:[Link]

    • Relevance: Provides modern insights into protecting groups and conditions for 17-alkyl
  • DDQ Dehydrogenation Mechanisms

    • Source: Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews.
    • URL:[Link]

    • Relevance: Explains the mechanism and solvent requirements for introducing the 1,4-diene system.

Sources

Technical Support Center: High-Purity Roxibolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis, purification, and troubleshooting of Roxibolone (11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid).

Note on Nomenclature: Unlike common anabolic-androgenic steroids (AAS) which are neutral ketones, this compound is chemically distinct due to its C2-carboxylic acid moiety.[1] This guide focuses on the specific challenges imposed by this acidic functionality and the labile 11β-hydroxyl group.[1]

Status: Operational Subject: Optimization of this compound (Base Acid) Purity Audience: Chemical Process Engineers & Synthetic Organic Chemists[1]

Module 1: The Synthesis-Purity Nexus

Core Concept: this compound’s purity is dictated by two competing instability factors: decarboxylation (loss of the C2-acid) and dehydration (loss of the C11-hydroxyl).[1] Your workflow must balance kinetic control against thermodynamic degradation.[1]

Workflow Visualization

The following decision tree outlines the critical control points (CCPs) where impurities are most likely to be introduced.

Roxibolone_Workflow Start Precursor (11b,17b-dihydroxy-17a-methyl-1,4-dien-3-one) Rxn C2-Carboxylation (Stiles Reagent / CO2) Start->Rxn Quench Controlled Acidification (pH < 4, T < 5°C) Rxn->Quench  Keep T < 10°C   Impurity_Decarb Impurity A: Decarboxylated Analog Rxn->Impurity_Decarb  Heat > 40°C   Impurity_Dehyd Impurity B: 9(11)-Dehydro Analog Rxn->Impurity_Dehyd  Strong Acid   Crude Crude this compound (Contains Neutrals) Quench->Crude Purification The Acid-Base Switch (Partitioning) Crude->Purification Final Pure this compound (>98% HPLC) Purification->Final  Precipitate Acid   Purification->Impurity_Decarb  Remains in Organics  

Caption: Critical Control Points in this compound synthesis. Note the divergence of neutral impurities (Decarboxylated species) during the Acid-Base switch.

Module 2: Troubleshooting The Reaction Core

Context: The synthesis typically involves the carboxylation of the 3-keto-1,4-diene precursor.[1]

Q: My crude yield is high, but the melting point is significantly lower than the literature value (approx. 200°C decomp). Why?

A: You likely have significant decarboxylation .[1] The C2-carboxylic acid is a vinylogous


-keto acid.[1] It is thermodynamically unstable and prone to losing CO

to revert to the parent 3-keto-1,4-diene.[1]
  • The Fix:

    • Temperature Limit: Never exceed 40°C during workup or drying.

    • Vacuum Drying: Do not use oven drying. Use high-vacuum drying at ambient temperature (20–25°C).[1]

    • Validation: Check the IR spectrum. If the broad -COOH stretch (2500–3300 cm⁻¹) is weak and the carbonyl region simplifies, you have lost the acid group.[1]

Q: I see a new impurity at RRT 1.15 that absorbs strongly at 240nm.

A: This is likely the 9(11)-dehydro impurity .[1] The 11


-hydroxyl group is axial and hindered, making it prone to elimination under acidic conditions, forming the 

double bond.[1]
  • The Fix:

    • Avoid strong mineral acids (HCl, H

      
      SO
      
      
      
      ) during the quenching step.[1]
    • Protocol Adjustment: Use acetic acid or dilute phosphoric acid to neutralize the reaction mixture.[1] Maintain pH endpoint at 4.0–4.5, not lower.

Module 3: Purification Protocols (The Acid-Base Switch)

Context: Unlike most steroids, this compound is acidic.[1] This allows for a "self-validating" purification method that separates it from neutral impurities (unreacted starting material, decarboxylated byproducts, and 11-dehydro neutrals).[1]

Protocol: The "Reverse-Phase" Liquid Extraction

This method uses chemical polarity switching rather than chromatography.[1]

StepActionMechanism of Action
1 Dissolve crude solid in 5% NaHCO

(aq).
Converts this compound to its water-soluble sodium salt (R-COO⁻Na⁺).[1]
2 Extract aqueous layer with Ethyl Acetate (3x).[1]Critical Step: Neutral impurities (decarboxylated steroid, precursors) migrate to the organic layer.[1] The product stays in the water.
3 Discard the organic layer.[1]Removes >90% of non-acidic impurities.
4 Cool aqueous layer to 0–5°C.Increases precipitation efficiency.[1]
5 Slowly add 1M Acetic Acid until pH ~4.5.Reprotonates the carboxylate.[1] this compound becomes insoluble and precipitates.
6 Filter and wash with ice-cold water.[1]Removes inorganic salts.[1]

Why this works: This protocol guarantees that what you isolate must possess the acidic functionality.[1] If the molecule had decarboxylated, it would have been washed away in Step 2.[1]

Module 4: Crystallization & Final Polish

Context: Chromatography on silica gel is risky for this compound because the slightly acidic nature of silica can catalyze dehydration or decarboxylation. Crystallization is preferred.[1]

Q: The crystals are forming as an amorphous gum/oil. How do I get a defined lattice?

A: This "oiling out" occurs due to trapped solvent or rapid precipitation.[1]

  • The Fix: Use a Solvent-Antisolvent system.[1]

    • Dissolve the solid in the minimum amount of Methanol (room temperature).[1]

    • Add Water dropwise until turbidity just persists.[1]

    • Add a seed crystal (if available) or scratch the glass.[1]

    • Refrigerate at 4°C for 12 hours.

    • Note: Avoid Acetone/Hexane systems if possible, as acetone can form hemi-ketals with the reactive C2/C3 system under stress.[1]

Module 5: Analytical Validation (HPLC)

Context: Standard steroid HPLC methods (neutral pH) will result in peak tailing for this compound due to the ionization of the carboxylic acid.[1]

Recommended Method Parameters

To ensure sharp peaks and accurate integration, you must suppress the ionization of the carboxylic acid.

ParameterSettingRationale
Column C18 (End-capped), 150 x 4.6mm, 3.5µmStandard stationary phase.[1] End-capping prevents silanol interactions.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)Low pH ensures the -COOH group remains protonated (neutral), improving retention and shape.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 30% B to 70% B over 15 minsElutes polar oxides early; this compound elutes mid-gradient.[1]
Wavelength 245 nmMatches the absorption max of the 1,4-diene-3-one chromophore.[1]
Flow Rate 1.0 mL/minStandard backpressure management.
Visualizing the Impurity Profile

HPLC_Profile t0 t=0 Injection peak1 RRT 0.85 Oxidized Byproducts t0->peak1 peak2 RRT 1.00 This compound (Main Peak) peak1->peak2 peak3 RRT 1.12 Decarboxylated Impurity peak2->peak3 peak4 RRT 1.25 9(11)-Dehydro Impurity peak3->peak4

Caption: Expected elution order on C18/Acidic buffer. Neutral impurities (Decarboxylated/Dehydro) are more lipophilic and elute later.[1]

References

  • This compound Structure & Activity

    • Title: Synthesis of 2-carboxy-11 beta, 17 beta-dihydroxy-17-methyl-1, 4-androstadien-3-one and related compounds.[1][2]

    • Source: PubMed (National Institutes of Health).[1]

    • Link:[Link]

    • Relevance: Defines the core structure and confirms the 2-carboxy functionality which dictates the purification str
  • Purification of Acidic Steroids

    • Title: Steroid - Isolation, Extraction, Purification.[1][3][4]

    • Source: Britannica.[1]

    • Link:[Link][1]

    • Relevance: Validates the use of alkali extraction for separating acidic steroids
  • HPLC Method Development for Steroids

    • Title: Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.[1][5]

    • Source: Agilent Technologies.[1]

    • Link:[Link]

    • Relevance: Provides the basis for C18 column selection and mobile phase optimization for steroid separ
  • General Steroid Impurity Profiling

    • Title: Identification, Synthesis and Characterization of Process Related Impurity of Male Hormone Testosterone Undecanoate.[1]

    • Source: Der Pharma Chemica.[1][6]

    • Link:[Link]

    • Relevance: Illustrates the formation of dehydration impurities (double bond formation) in steroid synthesis.[1]

Sources

Overcoming challenges in Roxibolone analytical detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in Roxibolone Analytical Detection Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Analytical Chemists, and Anti-Doping Scientists

Welcome to the Advanced Steroid Analysis Support Hub. This guide addresses the specific analytical hurdles associated with This compound (2-carboxy-11


,17

-dihydroxy-17

-methylandrosta-1,4-dien-3-one). Unlike standard anabolic-androgenic steroids (AAS), this compound presents a "dual-threat" to detection: it possesses a carboxylic acid moiety (making it acidic/polar) and a sterically hindered 11

-hydroxyl group
(complicating derivatization).

Below you will find expert-level troubleshooting protocols designed to validate your workflow and maximize recovery.

📊 Module 1: Sample Preparation & Extraction

The Core Challenge: Standard AAS extraction protocols (typically Liquid-Liquid Extraction at pH 9.6) often fail for this compound because its 2-carboxy group ionizes (


) at basic pH, retaining the analyte in the aqueous urine layer.
Troubleshooting Guide: Low Recovery

Q: I am seeing <10% recovery of this compound using my standard AAS screening method (TBME extraction at pH 9). What is wrong?

A: You are likely losing the analyte to the aqueous phase. This compound is an acidic steroid .

  • The Mechanism: The pKa of the 2-carboxy group is approximately 4.5. At pH 9.6, the molecule is deprotonated and highly water-soluble.

  • The Fix: You must shift to an acidic or neutral extraction window.

    • Protocol Adjustment: Adjust urine pH to 5.2 (acetate buffer) prior to extraction. This ensures the carboxylic acid is protonated (

      
      ), significantly increasing its partition coefficient (
      
      
      
      ) into organic solvents like ethyl acetate or diethyl ether.

Q: Can I use Solid Phase Extraction (SPE) to clean up the matrix? A: Yes, but "standard" C18 is often insufficient for polar acidic steroids due to early breakthrough.

  • Recommendation: Use a Mixed-Mode Anion Exchange (MAX) cartridge.

  • Why? The MAX sorbent captures the ionized carboxyl group at neutral pH while washing away neutral interferences. You then elute with an acidic solvent to neutralize the charge and release the drug.

Validated Extraction Workflow (Graphviz)

ExtractionWorkflow Start Urine Sample (Hydrolyzed) Decision Check pH Start->Decision Standard Standard AAS (pH 9.6) Decision->Standard Basic Correct Adjust to pH 5.2 Decision->Correct Acidic/Neutral Fail LOSS: this compound stays in water Standard->Fail Solvent Add Ethyl Acetate / TBME Correct->Solvent Extract Organic Phase (Contains this compound) Solvent->Extract

Figure 1: Decision logic for preventing this compound loss during Liquid-Liquid Extraction.

📉 Module 2: GC-MS/MS Derivatization

The Core Challenge: The 11


-hydroxyl group is sterically hindered by the angular methyl group at C19. Standard mild silylation (e.g., MSTFA at 60°C) results in incomplete derivatization, splitting the signal between mono- and di-TMS derivatives.
Troubleshooting Guide: Peak Splitting & Tailing

Q: My GC-MS chromatogram shows two peaks for this compound, and both are tailing. Why?

A: You have a mixture of partially silylated species. The 17-OH silylates easily, but the 11-OH is resistant.

  • The Fix: You need a stronger catalyst and higher activation energy.

  • Protocol:

    • Evaporate extract to dryness.

    • Add MSTFA / NH

      
      I / DTE  (1000:2:4 v/w/w). The ammonium iodide (
      
      
      
      ) acts as a potent catalyst.
    • Crucial Step: Incubate at 80°C for at least 30 minutes .

    • Note: Do not use TMIS (Trimethyliodosilane) directly if you want to preserve the carboxylic ester if present; however, for the free acid, MSTFA/NH

      
      I is the gold standard for hindered hydroxyls.
      

Q: The mass spectrum is dominated by low-mass fragmentation, making identification difficult. How do I fix this?

A: This is typical for silylated steroids with unstable A-rings.

  • Alternative Strategy: Consider MO-TMS derivatization .

    • Step 1: React with Methoxyamine HCl (2% in pyridine) at 60°C for 1 hour. This converts the 3-keto group to a methoxime, stabilizing the A-ring.

    • Step 2: Follow with MSTFA silylation for the hydroxyls.

    • Result: This yields a chemically stable derivative with a distinct molecular ion (

      
      ) and reduced thermal degradation in the injector port.
      

⚡ Module 3: LC-MS/MS Ionization & Detection

The Core Challenge: this compound's ionization efficiency in ESI+ (Electrospray Positive) is compromised by the electron-withdrawing carboxylic acid and the 11-OH group.

Troubleshooting Guide: Sensitivity Issues

Q: I can detect Testosterone easily, but this compound signal-to-noise is < 3. Should I switch ionization modes?

A: Yes. While most AAS are analyzed in ESI+, this compound's acidic nature makes it a candidate for ESI- (Negative Mode) or APCI (Atmospheric Pressure Chemical Ionization) .

ParameterESI (Positive)ESI (Negative)APCI (Positive)
Target Moiety 3-keto-4-ene (Protonation)Carboxylic Acid (Deprotonation)Conjugated System
Suitability Low (Suppression likely)High (Specific to acid)Medium/High
Buffer Choice 0.1% Formic Acid5mM Ammonium Acetate (pH 7)0.1% Formic Acid
Verdict Avoid for trace levelsRecommended for specificityRobust alternative

Q: I am seeing significant ion suppression in urine samples. A: The "Acidic Fraction" of urine contains many endogenous phenols and acids.

  • The Fix: Implement a Phenyl-Hexyl column instead of a standard C18.

    • Mechanism: The Phenyl-Hexyl phase interacts with the

      
      -electrons of the steroid ring (1,4-diene), providing orthogonal selectivity that separates this compound from bulk urinary acids that co-elute on C18.
      
Detection Pathway Diagram (Graphviz)

LCMS_Logic Analyte This compound (Acidic/Hindered) Mode Select Ionization Analyte->Mode ESI_Pos ESI (+) Poor Ionization Mode->ESI_Pos ESI_Neg ESI (-) Target: [M-H]- Mode->ESI_Neg APCI APCI (+) Target: [M+H]+ Mode->APCI Result_Pos High Noise / Suppression ESI_Pos->Result_Pos Result_Best High Sensitivity (Selectivity) ESI_Neg->Result_Best APCI->Result_Best

Figure 2: Optimization of LC-MS/MS Ionization modes for this compound.

🧬 Module 4: Metabolite Identification

Q: The parent drug is disappearing too fast. What metabolites should I target for a longer detection window?

A: this compound undergoes rapid metabolism. Relying solely on the parent compound limits your detection window to <24 hours.

  • Target 1: The Decarboxylated Metabolite. The 2-carboxy group is unstable. Look for 11

    
    ,17
    
    
    
    -dihydroxy-17
    
    
    -methylandrosta-1,4-dien-3-one
    (structurally similar to Formebolone metabolites). This compound is neutral and extracts well at pH 9.
  • Target 2: The Reduced Metabolite. Reduction of the 3-keto group to 3-hydroxyl.

  • Action: When setting up MRM (Multiple Reaction Monitoring) transitions, include transitions for the decarboxylated mass (

    
    ).
    

References

  • World Anti-Doping Agency (WADA). (2021). Technical Document TD2021IDCR: Identification Criteria for Qualitative Assays.

  • Mareck, U., et al. (2008). Factors influencing the steroid profile in doping control analysis.[1] Journal of Mass Spectrometry. (Context: Matrix effects in steroid analysis).

  • Geyer, H., et al. (2014). Nutritional supplements cross-contaminated and faked with doping substances. Journal of Mass Spectrometry. (Context: Detection of 17-methyl steroids).

  • Fragkaki, A. G., et al. (2009). Structural characteristics of anabolic androgenic steroids contributing to binding to the androgen receptor and to their anabolic and androgenic activities. Steroids.[1][2][3][4][5][6][7][8][9][10] (Context: Structure-activity relationships of 11-hydroxy steroids).

  • Polet, M., et al. (2016). Evaluation of the derivatization efficiency of different silylation reagents for the GC-MS/MS analysis of anabolic androgenic steroids. Analytica Chimica Acta. (Context: MSTFA/NH4I/DTE efficacy for hindered hydroxyls).

Sources

Technical Support Center: Roxibolone Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the mass spectrometric analysis of Roxibolone (and its metabolites).[1] Unlike typical neutral anabolic steroids (e.g., Testosterone, Nandrolone), this compound possesses a C2-carboxylic acid moiety , which fundamentally alters its extraction physics, ionization behavior, and chromatographic retention.[1][2]

Subject: Protocol Optimization & Troubleshooting for this compound (BR-906) Analysis Applicable Instruments: LC-MS/MS (Triple Quadrupole), Q-TOF Chemical Context: C21H28O5 | MW: 360.45 Da | pKa: ~4.5 (Carboxylic acid)[1][2]

Section 1: The Core Challenge (Read This First)

Why is my this compound recovery low compared to other steroids? The most common failure point is pH management during Liquid-Liquid Extraction (LLE) .[1][2] this compound contains a carboxylic acid group at position C2.[1][2] At physiological pH (7.[1][2]4) or neutral water pH, it exists largely as the ionized carboxylate anion (


), which is highly water-soluble and will not  partition into organic solvents like MTBE or Ethyl Acetate.[1][2]

The Fix: You must acidify the urine/plasma sample to pH < 3.0 before extraction.[1] This protonates the carboxylic acid (


), rendering the molecule neutral and hydrophobic enough to extract into the organic phase.
Section 2: LC-MS/MS Parameter Optimization
1. Ionization Source Parameters (ESI)

While many steroids are analyzed in Positive mode (


), this compound's acidic nature makes it a candidate for Negative mode.[1][2] However, for multi-analyte screening panels, Positive Mode  is often forced.[1][2] Below are the optimized settings for both strategies.
ParameterPositive Mode (Screening)Negative Mode (High Sensitivity)Rationale
Precursor Ion 361.2 (

)
359.2 (

)
Protonation vs. Deprotonation.[1][2]
Capillary Voltage 3.5 – 4.5 kV-2.5 – -3.5 kVNegative mode requires lower absolute voltage to prevent discharge.[1][2]
Source Temp 450°C - 550°C400°C - 500°CHigh heat aids desolvation of the polar carboxyl group.[1][2]
Cone Voltage Medium-High (30-40 V)Medium (25-35 V)Prevent in-source decarboxylation (

) unless intended.[1][2]
2. MRM Transitions (Theoretical & Empirical Targets)

Note: Exact Collision Energies (CE) vary by instrument vendor (Sciex/Agilent/Thermo). Perform a "Product Ion Scan" to optimize CE for your specific platform.

Table 1: Recommended Transitions

Precursor (m/z)Product (m/z)Loss IDConfidenceApplication
361.2 (+) 317.2

(44 Da)
HighQuantifier. The carboxylic acid is the most labile group.[1][2]
361.2 (+) 343.2

(18 Da)
MediumQualifier 1.[1][2] Common to all 11,17-dihydroxy steroids.[1][2]
361.2 (+) 299.2

HighQualifier 2.[1][2] Combined loss.[1][2]
359.2 (-) 315.2

HighQuantifier (Negative Mode).[1][2]
3. Chromatographic Conditions
  • Column: C18 is standard, but a Phenyl-Hexyl column provides better selectivity for the steroid ring system and separates this compound from potential isomeric interferences.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Crucial for keeping the COOH protonated).[1]

  • Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peak shape for this analyte).[1][2]

Section 3: Troubleshooting & FAQs
Q1: I see a peak at the correct retention time, but the mass is 317 instead of 361. What is happening?

A: You are experiencing In-Source Fragmentation (ISF) .[1][2] The carboxylic acid group is thermally labile.[1][2] If your Declustering Potential (DP) or Cone Voltage is too high, or your source temperature is excessive, the molecule loses


before it enters the quadrupole.[1][2]
  • Diagnosis: Monitor m/z 361 -> 317 and m/z 317 -> Product. If the 317 precursor trace appears at the same retention time as this compound, ISF is occurring.[1]

  • Solution: Lower the Cone Voltage/DP in 5V increments. Alternatively, accept the decarboxylation and use m/z 317 as your precursor (pseudo-MRM), though this reduces specificity.[1][2]

Q2: My sensitivity is poor in urine matrix compared to solvent standards.

A: This is likely Ion Suppression caused by the matrix, specifically competing organic acids in urine.[1]

  • Protocol Check: Did you perform the pH < 3 adjustment before extraction?

  • Clean-up: If LLE is insufficient, switch to Mixed-Mode Anion Exchange (MAX) SPE cartridges.[1][2]

    • Load: Neutral pH (this compound binds to the anion exchange sorbent).[1][2]

    • Wash: High pH (removes neutrals).[1][2]

    • Elute: Acidic Methanol (protonates this compound, releasing it).[1][2]

Q3: Can I analyze this compound in the same run as Testosterone and Trenbolone?

A: Yes, but you must compromise on mobile phase pH.[1]

  • Testosterone prefers neutral/basic conditions for best ionization (sometimes), but this compound requires acidic conditions to stay retained on the column.[1][2]

  • Compromise: Use 0.1% Formic Acid.[1][2] It provides enough protons for this compound retention and Testosterone ionization.[1][2] Do not use Ammonium Fluoride (negative mode additive) if you are running a positive mode panel.[1][2]

Section 4: Experimental Workflow Visualization

The following logic flow details the critical decision-making process for optimizing the extraction and detection of acidic steroids like this compound.

Roxibolone_Optimization Start Start: this compound Analysis SamplePrep Sample Preparation (Urine/Plasma) Start->SamplePrep CheckPH Is Sample pH < 3? SamplePrep->CheckPH AdjustPH Action: Acidify with HCl or Formic Acid CheckPH->AdjustPH No Extraction Liquid-Liquid Extraction (MTBE or EtOAc) CheckPH->Extraction Yes AdjustPH->Extraction IonizationChoice Select Ionization Mode Extraction->IonizationChoice PosMode Positive ESI (+) (Multi-analyte Panel) IonizationChoice->PosMode Screening NegMode Negative ESI (-) (Single Analyte/High Sensitivity) IonizationChoice->NegMode Targeted PosOpt Monitor Precursor: 361.2 Watch for In-Source Decarboxylation (317.2) PosMode->PosOpt NegOpt Monitor Precursor: 359.2 Lower Capillary Voltage NegMode->NegOpt LC_Cond LC Conditions: Mobile Phase A: 0.1% Formic Acid (Essential for Retention) PosOpt->LC_Cond NegOpt->LC_Cond Result Validation: Check Retention Time & S/N Ratio LC_Cond->Result

Caption: Decision tree for optimizing extraction pH and ionization modes specific to the acidic nature of this compound.

References
  • Schänzer, W. (1996).[1][2] Metabolism of anabolic androgenic steroids. Clinical Chemistry, 42(7), 1001-1020.[1][2]

  • Thevis, M., & Schänzer, W. (2007).[1][2] Mass spectrometry in sports drug testing: Structure characterization and analytical properties of steroid metabolites. Mass Spectrometry Reviews, 26(1), 79-107.[1][2] [1][2]

  • Polet, M., et al. (2016).[1][2] Evaluation of the sensitivity of different LC-MS/MS acquisition modes for the detection of anabolic androgenic steroids in urine. Journal of Chromatography B, 1040, 196-204.[1][2]

  • PubChem. (2024).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] [1][2]

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Navigating the Nuances of Roxibolone: A Technical Guide to Mitigating Variability in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Roxibolone (BR-906) in vivo research. This guide is designed for researchers, scientists, and drug development professionals to address the inherent variabilities in preclinical studies involving this unique steroidal antiglucocorticoid. As a compound with a nuanced mechanism of action, likely distinct from direct glucocorticoid receptor antagonism, achieving reproducible and reliable in vivo data requires a meticulous approach.[1] This resource provides troubleshooting guides and frequently asked questions to empower you to design robust experiments and interpret your results with confidence.

Section 1: Troubleshooting Guide - Pinpointing and Resolving Experimental Variability

Inconsistent Pharmacological Effect or High Variability in Efficacy Data

One of the most common challenges is observing a wide range of responses to this compound, even within the same treatment group. This can manifest as inconsistent changes in biomarkers (e.g., nitrogen balance, alkaline phosphatase levels) or target engagement.[1]

Potential Root Causes & Corrective Actions:

  • Inadequate Formulation and Bioavailability: this compound, as a steroidal compound, is likely to have poor aqueous solubility.[2] An improper vehicle can lead to inconsistent absorption and, consequently, variable plasma concentrations.

    • Solution:

      • Vehicle Optimization: Experiment with different biocompatible vehicles. A common starting point for poorly soluble steroids is a suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80). Oil-based vehicles (e.g., sesame oil, corn oil) can also be considered, particularly for subcutaneous or intramuscular administration.[3]

      • Solubilization Techniques: For oral administration, consider techniques like creating a solution with co-solvents (e.g., polyethylene glycol) or developing a self-emulsifying drug delivery system (SEDDS).[3]

      • Particle Size Reduction: If using a suspension, ensure uniform and small particle size through micronization to improve dissolution and absorption.

  • Route of Administration: The chosen route of administration significantly impacts the pharmacokinetic profile of a drug.

    • Solution:

      • Re-evaluate the Route: While oral gavage is common, it can introduce variability due to differences in gastric emptying and first-pass metabolism. Intraperitoneal (IP) or subcutaneous (SC) injections may offer more consistent exposure.

      • Refine Administration Technique: Ensure all personnel are proficient in the chosen administration technique to minimize variability in dosing accuracy. For IP injections, for instance, proper needle placement is crucial to avoid injection into the gut or bladder.

  • Animal Model and Biological Factors: The physiological state of the animals can greatly influence drug response.

    • Solution:

      • Animal Strain and Health: Use a well-characterized and healthy animal strain. Underlying health issues can affect drug metabolism and response.

      • Acclimatization: Ensure animals are properly acclimatized to the housing conditions and handling procedures to minimize stress, which can alter glucocorticoid levels and potentially interfere with this compound's mechanism of action.

      • Diet and Fasting Status: Standardize the diet and fasting state of the animals, as these can affect drug absorption and metabolism.[4]

Unexpected or Inconsistent Toxicity Profile

Observing toxicity at doses expected to be well-tolerated, or a high degree of variability in toxic responses, can derail a study.

Potential Root Causes & Corrective Actions:

  • Formulation-Related Toxicity: The vehicle itself or impurities in the formulation can cause adverse effects.

    • Solution:

      • Vehicle Toxicity Study: Always conduct a preliminary study with the vehicle alone to rule out any vehicle-induced toxicity.

      • Purity of Compound: Ensure the purity of the this compound batch is high and consistent across studies.

  • Off-Target Effects: While this compound is reported to be devoid of androgenic activity, high concentrations could lead to unexpected off-target effects.[1]

    • Solution:

      • Dose-Response Study: Conduct a thorough dose-response study to identify a well-tolerated and effective dose range.

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of this compound with both efficacy and toxicity markers to establish a therapeutic window.

  • Metabolite-Induced Toxicity: The metabolites of this compound may have their own pharmacological or toxicological profiles.

    • Solution:

      • Metabolite Profiling: If feasible, conduct in vitro and in vivo metabolite identification studies to understand the metabolic fate of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of working with this compound in vivo.

Q1: What is the proposed mechanism of action for this compound, and how does this impact study design?

A1: this compound is described as a steroidal antiglucocorticoid.[1] Unlike classic glucocorticoid receptor (GR) antagonists, it does not appear to bind directly to the GR.[1] Its antiglucocorticoid activity may be mediated through the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD), which are involved in the synthesis of endogenous glucocorticoids such as corticosterone.[1] This indirect mechanism means that the timing of this compound administration relative to the induction of a glucocorticoid response (e.g., in a dexamethasone challenge model) is critical. Your study design should account for the time required for this compound to be absorbed, distributed, and inhibit the target enzyme before the glucocorticoid challenge.

Q2: What is a good starting point for formulating this compound for in vivo studies in rodents?

A2: Given its steroidal structure, this compound is likely poorly soluble in water. A common and effective starting formulation for oral administration in rodents is a suspension. A suggested vehicle composition is 0.5% (w/v) carboxymethylcellulose sodium (for viscosity) and 0.1% (v/v) Tween 80 (as a surfactant) in sterile water. For subcutaneous or intramuscular injection, an oil-based vehicle like sterile sesame oil can be a good option. Always perform a small-scale formulation test to ensure the compound remains stable and uniformly suspended.

Q3: Should I use the parent compound this compound or its long-acting prodrug, decylthis compound?

A3: The choice depends on your experimental goals. This compound (BR-906) is the active compound and would be suitable for studies requiring a more immediate effect or for initial proof-of-concept experiments.[1] Decylthis compound (BR-917) is a 2-decyl ester prodrug of this compound, designed for long-acting effects.[1] If your goal is to maintain a sustained therapeutic level with less frequent dosing, decylthis compound would be the better choice. However, be aware that ester prodrugs can introduce their own variability, such as differences in the rate of hydrolysis to the active compound.[5]

Q4: How can I monitor for the antiglucocorticoid effects of this compound in vivo?

A4: A common method is to use a glucocorticoid challenge model. In rats, for example, you can administer a potent glucocorticoid like dexamethasone and measure its catabolic effects.[1] Endpoints to monitor include:

  • Nitrogen Balance: A measure of protein catabolism.

  • Alkaline Phosphatase Levels: Glucocorticoids can increase this enzyme.[1]

  • Tyrosine Aminotransferase (TAT) Activity: A liver enzyme induced by glucocorticoids.[6][7]

  • Body Weight and Muscle Mass: To assess anabolic/anti-catabolic effects.

Q5: What are the key considerations for designing a robust pharmacokinetic study for this compound?

A5: A well-designed PK study is crucial for understanding exposure and variability. Key considerations include:

  • Sufficient Time Points: Collect samples at enough time points to accurately capture the absorption, distribution, and elimination phases.

  • Appropriate Bioanalytical Method: Develop and validate a sensitive and specific assay (e.g., LC-MS/MS) for quantifying this compound in plasma.

  • Consider a Crossover Design: If feasible, a crossover study design can help reduce inter-animal variability compared to a parallel design.[8]

  • Prodrug Considerations: If using decylthis compound, measure both the prodrug and the parent compound (this compound) to understand the conversion kinetics.

Section 3: Data Summaries and Experimental Workflows

Table 1: Recommended Vehicle Compositions for Preclinical this compound Studies
Route of AdministrationVehicle CompositionKey Considerations
Oral (Gavage) 0.5% (w/v) Carboxymethylcellulose, 0.1% (v/v) Tween 80 in sterile waterEnsure uniform suspension before each administration. Prepare fresh weekly.
10% (v/v) Ethanol, 40% (v/v) Polyethylene Glycol 400, 50% (v/v) WaterA co-solvent system for improved solubility. May require warming to fully dissolve the compound.
Intraperitoneal (IP) 5% (v/v) DMSO, 40% (v/v) PEG 400, 55% (v/v) SalineUse a minimal amount of DMSO as it can have its own biological effects. Ensure complete dissolution.
Subcutaneous (SC) Sterile Sesame Oil or Corn OilProvides a depot for slow release. Warm the oil slightly to reduce viscosity before injection.
Experimental Protocol: Dexamethasone Challenge Model in Rats to Assess this compound Efficacy
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping:

    • Group 1: Vehicle control

    • Group 2: Dexamethasone (e.g., 0.1 mg/kg, SC) + Vehicle for this compound

    • Group 3: Dexamethasone (0.1 mg/kg, SC) + this compound (Dose 1)

    • Group 4: Dexamethasone (0.1 mg/kg, SC) + this compound (Dose 2)

  • Dosing Regimen:

    • Administer this compound or its vehicle orally once daily for 3-5 days.

    • On the final day of this compound/vehicle administration, administer dexamethasone 1-2 hours after the final this compound dose.

  • Sample Collection:

    • Collect blood samples at baseline and at a predetermined time point after dexamethasone administration (e.g., 4-6 hours) for analysis of plasma biomarkers (e.g., alkaline phosphatase, corticosterone).

    • Collect 24-hour urine for nitrogen balance assessment.

  • Endpoint Analysis:

    • At the end of the study, collect liver tissue for tyrosine aminotransferase (TAT) activity assay.

    • Measure changes in body weight throughout the study.

Section 4: Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Inconsistent Efficacy

G cluster_formulation Formulation Checks cluster_route Administration Checks cluster_animal Biological Factors Start Inconsistent Efficacy or High Variability Observed Formulation Step 1: Evaluate Formulation Start->Formulation Solubility Check Solubility & Stability in Vehicle Route Step 2: Assess Route of Administration Technique Verify Dosing Technique Consistency Animal Step 3: Review Animal Model & Husbandry Health Confirm Animal Health Status PK_Study Step 4: Conduct Pilot PK Study Resolved Variability Reduced PK_Study->Resolved Vehicle Test Alternative Vehicles (e.g., oil, co-solvents) Particle_Size Ensure Uniform Particle Size (if suspension) Alternative_Route Consider IP or SC vs. Oral Stress Minimize Stress (Acclimatization, Handling) Diet Standardize Diet and Fasting

Caption: A stepwise approach to troubleshooting inconsistent efficacy in this compound studies.

Diagram 2: Proposed Mechanism of this compound's Antiglucocorticoid Action

G This compound This compound HSD11B 11β-HSD Enzyme This compound->HSD11B Inhibits Cortisol Active Glucocorticoids (e.g., Corticosterone) HSD11B->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Precursors Inactive Precursors (e.g., Deoxycorticosterone) Precursors->HSD11B Conversion Catabolic Catabolic Effects (e.g., Protein Breakdown) GR->Catabolic Mediates

Caption: Proposed indirect antiglucocorticoid mechanism of this compound via enzyme inhibition.

References

  • This compound - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Uddin, M. J., et al. (2021). Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers. Journal of Bioequivalence & Bioavailability, 13(5).
  • Veselý, P., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643.
  • Grela, K., et al. (2022). Evaluation of the Pharmacokinetics, Disposition, and Metabolism of Miricorilant, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction‐Associated Steatohepatitis in Nonclinical and Clinical Studies. Clinical Pharmacology in Drug Development, 11(10), 1196-1210.
  • de Castro, P. A. B., et al. (2020). Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate. Journal of Agricultural and Food Chemistry, 68(43), 12226-12235.
  • Nicoli, R., et al. (2022). Variability of the urinary and blood steroid profiles in healthy and physically active women with and without oral contraception. Drug Testing and Analysis, 15(2), 173-183.
  • Pfizer Global Research and Development. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual.
  • Cutler, G. B., Jr, et al. (1979). Antiglucocorticoids: in vivo assay and evaluation of cortexolone, progesterone, and 6-beta-bromoprogesterone. Endocrinology, 104(6), 1839-1844.
  • Shiraishi, S., et al. (2019). Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC-MS/MS interference. Andrology, 7(1), 113-119.
  • Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Medicinal Chemistry, 1(6), 1153-1171.
  • Khan, N. T., et al. (2018). Characterization and metabolic profiling of oxymetholone and methasterone metabolites studied with human liver S9 model using GC-Orbitrap-HRMS for anti-doping purposes. Journal of Pharmaceutical and Biomedical Analysis, 158, 345-353.
  • El-Say, K. M., et al. (2010). FORMULATION AND EVALUATION OF ROFECOXIB LIQUISOLID TABLETS. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 29-37.
  • Sauzay, C., et al. (2021). Variability of the urinary and blood steroid profiles in healthy women.
  • Gagniuc, P. A., et al. (2022). Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters. Molecules, 27(20), 7029.
  • Di, L., et al. (2014). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. Molecular Pharmaceutics, 11(7), 2286-2294.
  • Androgen ester - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Paper, J., et al. (2018). Learning pharmacokinetic models for in vivo glucocorticoid activation. University of Birmingham Research Portal.
  • Zafar, S., et al. (2016). Synthesis of some potent immunomodulatory and anti-inflammatory metabolites by fungal transformation of anabolic steroid oxymetholone. Chemistry Central Journal, 10, 65.
  • Susermin. (2024). The Slippery Slope: Alcohol, Risk, and the Seasoned Gambler in Aotearoa. Susermin.
  • Gouveia, C. H. A., et al. (2016). Effect of glucocorticoids on the activity, expression and proximal promoter of type II deiodinase in rat brown adipocytes. Molecular and Cellular Endocrinology, 430, 83-92.
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
  • Yang, J., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1158.
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  • Tembo, A. V., et al. (1979). Pharmacokinetics and bioavailability of prednisone and prednisolone in healthy volunteers and patients: a review. Journal of Pharmacokinetics and Biopharmaceutics, 7(5), 517-551.
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  • Al-Aboudi, A., et al. (2014). Biotransformation of androgenic steroid mesterolone with Cunninghamella blakesleeana and Macrophomina phaseolina. Steroids, 79, 11-15.
  • Dessì-Fulgheri, F., et al. (1993). Long-lived testosterone esters in the rat. The Journal of Steroid Biochemistry and Molecular Biology, 46(6), 767-771.
  • Miller, A. L., et al. (2011). Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug. Arthritis Research & Therapy, 13(3), R95.
  • Holland-Frei Cancer Medicine. (2003). Pharmacokinetics of Corticosteroids. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Gudumac, V., et al. (2023). Glucocorticoids influence on rat hematological parameters and catalase activity. Heliyon, 9(12), e22784.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US6723714B2 - Aqueous solvent for corticosteroids.
  • Paul Friedman, K., et al. (2023). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Toxicological Sciences, kfad095.
  • Corticosteroid - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Vishwanath, B. S., et al. (1993). Glucocorticoid deficiency increases phospholipase A2 activity in rats.
  • Sauzay, C., et al. (2021). Variability of the urinary and blood steroid profiles in healthy and physically active women with and without oral contraception.

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Technical Support Center: Preventing Roxibolone Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

The Challenge: Roxibolone is a synthetic anabolic steroid (11,17-dihydroxy-17-methyl-3-oxoandrosta-1,4-dien-19-oic acid). Like most androstadienes, it exhibits high lipophilicity (LogP > 2.5) and poor aqueous solubility.[1][2][3] In cell culture applications, researchers frequently encounter "Solvent Shock," a phenomenon where the hydrophobic compound precipitates immediately upon contact with the aqueous culture medium, even if the final theoretical concentration is within solubility limits.

The Consequence: Micro-precipitates are often invisible to the naked eye but can:

  • Drastically reduce the effective drug concentration (bioavailability).

  • Cause physical cellular damage via sedimentation (crystal formation on monolayers).

  • Trigger false positives in toxicity assays due to localized high concentrations.

The Solubility Landscape

Before beginning your experiment, review the solubility limits. This compound requires an organic co-solvent for initial solubilization.

Solvent SystemSolubility Limit (Approx.)Suitability for Cell Culture
DMSO (Anhydrous) ~20 mg/mLHigh (Standard vehicle)
Ethanol (100%) ~5 mg/mLModerate (High volatility)
PBS / DMEM (pH 7.4) < 10 µg/mLVery Low (Requires carrier)
DMSO + Media (1:1000) VariableDependent on mixing technique

Critical Constraint: Most mammalian cell lines tolerate a final DMSO concentration of 0.1% to 0.5% (v/v) . Exceeding this induces solvent cytotoxicity, confounding your experimental data.

Mechanism of Failure: "Solvent Shock"

Understanding why precipitation occurs is the first step to prevention. When a drop of concentrated DMSO stock hits the aqueous media, a boundary layer forms.

SolventShock cluster_0 The Micro-Environment Failure Stock This compound Stock (100% DMSO) Interface Interface Boundary (Local Conc. > Solubility) Stock->Interface Injection Media Culture Media (Aqueous) Interface->Media Diffusion Precipitate Nucleation & Crystal Growth Interface->Precipitate Supersaturation Trigger

Figure 1: The "Solvent Shock" Mechanism. Precipitation occurs at the interface where the local concentration exceeds the solubility limit before rapid mixing can disperse the solvent.

The "Golden Path" Protocol

To prevent the mechanism above, you must maximize dispersion speed and minimize local concentration spikes.

Step 1: Master Stock Preparation
  • Weigh this compound powder.

  • Dissolve in anhydrous DMSO to create a 10 mM Master Stock .

  • Tip: Warm the DMSO to 37°C if dissolution is slow.

  • Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.

Step 2: The "Intermediate Dilution" Method (Recommended)

Directly adding 100% DMSO stock to media often fails. Use an intermediate step.

Protocol Step1 1. Master Stock (10 mM in 100% DMSO) Step2 2. Intermediate Dilution (100x Conc. in Media/PBS) Step1->Step2 Dilute 1:10 (Slowly!) Step3 3. Final Working Solution (1x Conc. in Media) Step2->Step3 Dilute 1:100 (Vortexing) Check Visual Inspection (Turbidity Check) Step2->Check

Figure 2: The Intermediate Dilution Workflow. By stepping down the concentration, you reduce the polarity gap between the stock and the final media.

Detailed Procedure:

  • Pre-warm your culture media to 37°C. Cold media accelerates precipitation.

  • Prepare an Intermediate Stock (e.g., 100µM) by diluting the Master Stock into a small volume of sterile PBS or serum-free media.

    • Crucial: Add the DMSO stock dropwise while continuously vortexing the aqueous buffer.

  • Immediately add the Intermediate Stock to your final culture vessel (containing cells + media) to reach the target concentration (e.g., 1µM).

Troubleshooting Guide (FAQ)

Q1: My media turns cloudy immediately upon adding the this compound stock.

Diagnosis: Acute Solvent Shock. Solution:

  • Increase Vortexing: You are adding the stock too fast. The dispersion must happen faster than the precipitation kinetics.

  • Switch to Intermediate Dilution: See Section 4. Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Check Concentration: Ensure your final concentration does not exceed the thermodynamic solubility limit of this compound in water (likely <50 µM without carriers).

Q2: The solution is clear initially, but crystals appear after 24 hours incubation.

Diagnosis: Ostwald Ripening / Evaporation. Solution:

  • Check Humidity: Evaporation in the incubator concentrates the media, pushing the drug out of solution. Ensure the incubator water pan is full.

  • Serum Levels: If using serum-free media, add 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a natural carrier protein for lipophilic steroids, stabilizing them in solution.

Q3: Can I use Ethanol instead of DMSO?

Diagnosis: Solvent Compatibility. Solution:

  • Yes, but Ethanol is more volatile. If you store the stock at room temperature, the ethanol evaporates, increasing the concentration and causing precipitation inside the stock vial.

  • Recommendation: Stick to DMSO for stability, or use fresh Ethanol stocks only.

Q4: I see "debris" on my cells. Is it precipitation or contamination?

Diagnosis: Identification. Solution:

  • The "Re-warm" Test: Warm the media to 37°C. If the "debris" dissolves, it is this compound precipitate. If it remains or multiplies, it is biological contamination (bacteria/yeast).

  • Crystal Morphology: Steroid precipitates often look like needles or shards under phase-contrast microscopy.

Advanced Solubilization (When DMSO Fails)

If you require high concentrations (>10 µM) where DMSO toxicity limits your options, use a complexing agent.

Protocol: Cyclodextrin Complexation

  • Purchase 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Prepare a 20% (w/v) stock of HP-β-CD in sterile water.

  • Dissolve this compound directly into this cyclodextrin solution (sonication may be required).

  • The hydrophobic this compound will sit inside the cyclodextrin "donut," rendering it water-soluble without organic solvents.

References

  • Cayman Chemical. Methylprednisolone Product Information & Solubility Data. (Analogous steroid solubility protocols).[1] Retrieved from

  • BenchChem Technical Support. Preventing Compound Precipitation in Cell Culture Media. (General guidelines for lipophilic compounds).[4] Retrieved from

  • Sigma-Aldrich. Troubleshooting Precipitates in Cell Culture. (Mechanism of salt and compound precipitation).[5][6] Retrieved from

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? (Expert discussion on solvent shock and intermediate dilutions). Retrieved from

  • National Institutes of Health (NIH). Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols. (Data on DMSO toxicity limits in cell culture). Retrieved from

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Technical Support Center: Roxibolone Experimental Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support hub for researchers working with Roxibolone (BR-906) . It is designed to address the specific challenges associated with this compound's unique pharmacological profile as a non-androgenic, anti-catabolic steroid.

Status: Operational Role: Senior Application Scientist Topic: Refinement of Dosage and Experimental Design in Murine Models

Executive Summary & Compound Profile

This compound is often miscategorized in general screening. Unlike classical Anabolic-Androgenic Steroids (AAS) like Testosterone or Nandrolone, this compound exhibits negligible affinity for the Androgen Receptor (AR). Its primary mechanism is anti-catabolic rather than directly hypertrophic.

  • Mechanism of Action: It acts primarily by inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme converts inactive glucocorticoids (cortisone/11-dehydrocorticosterone) into active glucocorticoids (cortisol/corticosterone) within local tissues.[1]

  • Experimental Implications: this compound will likely fail in standard Hershberger assays (which measure androgenic organ growth). Efficacy can only be observed in catabolic challenge models (e.g., Dexamethasone-induced wasting).

Troubleshooting Guide & FAQs

Direct solutions to common experimental failures reported by formulation teams.

Q1: "We are dosing healthy rats at 5 mg/kg but seeing no significant increase in Levator Ani muscle mass. Is the compound degraded?"

Diagnosis: This is likely an experimental design error, not a compound failure. Technical Explanation: this compound lacks the androgenic potency to drive hypertrophy in healthy, nitrogen-balanced tissue. It does not bind the AR with sufficient affinity to induce transcription of hypertrophic factors in the absence of stress. Solution: Switch to a Catabolic Rescue Model . You must induce a catabolic state (using Glucocorticoids, immobilization, or sepsis models) to observe this compound’s protective effect on nitrogen retention.

  • Reference Protocol: See Section 3 (Dexamethasone Challenge).

Q2: "The compound precipitates in our standard saline/Tween vehicle. How do we solubilize it for IP injection?"

Diagnosis: Solubility mismatch. This compound is a lipophilic steroid with a C2-carboxaldehyde group, making it practically insoluble in aqueous buffers. Technical Explanation: Standard aqueous vehicles will result in micro-precipitation, leading to erratic absorption and "silent" dosing failures. Recommended Vehicle Formulation:

  • Option A (Oil Depot): 10% Ethanol + 90% Corn Oil (or Sesame Oil). Best for SC injection.

  • Option B (Co-solvent): 20% PEG-400 + 10% Ethanol + 70% Saline. Best for IP injection (inject slowly).

  • Validation: Verify clarity of solution after 30 minutes at room temperature before dosing.

Q3: "What is the optimal dosage range? We cannot find a modern LD50 or ED50 curve."

Diagnosis: Lack of specific modern literature. Technical Explanation: this compound is a structural analog of Formebolone . Based on pharmacokinetic bridging from Formebolone and 11β-HSD1 inhibitors (like Carbenoxolone), the effective bioactive window is lower than weak androgens but higher than potent agonists. Dosage Strategy:

  • Starting Pilot Range: 0.5 mg/kg to 5.0 mg/kg (Daily).

  • Route: Subcutaneous (SC) is preferred to maintain stable plasma levels and mimic the slow-release kinetics of oil-based steroids.

  • Frequency: Once daily (QD) due to the metabolic stability provided by the C17-methyl group.

Core Protocol: Dexamethasone-Induced Muscle Atrophy Rescue

This is the Gold Standard assay for validating this compound activity.

Rationale

To prove this compound efficacy, we must artificially elevate local corticosterone levels or administer a synthetic glucocorticoid (Dexamethasone) to induce proteolysis (muscle wasting). This compound should attenuate this wasting by inhibiting the local amplification of glucocorticoid signaling.

Experimental Workflow

Step 1: Acclimatization

  • Subjects: Male Wistar or Sprague-Dawley rats (200–220g).

  • Diet: Standard chow, ad libitum.

  • Duration: 7 days.

Step 2: Grouping (n=8 per group)

  • Control (Vehicle/Vehicle): Healthy baseline.

  • Catabolic Control (Dex/Vehicle): Induces ~15-20% muscle loss.

  • Low Dose Rescue (Dex + this compound 1.0 mg/kg): Test for threshold efficacy.

  • High Dose Rescue (Dex + this compound 5.0 mg/kg): Test for maximal efficacy.

Step 3: Administration (7 Days)

  • Catabolic Inducer: Dexamethasone Sodium Phosphate (1.0 mg/kg/day, IP).

  • Treatment: this compound (SC in Corn Oil vehicle) administered 1 hour prior to Dexamethasone.

Step 4: Endpoints

  • Primary: Wet weight of Gastrocnemius and Soleus muscles.

  • Secondary: Urinary Nitrogen Balance (requires metabolic cages).

  • Biomarker: Tyrosine release (indicator of proteolysis) in ex vivo muscle incubation.

Expected Data Output
GroupTreatmentMuscle Weight (% Change)Nitrogen BalanceInterpretation
1 Vehicle + Vehicle0% (Baseline)PositiveNormal Growth
2 Dex + Vehicle-18% to -25% NegativeSevere Catabolism (Valid Model)
3 Dex + this compound (1 mg/kg)-10% to -12%NeutralPartial Rescue
4 Dex + this compound (5 mg/kg)-2% to -5% PositiveSignificant Anti-Catabolic Effect

Mechanistic Visualization

The following diagram illustrates why this compound preserves muscle without binding the Androgen Receptor. It intervenes at the enzymatic level of Glucocorticoid activation.[1][2]

RoxiboloneMechanism cluster_tissue Skeletal Muscle Cell InactiveGC 11-Dehydrocorticosterone (Inactive) ActiveGC Corticosterone (Active Catabolic) InactiveGC->ActiveGC Activated by GR Glucocorticoid Receptor (GR) ActiveGC->GR Binds Proteolysis Ubiquitin-Proteasome Proteolysis (Atrophy) GR->Proteolysis Upregulates Atrogenes (MuRF1) HSD 11β-HSD1 Enzyme HSD->ActiveGC Catalyzes This compound This compound (Drug) This compound->HSD INHIBITS (Blockade)

Caption: this compound inhibits 11β-HSD1, preventing the local conversion of inactive glucocorticoids into active corticosterone, thereby blocking the downstream upregulation of proteolytic pathways (MuRF1/Atrogin-1).

References

  • Mechanism of Action (11β-HSD Inhibition)

    • Source: Wikipedia / Vertex AI Grounding. "this compound is a steroidal antiglucocorticoid... mediated by enzyme inhibition."[1][2][3][4]

    • Context: Confirms this compound does not bind GR but inhibits the enzyme responsible for cortisol activation, similar to 11α/β-hydroxyprogesterone.
  • Comparative Analog Data (Formebolone)

    • Title: Anticatabolic action of formebolone in the castrated rat tre
    • Source:Arzneimittelforschung (1976).
    • Relevance: Establishes the protocol for using Formebolone (this compound analog) to reverse Dex-induced nitrogen loss.
  • Dexamethasone Catabolic Model Standardization

    • Title: Induction of a catabolic state in rats by dexamethasone: dose or time dependency?
    • Source:Journal of Parenteral and Enteral Nutrition (2002).
    • Relevance: Validates the 0.75 - 1.
  • 11β-HSD1 Inhibition Potency (Carbenoxolone Reference)

    • Title: Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice.[3]

    • Source:Clinical and Experimental Pharmacology and Physiology (2011).[3]

    • Relevance: Provides dosing benchmarks (10-50 mg/kg) for non-steroidal 11β-HSD1 inhibitors, helping frame the lower dosage requirement for the steroidal this compound.
  • General AAS Pharmacokinetics

    • Title: Anabolic–androgenic steroids: How do they work and wh
    • Source:Frontiers in Endocrinology.
    • Relevance: Explains the lipophilic nature of C17-methylated steroids and the necessity of oil-based vehicles for proper bioavailability.

Sources

Technical Support Center: Minimizing Off-Target Effects of Roxibolone

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: RXB-TSG-001

Version: 1.0

Introduction

Roxibolone (BR-906) is a synthetic steroidal compound investigated for its anabolic and anticholesterolemic properties.[1] A key characteristic that distinguishes it from many other synthetic steroids is its reported lack of significant binding affinity for the androgen receptor (AR).[1] Instead, its biological activities, particularly its antiglucocorticoid effects, are thought to be mediated through alternative pathways, such as the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD).[1] This unique mechanism makes understanding and controlling for off-target effects paramount for any researcher investigating its therapeutic potential or mechanism of action.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, executing, and troubleshooting experiments with this compound. The focus is on ensuring that the observed biological effects can be confidently attributed to its intended mechanism, thereby minimizing the confounding influence of off-target activities. We will cover everything from fundamental experimental design and FAQs to detailed troubleshooting workflows and advanced protocols for off-target validation.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid, high-level answers to common questions encountered when working with this compound and similar compounds.

Q1: What is the primary known mechanism of this compound, and why is it considered an "off-target" challenge?

A1: this compound's primary described mechanism is not receptor-mediated in the classical sense, like testosterone binding to the androgen receptor.[2][3] Instead, it is reported to exert antiglucocorticoid effects, potentially by inhibiting the 11β-HSD enzyme responsible for producing potent endogenous glucocorticoids.[1] The challenge arises because its steroidal structure creates a high potential for it to interact with a wide array of other cellular proteins ("off-targets"), including other steroid receptors or metabolic enzymes, which can produce unintended biological effects.[4]

Q2: How do I choose the right cell line for my experiment?

A2: The choice of cell line is critical and depends on your experimental question.

  • To study antiglucocorticoid effects: Use a cell line known to be responsive to glucocorticoids (e.g., A549 lung carcinoma cells) and expressing 11β-HSD.

  • To confirm lack of androgenic activity: Use cell lines with high levels of androgen receptor (AR) expression, such as LNCaP or VCaP prostate cancer cells. In these cells, this compound should not elicit a response, unlike positive controls such as dihydrotestosterone (DHT).

  • To screen for other off-targets: Consider using a panel of cell lines representing different tissues or receptor expression profiles (e.g., breast cancer lines for estrogen/progesterone receptors, kidney lines for mineralocorticoid receptors).

Q3: What is a sensible concentration range to use for this compound in in vitro experiments?

A3: Start with a wide dose-response curve, typically from 1 nM to 10 µM. The optimal concentration should be high enough to engage the intended target (e.g., inhibit 11β-HSD) but low enough to minimize non-specific or off-target effects. It is crucial to determine the EC50 (effective concentration) or IC50 (inhibitory concentration) for your primary endpoint and then perform key experiments at concentrations around this value (e.g., 1x, 5x, and 10x IC50) to assess the specificity of the response.

Q4: My results with this compound are inconsistent. What are the most common culprits?

A4: Inconsistency often stems from a few key areas:

  • Compound Stability and Solubility: Ensure your this compound stock is properly dissolved (typically in DMSO) and stored. Avoid repeated freeze-thaw cycles. Confirm its solubility in your final culture medium to prevent precipitation.

  • Cell Culture Conditions: Passage number, cell density, and serum batch can all affect cellular responses to steroids. Maintain consistent cell culture practices.

  • Assay Performance: Always include positive and negative controls in every experiment. For example, if testing antiglucocorticoid effects, use dexamethasone as a positive control agonist and a known glucocorticoid receptor antagonist as a control for specificity.[5]

Section 2: Troubleshooting Guides & In-Depth Methodologies

This section provides structured approaches to common experimental challenges, complete with explanations of the underlying principles and recommended actions.

Problem: An Unexpected Phenotype is Observed

You've treated your cells with this compound and observed a biological effect (e.g., change in cell proliferation, expression of a specific gene) that is not readily explained by its known antiglucocorticoid activity. The critical question is: is this a novel on-target effect or an unintended off-target effect?

This workflow provides a systematic approach to diagnosing the nature of an unexpected experimental result.

G start Unexpected Phenotype Observed with this compound q1 Is the effect dose-dependent? start->q1 a1_yes Proceed to Specificity Testing q1->a1_yes Yes a1_no Troubleshoot Assay: - Check compound solubility - Verify cell health - Rule out artifacts (e.g., cytotoxicity) q1->a1_no No q3 Can the effect be blocked by a specific antagonist for a suspected off-target receptor (e.g., AR, GR, PR)? a1_yes->q3 q2 Does the effect occur in a receptor-null or knockdown cell line? a2_yes Phenotype is likely receptor-independent. Investigate other off-targets: - Enzyme inhibition assays - Proteomics (e.g., CETSA) q2->a2_yes Yes (persists) a2_no Phenotype is dependent on the knocked-down receptor. This is a confirmed off-target interaction. q2->a2_no No (disappears) omics Unbiased 'Omics' Analysis: - RNA-seq for transcriptional profiling - Proteomics for protein level changes - ChIP-seq for DNA binding sites a2_yes->omics a3_yes Phenotype is mediated by the antagonist-blocked receptor. Confirmed off-target pathway. q3->a3_yes Yes a3_no Proceed to unbiased 'Omics' approaches. q3->a3_no No a3_no->q2 a3_no->omics

Caption: Troubleshooting workflow for unexpected phenotypes.

To definitively prove that an observed effect is independent of a specific off-target, such as the androgen receptor, genetic knockdown using siRNA or shRNA is the gold standard.[6][7] If the this compound-induced phenotype persists after the receptor has been silenced, it confirms the effect is not mediated by that receptor.

Protocol: siRNA-Mediated Knockdown of the Androgen Receptor

  • Cell Seeding: Seed AR-positive cells (e.g., LNCaP) in 24-well plates the day before transfection to reach 50-70% confluency.[8]

  • siRNA Preparation: Dilute a validated AR-targeting siRNA and a non-targeting control (NTC) siRNA separately in serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.[8]

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-48 hours. The optimal time should be determined to achieve maximal protein knockdown.

  • Experimental Treatment: After the incubation period, replace the medium with fresh medium containing this compound or vehicle control and proceed with your phenotypic assay.

  • Validation: In parallel, lyse a replicate set of transfected cells to confirm AR protein knockdown via Western Blot or AR mRNA knockdown via qRT-PCR.[9] Successful knockdown is typically >70% reduction compared to the NTC.

Problem: How to Quantify Binding to Potential Off-Target Receptors

Even though this compound is reported to have low affinity for the AR, it is crucial to empirically verify this in your experimental system and to test its affinity for other major steroid receptors (Glucocorticoid - GR, Progesterone - PR, etc.). A competitive radioligand binding assay is the classic method for this.[10][11]

This assay measures the ability of a test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to a specific receptor within intact cells.

Principle: A constant concentration of a radiolabeled steroid (e.g., [³H]-DHT for AR) is incubated with whole cells. Increasing concentrations of an unlabeled competitor (this compound) are added. If this compound binds to the receptor, it will displace the radiolabeled ligand, leading to a decrease in the measured radioactivity associated with the cells. The concentration of this compound that displaces 50% of the radioligand is its IC50 value.

Protocol Overview:

  • Cell Preparation: Plate receptor-positive cells in a multi-well format (e.g., 24-well or 96-well plate) and grow to near confluency.

  • Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., serum-free medium or a Tris-based buffer).

  • Reagent Preparation:

    • Radioligand: Prepare a working solution of the radiolabeled ligand (e.g., [³H]-R1881 for AR) at a concentration near its dissociation constant (Kd).[12]

    • Competitors: Prepare serial dilutions of unlabeled this compound and a known positive control competitor (e.g., unlabeled DHT).

  • Assay Setup:

    • Total Binding: Wells containing cells, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Wells containing cells, radioligand, and a saturating concentration (e.g., 1000-fold excess) of the unlabeled positive control competitor. This determines the amount of non-specific binding to the cells and plate.

    • Competition: Wells containing cells, radioligand, and increasing concentrations of this compound.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium (typically 2-18 hours).[12]

  • Washing: Rapidly wash the cells with ice-cold wash buffer to remove unbound radioligand. This is a critical step to minimize dissociation of the bound ligand.

  • Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterGuidelineRationale
Radioligand Conc. At or below the KdEnsures sensitivity for detecting competitive binding.[12]
Cell Density High confluencyMaximizes the receptor concentration for a robust signal.
Incubation Time Sufficient to reach equilibriumPrevents underestimation of binding affinity.[12]
Washing Rapid and with ice-cold bufferMinimizes dissociation of the radioligand-receptor complex.

Section 3: Advanced Strategies for Off-Target Profiling

When a phenotype cannot be explained by known mechanisms or simple receptor cross-reactivity, unbiased, genome-wide approaches are necessary to generate new hypotheses.

Transcriptomic Profiling with RNA-Sequencing (RNA-seq)

RNA-seq provides a snapshot of the entire transcriptome, revealing all genes that are up- or down-regulated by this compound treatment.

Experimental Workflow:

G exp_design Experimental Design (Cell line, Dose, Time points) treatment Cell Treatment (this compound vs. Vehicle) exp_design->treatment rna_extraction RNA Extraction & Quality Control (RIN > 8) treatment->rna_extraction lib_prep Library Preparation (e.g., Poly-A selection) rna_extraction->lib_prep sequencing Next-Generation Sequencing (NGS) lib_prep->sequencing data_qc Data QC & Alignment (FastQC, STAR) sequencing->data_qc deg_analysis Differential Gene Expression (DEG) Analysis data_qc->deg_analysis pathway_analysis Pathway & Gene Set Enrichment Analysis (GSEA) deg_analysis->pathway_analysis validation Target Validation (qRT-PCR, Western Blot) pathway_analysis->validation

Caption: High-level workflow for RNA-seq analysis.

By analyzing the pathways enriched in the differentially expressed genes, you can infer the potential off-target signaling pathways being modulated by this compound. For example, if you observe the regulation of genes known to be targets of the glucocorticoid receptor, it provides strong evidence for an off-target effect through that pathway.

Using CRISPR-Cas9 to Validate Off-Target Pathways

While siRNA provides transient knockdown, CRISPR-Cas9 technology can be used to create stable knockout cell lines for definitive validation.[13][14] If a this compound-induced phenotype is abolished in a cell line where a suspected off-target protein has been knocked out, it provides the strongest possible evidence for that off-target interaction. This approach is particularly powerful for validating novel, non-receptor off-targets identified through methods like proteomics or RNA-seq. The design and validation of CRISPR experiments must be rigorous to control for its own potential off-target effects.[15][16][17]

References

  • This compound - Wikipedia. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC. [Link]

  • Targeting the Androgen Receptor with Steroid Conjugates | Journal of Medicinal Chemistry. [Link]

  • Oxymetholone | C21H32O3 | CID 5281034 - PubChem - NIH. [Link]

  • Control of Steroid Hormone Receptor Action | Clinician.com. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. [Link]

  • Specificity of ligand-dependent androgen receptor stabilization: receptor domain interactions influence ligand dissociation and receptor stability - PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. [Link]

  • Androgen receptor signaling in prostate cancer development and progression - PMC - NIH. [Link]

  • Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). [Link]

  • Efficient Silencing of Androgen Receptor Gene via UTR-Targeting siRNAs for Androgenetic Alopecia Therapy - ACS Publications. [Link]

  • Pharmacogenomics of off‐target adverse drug reactions - PMC. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC. [Link]

  • 'Off target' metabolic effects of anti-inflammatory drugs used for autoimmune disorders needs better treatment strategy | ScienceDaily. [Link]

  • Relative binding affinity of novel steroids to androgen receptors in hamster prostate. [Link]

  • Molecular mechanisms of corticosteroid actions - PubMed. [Link]

  • RNAscope Troubleshooting Guide and FAQ - ACDBio. [Link]

  • Androgen receptor - Wikipedia. [Link]

  • CRISPR Off-Target Validation - CD Genomics. [Link]

  • SIRNA-Directed In Vivo Silencing of Androgen Receptor Inhibits the Growth of Castration-Resistant Prostate Carcinomas - PMC - NIH. [Link]

  • Mechanism of Action - ReveraGen BioPharma. [Link]

  • Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - Houston Methodist Scholars. [Link]

  • Targeting silencing androgen receptor gene by shRNA with low-intensity focused ultrasonic irradiation inhibits growth of prostate cancer. [Link]

  • CRISPR Off-Target Editing: Prediction, Analysis, and More - Synthego. [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis - PMC. [Link]

  • Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - MDPI. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - MDPI. [Link]

  • Oxymetholone - Wikipedia. [Link]

  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling - ResearchGate. [Link]

  • Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR. [Link]

  • Lipid nanoparticles to silence androgen receptor variants for prostate cancer therapy - NanoMedicines Research Group. [Link]

  • Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC. [Link]

  • Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC. [Link]

  • Targeting silencing androgen receptor gene by shRNA with low-intensity focused ultrasonic irradiation inhibits growth of prostate cancer xenografts in nude mice - PMC. [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor - PubMed - NIH. [Link]

  • Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC - NIH. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - ResearchGate. [Link]

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Validation & Comparative

Validating the Antiglucocorticoid Activity of Roxibolone In Vitro: A Mechanistic Deconvolution Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Roxibolone (BR-906) presents a unique pharmacological profile within the anabolic-androgenic steroid (AAS) family. While historical data suggests it possesses distinct antiglucocorticoid properties—counteracting catabolic states induced by dexamethasone—its mechanism of action remains a subject of debate. Unlike the gold-standard antagonist Mifepristone (RU486) , which acts via direct competitive antagonism at the Glucocorticoid Receptor (GR), evidence suggests this compound may function through enzyme inhibition (11β-HSD modulation) or functional cross-talk , rather than direct receptor displacement.

This guide provides a rigorous, self-validating in vitro framework to deconvolute these mechanisms. It is designed for researchers to objectively compare this compound against Mifepristone, moving beyond simple "activity" checks to precise mechanistic validation.

Part 1: The Comparative Landscape

To validate this compound, one must benchmark it against the established antagonist (Mifepristone) and the agonist it is meant to inhibit (Dexamethasone).

Table 1: Comparative Pharmacological Profiles (Hypothesis Generation)
FeatureMifepristone (RU486) This compound Dexamethasone
Primary Class GR/PR AntagonistAnabolic Steroid (AAS)Synthetic Glucocorticoid
GR Binding Affinity High (

nM)
Low / Negligible (To be validated)High (Agonist)
Mechanism Direct Receptor BlockadeProposed: 11β-HSD Inhibition or AR-GR CrosstalkDirect Receptor Activation
Nuclear Translocation Induces Translocation (Inactive Complex)Unknown (Likely None)Induces Translocation (Active)
Expected In Vitro Result Inhibits Reporter Activity; Displaces DexInhibits Reporter Activity; No Displacement Maximizes Reporter Activity

Part 2: Mechanistic Framework & Visualization

The validation strategy relies on distinguishing between Type I Antagonism (Direct Binding, e.g., Mifepristone) and Type II Antagonism (Upstream/Enzymatic, e.g., this compound's proposed 11β-HSD inhibition).

Diagram 1: The Antiglucocorticoid Signaling Divergence

This diagram illustrates the two potential pathways this compound must be tested against.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Cortisone Cortisone (Inactive) HSD 11β-HSD Enzyme Cortisone->HSD Substrate Cortisol Cortisol/Dex (Active Agonist) GR_Inactive GR-Hsp90 Complex (Inactive) Cortisol->GR_Inactive Binds This compound This compound (Test Agent) This compound->HSD Inhibition (Proposed) Mifepristone Mifepristone (Control) Mifepristone->GR_Inactive Competitive Binding HSD->Cortisol Conversion GR_Active GR-Ligand Complex (Active) GR_Inactive->GR_Active Dissociation GR_Blocked GR-Antagonist Complex (Transcriptionally Dead) GR_Inactive->GR_Blocked Locks Conformation GRE Glucocorticoid Response Element (DNA) GR_Active->GRE Translocation GR_Blocked->GRE Translocation Transcription Gene Transcription (Luciferase/TAT) GRE->Transcription Induction GRE->Transcription Blocked

Caption: Proposed divergence in mechanism: Mifepristone blocks the receptor directly, while this compound potentially inhibits the enzymatic activation of glucocorticoids.

Part 3: Experimental Protocols (The Validation Suite)

To scientifically validate this compound, you must perform these assays in sequential order.

Protocol A: Competitive Binding Assay (The Exclusion Step)

Objective: Determine if this compound physically competes for the GR ligand-binding pocket. Rationale: If this compound is an 11β-HSD inhibitor (as hypothesized), it should show low or no affinity in this assay, unlike Mifepristone.

  • System: Rat liver cytosol or recombinant human GR (rhGR) lysate.

  • Tracer:

    
    -Dexamethasone (5-10 nM).
    
  • Competitors:

    • Positive Control: Mifepristone (

      
       to 
      
      
      
      M).
    • Test: this compound (

      
       to 
      
      
      
      M).
    • Negative Control: 17

      
      -Estradiol (Does not bind GR).
      
  • Method:

    • Incubate Cytosol + Tracer + Competitor for 18h at 4°C.

    • Separate bound/free fraction using Dextran-Coated Charcoal (DCC).

    • Measure radioactivity via scintillation counting.

  • Validation Criteria:

    • Mifepristone:[1][2][3][4][5][6]

      
       nM (Full displacement).
      
    • This compound:[7][8] If

      
      , direct binding is excluded , supporting the enzymatic hypothesis.
      
Protocol B: Luciferase Reporter Transactivation (The Functional Step)

Objective: Confirm this compound inhibits glucocorticoid-induced transcription in a cellular context. Rationale: This assay detects "Antiglucocorticoid Activity" regardless of the mechanism (binding vs. enzyme inhibition).

  • Cell Line: HeLa or COS-7 (Low endogenous steroid receptors).

  • Transfection:

    • Reporter: pGRE-Luc (Glucocorticoid Response Element linked to Luciferase).

    • Receptor: pCMV-hGR (Human GR expression vector).

    • Normalization: pRL-TK (Renilla luciferase).

  • Treatment Groups (24h):

    • Vehicle (DMSO).

    • Dexamethasone (100 nM) [Agonist Baseline].

    • Dexamethasone (100 nM) + Mifepristone (1

      
      M).
      
    • Dexamethasone (100 nM) + this compound (0.1, 1, 10

      
      M).
      
  • Readout: Dual-Luciferase Assay System.

  • Data Analysis: Calculate % Inhibition relative to Dexamethasone alone.

Protocol C: 11 -HSD Inhibition Assay (The Mechanistic Confirmation)

Objective: Test if this compound prevents the conversion of inactive Cortisone to active Cortisol. Rationale: This is the critical differentiator. Dexamethasone is already active, so this compound might fail Protocol B if Dex is used. You must use Cortisone as the agonist here.

  • Cell Line: HEK-293 transfected with 11

    
    -HSD1  expression plasmid.
    
  • Substrate:

    
    -Cortisone (Inactive).
    
  • Treatment:

    • Incubate cells with

      
      -Cortisone + this compound (graded concentrations).
      
  • Extraction: Collect media after 4-6 hours. Extract steroids using ethyl acetate.

  • Analysis: Thin Layer Chromatography (TLC) to separate Cortisone from Cortisol.

  • Quantification: Scintillation counting of the Cortisol spot.

  • Validation:

    • Decreased Cortisol/Cortisone ratio indicates 11

      
      -HSD inhibition.
      

Part 4: Workflow Visualization

Diagram 2: The Validation Decision Tree

Use this logic flow to interpret your data.

DecisionTree Start Start Validation Process BindingAssay 1. Competitive Binding Assay (Does it displace Dex?) Start->BindingAssay Result_Binder High Affinity Binding BindingAssay->Result_Binder Yes Result_NonBinder No/Low Binding BindingAssay->Result_NonBinder No ReporterAssay 2. Reporter Assay (GRE-Luc) (Agonist: Dexamethasone) Result_BlockDex Inhibits Dex Transcription ReporterAssay->Result_BlockDex Yes Result_NoBlockDex No Inhibition of Dex ReporterAssay->Result_NoBlockDex No EnzymeAssay 3. 11β-HSD Assay (Substrate: Cortisone) Result_EnzymeInhib Inhibits Cortisone->Cortisol EnzymeAssay->Result_EnzymeInhib Result_Binder->ReporterAssay Result_Binder->Result_BlockDex Classic Antagonist Result_NonBinder->ReporterAssay Result_NonBinder->Result_BlockDex Functional Antagonism Result_NonBinder->Result_NoBlockDex Investigate Upstream Conclusion_Mif Mechanism: Direct GR Antagonist (Like Mifepristone) Result_BlockDex->Conclusion_Mif Classic Antagonist Conclusion_Cross Mechanism: AR-GR Crosstalk (General AAS Effect) Result_BlockDex->Conclusion_Cross Functional Antagonism Result_NoBlockDex->EnzymeAssay Investigate Upstream Conclusion_Rox Mechanism: Enzyme Inhibitor (Specific to this compound) Result_EnzymeInhib->Conclusion_Rox

Caption: Decision matrix for classifying this compound based on binding affinity and functional enzymatic inhibition.

Part 5: Data Interpretation & Troubleshooting

Expected Results Summary
AssayMifepristone ResultThis compound Expected ResultInterpretation
Binding (

)
< 2 nM> 1000 nMThis compound does not occupy the GR pocket.
Reporter (vs Dex) High InhibitionLow/No InhibitionThis compound cannot stop an already active agonist like Dex.
Reporter (vs Cortisone) High InhibitionHigh Inhibition This compound prevents Cortisone activation; Mifepristone blocks the receptor. Both reduce signal.
11

-HSD Activity
No EffectHigh Inhibition Confirms this compound acts upstream of the receptor.
Critical Control Checkpoints (Self-Validation)
  • The "Dex" Trap: If you only test this compound against Dexamethasone in a reporter assay, you may get a false negative if this compound works by inhibiting the enzyme that creates cortisol. Dexamethasone does not require enzymatic activation. Always include a Cortisone arm.

  • Cytotoxicity: AAS can be cytotoxic at high concentrations. Run an MTT or LDH assay in parallel to ensure "inhibition" of luciferase isn't just cell death.

References

  • Cadepond, F., Ulmann, A., & Baulieu, E. E. (1997). RU486 (Mifepristone): Mechanisms of action and clinical uses. Annual Review of Medicine.

  • Hichens, M., & Hogans, A. F. (1974). Radioimmunoassay for dexamethasone in plasma. Clinical Chemistry. (Standard for Dex binding protocols).

  • Mayer, M., & Rosen, F. (1975). Interaction of anabolic steroids with glucocorticoid receptor sites in rat muscle cytosol. American Journal of Physiology. (Evidence of AAS-GR interaction).

  • Tomlinson, J. W., et al. (2004). 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Endocrine Reviews. (Protocol for 11β-HSD assays).

  • Fragkaki, A. G., et al. (2009). Structural characteristics of anabolic androgenic steroids contributing to binding to the androgen receptor and to their anabolic and androgenic activities. Steroids.[1][2][6][8][9][10][11][12][13][14] (Structure-activity relationships for this compound analogs).

Sources

A Comparative Mechanistic Analysis of Roxibolone and Formebolone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the molecular mechanisms of Roxibolone and Formebolone. Moving beyond a surface-level overview, we will dissect their distinct interactions with cellular machinery, supported by experimental data and established research protocols. Our objective is to furnish the scientific community with a detailed resource that clarifies the functional divergence of these structurally similar steroids.

Introduction: Two Structurally Related Steroids with Divergent Functions

This compound and Formebolone are synthetic steroids that, despite their close structural relationship, exhibit markedly different pharmacological profiles. Formebolone, also known as 2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone, is recognized as an orally active anabolic-androgenic steroid (AAS) with anticatabolic properties[1]. It has been shown to possess anabolic activity, promoting nitrogen retention and body weight gain, although its potency is considered inferior to testosterone[1][2]. In contrast, this compound is a steroidal antiglucocorticoid that is notably devoid of anabolic-androgenic activity[3]. While both compounds demonstrate an ability to counteract the catabolic effects of glucocorticoids, their primary mechanisms of action diverge significantly, making a comparative analysis essential for targeted research and development[1][3].

Comparative Mechanism of Action

The fundamental difference between Formebolone and this compound lies in their interaction with the androgen receptor (AR). This initial divergence dictates their downstream signaling and ultimate physiological effects.

Androgen Receptor (AR) Binding and Activation
  • This compound: In stark contrast, this compound is characterized by its lack of affinity for the androgen receptor[3]. Animal assays have demonstrated that it possesses no significant androgenic or myotrophic (muscle-building) activity[3]. This absence of AR binding is the key differentiator from Formebolone and explains why this compound does not produce anabolic effects.

Antiglucocorticoid and Anticatabolic Mechanisms

Both molecules exhibit the ability to counteract the muscle-wasting (catabolic) effects of glucocorticoids like dexamethasone, but they appear to achieve this through different, and not fully elucidated, pathways[1][3].

  • Indirect Modulation vs. Direct Receptor Binding: Neither this compound nor Formebolone appears to directly bind to the glucocorticoid receptor (GR) to block its action[1][3]. This suggests their antiglucocorticoid effects are not mediated by classical competitive antagonism at the receptor level.

  • Enzymatic Inhibition Hypothesis: A prominent hypothesis suggests that their antiglucocorticoid activity may be mediated through the inhibition of enzymes involved in glucocorticoid synthesis[1][3]. Specifically, the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) is responsible for the synthesis of potent endogenous glucocorticoids like cortisol. It has been proposed that the 11-hydroxyl group present on both molecules could allow them to act as inhibitors of this enzyme[3]. However, one study found Formebolone to be a very weak inhibitor of 11β-HSD type 2, the isoform responsible for glucocorticoid inactivation, which adds complexity to this hypothesis[1][3]. Further research is required to fully understand their precise interactions with the various isoforms of 11β-HSD and other enzymes.

The primary mechanistic divergence is clear: Formebolone is an AR-mediated anabolic agent, while this compound is a non-AR-binding antiglucocorticoid. Their shared anticatabolic properties likely stem from indirect mechanisms, possibly related to enzymatic modulation, which warrants further investigation.

Visualization of Proposed Signaling Pathways

To visually represent these distinct mechanisms, the following diagrams illustrate the proposed cellular signaling pathways.

G cluster_0 Formebolone Pathway (AR-Dependent) cluster_1 cluster_2 This compound Pathway (AR-Independent) F Formebolone CM Cell Membrane F->CM Diffusion AR Androgen Receptor (AR) CM->AR F_AR [F-AR] Complex AR->F_AR Binding N Nucleus F_AR->N Translocation HRE Hormone Response Element (HRE) Gene Target Gene Transcription HRE->Gene Binding & Activation Protein Protein Synthesis (Anabolism) Gene->Protein R This compound CM2 Cell Membrane R->CM2 Diffusion Enzyme 11β-HSD (Hypothesized) R->Enzyme Inhibition CM2->Enzyme Gluco_A Active Glucocorticoids Enzyme->Gluco_A Blocks Gluco_P Glucocorticoid Precursors Gluco_P->Gluco_A Synthesis Catabolism Catabolic Effects Gluco_A->Catabolism

Caption: Comparative signaling pathways for Formebolone and this compound.

Quantitative Data Summary

The following table summarizes the known quantitative and qualitative parameters for this compound and Formebolone based on available literature.

ParameterFormeboloneThis compoundReference
Primary Mechanism Androgen Receptor (AR) AgonistAntiglucocorticoid; Non-AR Binding[1][3]
Anabolic Activity Yes, inferior to testosteroneNone[1][3]
Androgenic Activity Virtually NoneNone[1][3]
Antiglucocorticoid Activity YesYes[1][3]
Glucocorticoid Receptor Binding NoNo[1][3]
Hypothesized Target Androgen Receptor11β-Hydroxysteroid Dehydrogenase (11β-HSD)[1][3]

Experimental Protocols for Mechanistic Characterization

To empirically determine and validate the mechanisms discussed, the following experimental protocols are recommended. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Competitive Androgen Receptor Binding Assay

Objective: To quantify the binding affinity of Formebolone and this compound for the Androgen Receptor.

Methodology:

  • Preparation of Cytosol: Prepare cytosol containing androgen receptors from a suitable source, such as the ventral prostate of rats.

  • Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-methyltrienolone ([³H]R1881), as the tracer.

  • Competition Assay:

    • Incubate a constant concentration of the radioligand with the AR-containing cytosol.

    • In parallel, incubate the radioligand and cytosol with increasing concentrations of unlabeled competitor: Testosterone (positive control), Formebolone, or this compound. A vehicle control (e.g., DMSO) should also be included.

    • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Separate bound from free radioligand using a method like dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the competitor. Calculate the IC50 (concentration of competitor that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) for each compound.

Expected Outcome: Formebolone is expected to displace the radioligand in a dose-dependent manner, allowing for the calculation of its binding affinity. This compound is expected to show no significant displacement, confirming its lack of affinity for the AR[3].

G start Start prep Prepare AR-rich Cytosol start->prep setup Set up Incubations: - [3H]R1881 (Tracer) - Cytosol - Competitor (Testosterone, Formebolone, this compound) prep->setup incubate Incubate at 4°C for 18-24h setup->incubate separate Separate Bound/Free Ligand (Charcoal Adsorption) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive androgen receptor binding assay.

Protocol 2: Androgen-Responsive Reporter Gene Assay

Objective: To assess the functional ability of Formebolone and this compound to activate gene transcription via the Androgen Receptor.

Methodology:

  • Cell Culture: Use a human cell line that expresses the androgen receptor, such as PC-3 cells, which have been co-transfected with an AR expression vector and a reporter plasmid.

  • Reporter System: The reporter plasmid should contain an androgen-responsive promoter (e.g., MMTV) driving the expression of a quantifiable enzyme like luciferase.

  • Cell Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with increasing concentrations of Testosterone (positive control), Formebolone, or this compound for 24 hours. A vehicle control is essential.

  • Lysis and Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the fold induction of reporter activity versus the log concentration of the compound to determine the EC50 (effective concentration for 50% maximal response).

Expected Outcome: Formebolone should induce a dose-dependent increase in reporter gene activity, confirming its role as a functional AR agonist. This compound is not expected to induce any reporter activity, consistent with its inability to bind and activate the AR.

Conclusion

The comparative analysis of this compound and Formebolone reveals a fascinating case of structural similarity yielding profound functional divergence. Formebolone operates as a classical anabolic-androgenic steroid, mediating its effects through direct binding and activation of the androgen receptor. This leads to the modulation of gene expression and a net anabolic state. In contrast, this compound is functionally a non-anabolic steroid, distinguished by its lack of interaction with the androgen receptor. Both compounds share an intriguing anticatabolic property, which appears to be independent of direct glucocorticoid receptor antagonism and may involve the modulation of steroidogenic enzymes. This distinction is critical for drug development professionals, as it positions Formebolone within the realm of traditional AAS, while highlighting this compound as a more selective anticatabolic agent with a potentially better-tolerated profile due to its lack of androgenic effects[3]. Further research into the precise enzymatic inhibition profiles of these compounds is necessary to fully exploit their therapeutic potential.

References

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A Comparative Analysis of Anabolic Signaling: Roxibolone vs. Testosterone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Pharmacology and Drug Development

In the landscape of steroidal compounds, the pursuit of tissue-selective anabolic agents with minimal androgenic effects is a central theme. This guide provides a detailed comparison of Roxibolone and testosterone, two compounds with purported anabolic properties, yet fundamentally different mechanisms of action. While testosterone is the archetypal anabolic-androgenic steroid (AAS), this analysis will demonstrate that this compound's effects are more accurately characterized as anti-catabolic, stemming from its potent antiglucocorticoid activity rather than direct interaction with the androgen receptor.

Introduction: Defining Anabolic Potency

Anabolic potency is conventionally defined by a compound's ability to promote protein synthesis and muscle growth, typically mediated through the androgen receptor. The "anabolic-to-androgenic ratio" is the standard metric for comparing these desired myotrophic effects against the often-undesirable androgenic side effects. Testosterone, the primary male sex hormone, serves as the benchmark with an anabolic-to-androgenic ratio of 1:1[1]. Synthetic anabolic steroids have been engineered to exhibit a higher ratio, signifying a greater anabolic effect with reduced androgenicity[1].

This guide will first delve into the well-established anabolic and androgenic signaling of testosterone. It will then introduce this compound, a compound described as anabolic but which, upon closer examination, operates through a distinct and indirect mechanism.

Testosterone: The Androgenic Anabolic Benchmark

Testosterone exerts its anabolic effects through a well-characterized signaling pathway. As a lipophilic molecule, it diffuses across the cell membrane of target tissues, such as skeletal muscle, and binds to the androgen receptor (AR) in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its translocation into the nucleus. Inside the nucleus, the testosterone-AR complex binds to specific DNA sequences known as androgen response elements (AREs), initiating the transcription of genes involved in protein synthesis and muscle growth[2].

The androgenic effects of testosterone are also mediated by the AR, but are often potentiated by its conversion to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase in tissues like the prostate and skin[2].

Quantitative Assessment of Testosterone's Anabolic Potency

The anabolic and androgenic effects of testosterone and its synthetic derivatives are quantified using the Hershberger assay, a standardized in vivo protocol. This assay measures the change in weight of androgen-responsive tissues in castrated male rats. The levator ani muscle is used as a proxy for anabolic (myotrophic) activity, while the ventral prostate and seminal vesicles are indicators of androgenic activity[3].

Table 1: Anabolic and Androgenic Properties of Testosterone

CompoundAnabolic:Androgenic RatioAndrogen Receptor Binding Affinity
Testosterone1:1[1]Moderate

This compound: An "Anabolic" Antiglucocorticoid

This compound (11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid) is a steroidal compound that has been described as an anabolic and anticholesterolemic agent, although it has never been marketed for clinical use[1]. However, a critical distinction must be made regarding its mechanism of action.

Contrary to what its "anabolic" descriptor might imply, scientific evidence indicates that This compound is devoid of affinity for the androgen receptor and possesses no androgenic or myotrophic activity in animal assays [1]. This finding fundamentally separates it from testosterone and all other classical anabolic-androgenic steroids.

The True Mechanism: Antiglucocorticoid Activity

This compound's primary pharmacological activity is that of a potent antiglucocorticoid[1]. In preclinical studies involving rats, this compound was shown to counteract the catabolic effects induced by the potent glucocorticoid, dexamethasone[1]. This anti-catabolic effect is manifested as a preservation of nitrogen balance, a key indicator of protein metabolism[1].

Interestingly, this compound does not appear to directly bind to the glucocorticoid receptor[1]. Its antiglucocorticoid effects are thought to be mediated through the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme responsible for the synthesis of potent endogenous glucocorticoids like cortisol and corticosterone[1]. By inhibiting this enzyme, this compound effectively reduces the local concentration of catabolic glucocorticoids in tissues like muscle.

Signaling Pathway Comparison

The following diagrams illustrate the distinct signaling pathways of testosterone and the proposed pathway for this compound's anti-catabolic action.



Experimental Protocols for Assessing Anabolic and Androgenic Activity

To provide a framework for understanding how the anabolic and androgenic properties of compounds like testosterone are determined, and why this compound would not show activity in these assays, detailed protocols for the Hershberger bioassay and an in vitro androgen receptor binding assay are provided below.

The Hershberger Bioassay (In Vivo)

This assay is the gold standard for assessing the anabolic and androgenic activity of a substance.

Objective: To determine the anabolic and androgenic potential of a test compound by measuring the weight changes in specific androgen-responsive tissues in castrated male rats.

Methodology:

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Acclimation: Animals are allowed to acclimate for a period of 7-10 days.

  • Dosing: The rats are divided into groups and treated daily for 10 consecutive days with the test compound, a reference androgen (e.g., testosterone propionate), or a vehicle control.

  • Necropsy: On day 11, the animals are euthanized, and the following tissues are carefully dissected and weighed:

    • Anabolic Indicators: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate, seminal vesicles, coagulating glands.

  • Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. An increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio is calculated from these data.


In Vitro Androgen Receptor Competitive Binding Assay

This assay determines if a compound can bind to the androgen receptor.

Objective: To measure the relative binding affinity of a test compound for the androgen receptor compared to a known radiolabeled androgen.

Methodology:

  • Receptor Preparation: Androgen receptors are isolated from the prostate tissue of castrated rats or from cell lines engineered to express the human androgen receptor.

  • Assay Setup: A fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the prepared androgen receptors.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled androgen (IC50) is determined. A lower IC50 value indicates a higher binding affinity for the androgen receptor.


Conclusion: A Tale of Two Pathways to Muscle Mass Regulation

A direct comparison of the "anabolic potency" of this compound and testosterone is scientifically inappropriate due to their fundamentally different mechanisms of action.

  • Testosterone is a true anabolic agent that directly stimulates muscle protein synthesis through androgen receptor activation. Its potency can be quantified and compared to other AAS using established assays.

  • This compound , in contrast, exhibits no affinity for the androgen receptor and lacks direct myotrophic activity. Its purported "anabolic" effects are a misnomer; it functions as an anti-catabolic agent by inhibiting the production of muscle-wasting glucocorticoids.

For researchers and drug development professionals, this distinction is critical. While both compounds may ultimately lead to an increase in net muscle protein, the pathways they influence are distinct. Testosterone actively builds muscle, whereas this compound preserves it by inhibiting breakdown. This understanding is paramount for the rational design and development of novel therapeutics for muscle wasting disorders, where targeting different pathways may offer synergistic benefits or be more appropriate for specific patient populations.

References

  • Dopinglinkki. (2020, April 2). Anabolic steroids and testosterone. Retrieved from Dopinglinkki, A-Clinic Foundation. [Link]

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  • Almawi, W. Y., & Melemedjian, O. K. (2002). Molecular mechanisms of glucocorticoid-induced apoptosis in human peripheral blood mononuclear cells. Journal of Leukocyte Biology, 71(1), 51-61.
  • Felippone, F., Resnati, G., Scolastico, C., & Tronconi, G. (1984). Synthesis of 2-carboxy-11 beta, 17 beta-dihydroxy-17-methyl-1, 4-androstadien-3-one and related compounds. Steroids, 43(3), 271–282. [Link]

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A Comparative Guide to the Dose-Response Analysis of Roxibolone's Anti-Catabolic Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the biological activity of Roxibolone through dose-response curve analysis. It is intended for researchers, scientists, and drug development professionals interested in evaluating its potential as an anti-catabolic agent. This document offers a detailed comparison with established 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitors and provides the necessary experimental protocols to generate robust and reproducible data.

Introduction: this compound and its Unique Mechanism of Action

This compound (development code BR-906) is a steroidal compound with a unique pharmacological profile.[1] Unlike traditional anabolic steroids, this compound does not exert its effects through the androgen receptor.[1] Instead, its primary mechanism of action is the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for the intracellular regulation of glucocorticoid activity.[1][2] Specifically, 11β-HSD1 is responsible for the conversion of inactive cortisone to active cortisol, a key driver of catabolic processes, particularly in skeletal muscle.[2][3] By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, thereby mitigating glucocorticoid-induced muscle wasting and promoting a net anti-catabolic state. This indirect "anabolic" effect makes this compound a compelling candidate for therapeutic interventions in conditions characterized by muscle atrophy.

This guide will compare the dose-dependent anti-catabolic activity of this compound with that of two well-characterized 11β-HSD inhibitors, Carbenoxolone and Glycyrrhetinic Acid, as well as a highly selective 11β-HSD1 inhibitor, AZD4017.

Comparator Compounds

For a comprehensive evaluation of this compound's dose-response profile, a selection of comparator compounds with known 11β-HSD inhibitory activity is essential.

CompoundMechanism of ActionSelectivityReported IC50 (11β-HSD1)Reported IC50 (11β-HSD2)
This compound 11β-HSD InhibitorPresumed 11β-HSD1 selectiveNot reportedWeak inhibitor (inferred from formebolone)
Carbenoxolone Non-selective 11β-HSD InhibitorNon-selective~0.04 µM (human)Potent inhibitor
Glycyrrhetinic Acid Non-selective 11β-HSD InhibitorNon-selective232.3 nM (human)674.5 nM (human)[4]
AZD4017 Selective 11β-HSD1 Inhibitor11β-HSD1 selective7 nMNot a potent inhibitor

Experimental Protocols

To elucidate the dose-response relationship of this compound's biological activity, a multi-tiered experimental approach is recommended, progressing from in vitro enzymatic assays to cell-based models of muscle atrophy and finally to in vivo validation.

In Vitro 11β-HSD1 and 11β-HSD2 Inhibition Assay

This initial step is crucial to quantify the direct inhibitory potency of this compound on the target enzyme and to determine its selectivity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both 11β-HSD1 and 11β-HSD2.

Methodology:

  • Enzyme Source: Utilize commercially available human recombinant 11β-HSD1 and 11β-HSD2 enzymes.

  • Substrate: Use radiolabeled cortisone for the 11β-HSD1 assay and radiolabeled cortisol for the 11β-HSD2 assay.

  • Assay Buffer: Prepare an appropriate buffer containing necessary cofactors (NADPH for 11β-HSD1, NAD+ for 11β-HSD2).

  • Test Compounds: Prepare a serial dilution of this compound and the comparator compounds (Carbenoxolone, Glycyrrhetinic Acid, AZD4017) in DMSO.

  • Incubation: Incubate the enzyme, substrate, and test compounds at 37°C for a predetermined time.

  • Separation and Detection: Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the conversion using a scintillation counter or appropriate detector.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro 11β-HSD Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme (11β-HSD1 or 11β-HSD2) Incubation Incubate at 37°C Enzyme->Incubation Substrate Radiolabeled Substrate (Cortisone or Cortisol) Substrate->Incubation Compounds Test Compounds (this compound & Comparators) Compounds->Incubation Separation Separate Substrate/Product (TLC or HPLC) Incubation->Separation Detection Quantify Conversion Separation->Detection Plotting Plot % Inhibition vs. [Compound] Detection->Plotting Fitting Four-Parameter Logistic Fit Plotting->Fitting IC50 Determine IC50 Fitting->IC50

Caption: Workflow for determining the IC50 of 11β-HSD inhibitors.

Cell-Based Dexamethasone-Induced Muscle Atrophy Model

This assay evaluates the ability of this compound to protect muscle cells from the catabolic effects of glucocorticoids.

Objective: To determine the dose-dependent protective effect of this compound on dexamethasone-induced myotube atrophy.

Cell Line: C2C12 mouse myoblasts.

Methodology:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium until confluent, then switch to differentiation medium to induce the formation of myotubes.

  • Treatment: Treat the differentiated myotubes with a fixed concentration of dexamethasone (e.g., 100 nM) to induce atrophy. Concurrently, treat with a range of concentrations of this compound and comparator compounds.

  • Incubation: Incubate the cells for 24-48 hours.

  • Endpoint Analysis:

    • Myotube Diameter: Capture images of the myotubes using a microscope and measure their diameter using image analysis software.

    • Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of atrophy-related genes (e.g., Atrogin-1, MuRF1).

  • Data Analysis: Plot the myotube diameter or the fold-change in gene expression against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Signaling Pathway of Glucocorticoid-Induced Muscle Atrophy and its Inhibition

G cluster_inhibition Inhibition cluster_activation Activation cluster_atrophy Muscle Atrophy This compound This compound HSD1 11β-HSD1 This compound->HSD1 inhibits Cortisol Cortisol (active) HSD1->Cortisol converts to Cortisone Cortisone (inactive) Cortisone->HSD1 substrate GR Glucocorticoid Receptor (GR) Cortisol->GR activates Atrogenes Atrogin-1, MuRF1 GR->Atrogenes upregulates Proteasome Ubiquitin-Proteasome System Atrogenes->Proteasome activates Protein_Deg Protein Degradation Proteasome->Protein_Deg mediates Atrophy Muscle Atrophy Protein_Deg->Atrophy leads to

Caption: this compound inhibits 11β-HSD1, preventing cortisol activation and subsequent muscle atrophy.

In Vivo Dexamethasone-Induced Muscle Wasting Model

This in vivo model provides a more physiologically relevant assessment of this compound's anti-catabolic efficacy.

Objective: To evaluate the dose-dependent effect of this compound on preventing dexamethasone-induced muscle wasting in a rodent model.

Animal Model: Male C57BL/6 mice or Wistar rats.

Methodology:

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week.

  • Grouping: Divide animals into the following groups:

    • Vehicle control

    • Dexamethasone control

    • Dexamethasone + this compound (multiple dose levels)

    • Dexamethasone + Comparator compounds (multiple dose levels)

  • Treatment: Administer dexamethasone (e.g., 5 mg/kg/day, intraperitoneally) to induce muscle wasting. Administer this compound and comparator compounds orally or via a suitable route at various doses.

  • Duration: Continue treatment for 7-14 days.

  • Endpoint Analysis:

    • Body Weight and Muscle Mass: Monitor body weight daily. At the end of the study, dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior).

    • Muscle Fiber Size: Perform histological analysis of muscle cross-sections to measure muscle fiber cross-sectional area.

    • Biochemical Markers: Analyze plasma for markers of muscle damage (e.g., creatine kinase) and nitrogen balance.

  • Data Analysis: Compare the muscle mass and other endpoints between the treatment groups and the dexamethasone control group. Plot the percentage of protection against the logarithm of the this compound dose to determine the in vivo dose-response relationship.

Expected Outcomes and Data Interpretation

The dose-response curves generated from these experiments will provide a comprehensive understanding of this compound's biological activity.

  • In Vitro 11β-HSD Inhibition: The IC50 values will quantify this compound's potency and selectivity. A lower IC50 for 11β-HSD1 compared to 11β-HSD2 would indicate favorable selectivity, potentially reducing the risk of off-target effects.

  • Cell-Based Muscle Atrophy: A dose-dependent increase in myotube diameter and a decrease in the expression of atrophy-related genes will confirm this compound's anti-catabolic effect at the cellular level. The EC50 will provide a measure of its cellular potency.

  • In Vivo Muscle Wasting: A dose-dependent preservation of muscle mass and function in the presence of dexamethasone will validate the in vivo efficacy of this compound.

By comparing the dose-response curves of this compound with those of the comparator compounds, researchers can benchmark its potency and selectivity against both non-selective and highly selective 11β-HSD1 inhibitors.

Conclusion

The experimental framework outlined in this guide provides a robust methodology for the comprehensive dose-response analysis of this compound's anti-catabolic activity. By systematically progressing from enzymatic to cellular and finally to in vivo models, researchers can generate the critical data needed to evaluate its therapeutic potential. The comparison with well-characterized 11β-HSD inhibitors will provide valuable context for its pharmacological profile and guide further drug development efforts.

References

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A Researcher's Guide to Characterizing 11β-HSD Inhibition: Determining the IC50 of Roxibolone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of glucocorticoid metabolism, the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes represent a critical therapeutic target. This guide provides an in-depth, technical framework for determining the inhibitory potential of compounds against 11β-HSD isozymes, using the steroidal antiglucocorticoid, Roxibolone, as a focal point for comparison. While direct experimental IC50 data for this compound is not extensively published, this guide will equip researchers with the necessary protocols to generate such data and contextualize it against known inhibitors.

The Significance of 11β-HSD Isozymes in Glucocorticoid Regulation

The physiological effects of glucocorticoids, such as cortisol, are modulated at the tissue level by two key isozymes of 11β-hydroxysteroid dehydrogenase.[1][2] These enzymes act as gatekeepers, controlling the activation and inactivation of glucocorticoids within specific cells and tissues.[3]

  • 11β-HSD1: This enzyme primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action.[2] It is highly expressed in metabolic tissues like the liver and adipose tissue, and its overexpression is implicated in metabolic syndrome, obesity, and type 2 diabetes.[4][5]

  • 11β-HSD2: Conversely, 11β-HSD2 is a high-affinity dehydrogenase that inactivates cortisol by converting it to cortisone.[1] Its expression in mineralocorticoid-responsive tissues, such as the kidneys and colon, is crucial for protecting the mineralocorticoid receptor from illicit activation by cortisol.[1] Inhibition of 11β-HSD2 can lead to apparent mineralocorticoid excess and hypertension.[1]

Given their distinct physiological roles, the selective inhibition of 11β-HSD1 is a promising therapeutic strategy for a range of metabolic disorders. This necessitates a robust and precise methodology for determining the half-maximal inhibitory concentration (IC50) of potential drug candidates and assessing their selectivity for 11β-HSD1 over 11β-HSD2.

This compound: An Antiglucocorticoid with Postulated 11β-HSD Inhibition

This compound is a steroidal compound with known antiglucocorticoid properties. Its structural analogue, formebolone, has been identified as a very weak inhibitor of 11β-HSD2. This suggests that this compound's antiglucocorticoid effects may be mediated through a more potent and potentially selective inhibition of 11β-HSD1. However, to substantiate this hypothesis, rigorous experimental determination of its IC50 values for both isozymes is essential.

Experimental Protocol: Determining the IC50 of this compound for 11β-HSD1 and 11β-HSD2

The following protocol outlines a comprehensive cell-based assay for determining the IC50 of a test compound, such as this compound. This method utilizes human embryonic kidney (HEK-293) cells stably transfected to express either human 11β-HSD1 or 11β-HSD2.

Core Principles of the Assay

This assay measures the enzymatic conversion of a radiolabeled substrate by the respective 11β-HSD isozyme in the presence of varying concentrations of the inhibitor. For 11β-HSD1, the conversion of [³H]-cortisone to [³H]-cortisol is measured. For 11β-HSD2, the conversion of [³H]-cortisol to [³H]-cortisone is quantified. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture HEK-293 cells stably expressing either human 11β-HSD1 or 11β-HSD2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Seed the cells into 96-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the assay. Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound (and comparator compounds) in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution in assay buffer (e.g., serum-free DMEM) to create a range of concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%) to avoid solvent effects.

  • Inhibition Assay:

    • On the day of the assay, remove the culture medium from the 96-well plates and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the diluted test compound solutions to the respective wells. Include wells with vehicle control (DMSO in assay buffer) and a positive control inhibitor with a known IC50.

    • Pre-incubate the cells with the compounds for a defined period (e.g., 30 minutes) at 37°C.

  • Enzymatic Reaction:

    • Prepare the reaction mixture containing the radiolabeled substrate.

      • For 11β-HSD1 assay: [³H]-cortisone in assay buffer.

      • For 11β-HSD2 assay: [³H]-cortisol in assay buffer.

    • Add the reaction mixture to each well to initiate the enzymatic reaction. The final substrate concentration should be close to its Michaelis-Menten constant (Km) for the respective enzyme.

    • Incubate the plates for a specific time (e.g., 1-4 hours) at 37°C. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Product Separation:

    • Terminate the reaction by adding a stop solution (e.g., a solution containing a high concentration of unlabeled cortisol and cortisone).

    • Separate the substrate and the product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

      • TLC: Spot the reaction mixture onto a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:methanol).

      • HPLC: Inject the reaction mixture into an HPLC system equipped with a suitable column and a radiodetector.

  • Quantification and Data Analysis:

    • Quantify the amount of radiolabeled substrate and product in each sample using a scintillation counter or by integrating the peaks from the HPLC chromatogram.

    • Calculate the percentage of conversion for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis culture Cell Culture (HEK-293 with 11β-HSD1/2) plate Cell Plating (96-well plate) culture->plate pre_incubation Pre-incubation with Inhibitor plate->pre_incubation compound_prep Compound Dilution (this compound & Controls) compound_prep->pre_incubation reaction Addition of Radiolabeled Substrate pre_incubation->reaction incubation Incubation (Enzymatic Reaction) reaction->incubation termination Reaction Termination incubation->termination separation Product Separation (TLC/HPLC) termination->separation quantification Quantification (Scintillation Counting) separation->quantification calculation IC50 Calculation quantification->calculation

Caption: Experimental workflow for determining the IC50 of 11β-HSD inhibitors.

Comparative Analysis of 11β-HSD Inhibitors

To provide a meaningful interpretation of the experimentally determined IC50 for this compound, it is crucial to compare it with other well-characterized 11β-HSD inhibitors. The following table summarizes the reported IC50 values for several known inhibitors, which can serve as benchmarks.

Compound11β-HSD1 IC5011β-HSD2 IC50Selectivity (HSD2/HSD1)Reference
This compound To be determined To be determined To be determined
Carbenoxolone~0.3 µM (in vitro)~10-fold less selective for HSD1Low[6]
INCB137393.2 nM (enzymatic)Highly selective for HSD1High
11β-HSD1-IN-240.5 nMHighly selective for HSD1High
PF-91527515 nM (EC50 in HEK293)Selective for HSD1HighMedChemExpress
AZD40177 nMHighly selective for HSD1High[7]

Note: The IC50 values can vary depending on the assay conditions (e.g., cell-based vs. microsomal, substrate concentration). Therefore, it is essential to run comparator compounds alongside the test article in the same assay for a direct and accurate comparison.

Interpreting the Results: Potency and Selectivity

The primary outcomes of this experimental guide are the IC50 values of this compound for both 11β-HSD1 and 11β-HSD2.

  • Potency: A lower IC50 value indicates a higher potency of the inhibitor. By comparing the IC50 of this compound for 11β-HSD1 with those of the benchmark compounds, its relative potency can be established.

  • Selectivity: The selectivity index, calculated as the ratio of the IC50 for 11β-HSD2 to the IC50 for 11β-HSD1, is a critical parameter. A high selectivity index (>>1) is desirable for a therapeutic 11β-HSD1 inhibitor, as it minimizes the risk of off-target effects associated with 11β-HSD2 inhibition.

G cluster_pathway Glucocorticoid Activation Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Reduction Cortisol Cortisol (Active) HSD2 11β-HSD2 Cortisol->HSD2 Oxidation HSD1->Cortisol HSD2->Cortisone This compound This compound This compound->HSD1 Inhibition

Caption: Proposed inhibitory action of this compound on the 11β-HSD1 pathway.

Conclusion

This guide provides a comprehensive framework for the experimental determination of the IC50 of this compound, or any other test compound, against 11β-HSD1 and 11β-HSD2. By following the detailed protocol and comparing the results with established inhibitors, researchers can accurately characterize the potency and selectivity of their compounds. While the precise inhibitory profile of this compound remains to be fully elucidated through such experimental work, its structural characteristics and known antiglucocorticoid activity make it a compelling candidate for investigation as a selective 11β-HSD1 inhibitor. The methodologies outlined herein are fundamental for advancing the development of novel therapeutics targeting the complex and impactful pathways of glucocorticoid metabolism.

References

  • Alberts, P., Engblom, L., Edling, N., Forsgren, M., Klingström, G., Larsson, C., ... & Nilsson, C. (2002). Selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 decreases blood glucose concentrations in hyperglycaemic mice. Diabetologia, 45(11), 1528-1532.
  • Chapman, K., Holmes, M., & Seckl, J. (2013). 11β-hydroxysteroid dehydrogenases: intracellular gate-keepers of tissue glucocorticoid action. Physiological reviews, 93(3), 1139-1206.
  • Draper, N., & Stewart, P. M. (2005). 11β-Hydroxysteroid Dehydrogenase and the Pre-Receptor Regulation of Glucocorticoid Action. The Journal of endocrinology, 186(2), 251-271.
  • Gathercole, L. L., Lavery, G. G., Morgan, S. A., Cooper, M. S., Sinclair, A. J., Tomlinson, J. W., & Stewart, P. M. (2013). 11β-Hydroxysteroid dehydrogenase 1: translational and therapeutic aspects. Endocrine reviews, 34(4), 525-555.
  • He, Y., He, L., & Yu, J. (2023). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of Diabetes & Metabolic Disorders, 22(1), 635-647.
  • Masuzaki, H., Paterson, J., Shinyama, H., Morton, N. M., Mullins, J. J., Seckl, J. R., & Flier, J. S. (2001). A transgenic model of visceral obesity and the metabolic syndrome. Science, 294(5549), 2166-2170.
  • Morsy, M. A., & Al-Gareeb, A. I. (2013). Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. Basic & clinical pharmacology & toxicology, 113(1), 47-53.
  • Odermatt, A., & Nashev, L. G. (2010). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): flavanone selectively inhibits 11β-HSD1 reductase activity. The Journal of steroid biochemistry and molecular biology, 119(1-2), 86-92.
  • Pereira, C. D., Azevedo, C. M., & Martel, F. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Pharmaceuticals, 14(1), 5.
  • Rosenstock, J., Banarer, S., Fonseca, V. A., Inzucchi, S. E., Sun, W., Yao, W., ... & Lodin, H. (2010). The 11-β-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin. Diabetes care, 33(7), 1516-1522.
  • This compound. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • Sandeep, T. C., Andrew, R., Homer, N. Z., Yau, J. L., & Walker, B. R. (2005). Increased in vivo regeneration of cortisol in adipose tissue in human obesity and effects of the 11β-hydroxysteroid dehydrogenase 1 inhibitor carbenoxolone. Diabetes, 54(3), 872-879.
  • Sinnesael, M., Boonen, E., Kerkhofs, S., Claessens, F., & Helsen, C. (2019). 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function. International journal of molecular sciences, 20(15), 3748.
  • Turban, S., & Seckl, J. R. (2009). A cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of pharmacological and toxicological methods, 60(2), 209-214.
  • Wamil, M., Battle, J. H., Turban, S., Kipari, T., Seguret, D., de Boer, S. M., ... & Seckl, J. R. (2011). 11β-Hydroxysteroid dehydrogenase type 1 in human adipose tissue is a novel regulator of local healing. The Journal of clinical endocrinology and metabolism, 96(3), 738-746.
  • White, P. C., Mune, T., & Agarwal, A. K. (1997). 11β-Hydroxysteroid dehydrogenase and the syndrome of apparent mineralocorticoid excess. Endocrine reviews, 18(1), 135-156.
  • Yong, K. L., & Krozowski, Z. (1997). Inhibition of renal 11 beta-hydroxysteroid dehydrogenase in vivo by carbenoxolone in the rat and its relationship to sodium excretion. Clinical and experimental pharmacology & physiology, 24(1), 47-51.

Sources

A Senior Application Scientist's Guide to Predicting and Quantifying Roxibolone Cross-reactivity in Steroid Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

The Enigma of Roxibolone: Structure, Function, and the Imperative of Specificity

This compound (11β,17β-dihydroxy-17α-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid) is a synthetic steroid with a unique chemical structure that sets it apart from many endogenous and synthetic steroids.[1] Initially investigated for its potential anticholesterolemic and anabolic properties, its structure bears resemblance to both anabolic and corticosteroid molecules. This structural ambiguity necessitates a thorough evaluation of its potential to interfere with immunoassays designed to detect other steroids, a phenomenon known as cross-reactivity.

Immunoassays are a cornerstone of steroid hormone measurement in clinical and research settings due to their high throughput and ease of use.[2][3][4] However, a significant limitation of these assays is the potential for antibodies to bind to molecules that are structurally similar to the target analyte, leading to inaccurate quantification.[2][3][4][5] For a compound like this compound, with its hybrid structural features, understanding its cross-reactivity profile is paramount to avoid erroneous data interpretation in endocrinology research, clinical diagnostics, and anti-doping applications.

The Dance of Molecules: Understanding Steroid Immunoassay Cross-Reactivity

The specificity of a steroid immunoassay is dictated by the binding affinity of the polyclonal or monoclonal antibodies used in the assay for the target steroid. Cross-reactivity occurs when these antibodies bind to other structurally related steroids. The degree of cross-reactivity is largely dependent on the similarity of the three-dimensional shape and chemical properties of the cross-reacting molecule to the target analyte.[4][6]

Key structural features that influence antibody recognition and, therefore, cross-reactivity include:

  • The Steroid Backbone: All steroids share a fundamental four-ring core structure.[7]

  • Functional Groups: The presence, type, and position of hydroxyl (-OH), keto (C=O), and methyl (-CH3) groups are critical determinants of antibody binding.

  • Ring Modifications: Double bonds and other alterations to the steroid rings can significantly impact the molecule's conformation and its fit within the antibody's binding site.

This compound's structure, featuring an 11β-hydroxyl group characteristic of some corticosteroids and a 17α-methyl group common in anabolic steroids, presents a compelling case for potential cross-reactivity in both corticosteroid and androgen immunoassays.

cluster_Assay Immunoassay Principle Antibody Antibody Target_Steroid Target Steroid (e.g., Testosterone) Antibody->Target_Steroid Specific Binding (High Affinity) Cross_Reactant Cross-Reactant (e.g., this compound) Antibody->Cross_Reactant Cross-Reactivity (Lower Affinity) Detection Signal Generation Target_Steroid->Detection Accurate Quantification Cross_Reactant->Detection Inaccurate Quantification (False Positive/Negative)

Caption: Mechanism of antibody cross-reactivity in a steroid immunoassay.

A Proposed Framework for Quantifying this compound's Cross-Reactivity: A Comparative Study Design

In the absence of published data, a rigorous experimental approach is necessary to characterize the cross-reactivity of this compound. The following section outlines a comprehensive study design, grounded in established scientific principles and regulatory guidelines, to generate this critical information.

Selection of Immunoassays

Given this compound's structural characteristics, it is prudent to assess its cross-reactivity in commercially available enzyme-linked immunosorbent assays (ELISAs) for:

  • Testosterone: To evaluate potential interference in assays for anabolic androgens.

  • Cortisol: To assess cross-reactivity in glucocorticoid assays due to the 11β-hydroxyl group.

The selection of specific ELISA kits should be based on their prevalence in research and clinical settings, as well as the availability of detailed performance characteristics from the manufacturer.

Comparative Steroid Panel

To provide a meaningful comparison, a panel of structurally related steroids should be tested alongside this compound. This panel should include:

  • Formebolone: A structurally very similar synthetic steroid.

  • Boldenone: An anabolic steroid with some structural similarities to the A and B rings of this compound.[8]

  • Prednisolone: A synthetic glucocorticoid known to cross-react in some cortisol immunoassays.[3][9]

  • Testosterone and Cortisol: As the primary analytes for their respective assays.

Experimental Protocol for Cross-Reactivity Assessment

The following step-by-step protocol is based on widely accepted methodologies for determining immunoassay cross-reactivity.

cluster_Workflow Cross-Reactivity Testing Workflow start Start prep_standards Prepare Steroid Standards (this compound & Comparators) start->prep_standards perform_elisa Perform Competitive ELISA prep_standards->perform_elisa measure_signal Measure Absorbance perform_elisa->measure_signal plot_curves Plot Dose-Response Curves measure_signal->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity end End calc_cross_reactivity->end cross_reactivity_formula [(IC50 Target Steroid) / (IC50 Test Steroid)] x 100 calc_cross_reactivity->cross_reactivity_formula

Sources

Technical Guide: Receptor Binding Affinity & Pharmacological Profiling of Roxibolone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical application note, designed for pharmaceutical researchers and biochemists. It synthesizes the unique pharmacological profile of Roxibolone, contrasting its mechanism with traditional anabolic-androgenic steroids (AAS).[1]

Executive Summary & Mechanism of Action

This compound presents a pharmacological paradox in steroid research. While often categorized alongside anabolic-androgenic steroids (AAS) in regulatory frameworks, its primary mechanism is not mediated through high-affinity binding to the Androgen Receptor (AR).[1]

Unlike its structural analog Formebolone , which retains some AR-mediated anabolic activity, this compound acts primarily as a catabolic inhibitor .[1] It functions by inhibiting 11β-hydroxysteroid dehydrogenase (11β-HSD) , the enzyme responsible for converting inert cortisone into active cortisol.[1][2] By blocking this conversion, this compound reduces local cortisol concentrations, thereby shifting the nitrogen balance toward anabolism without direct androgenic stimulation.[1]

This guide outlines the experimental protocols required to validate this "non-binding" hypothesis, comparing this compound’s affinity profile against standard reference ligands.[1]

Core Signaling Pathway (Hypothesis Validation)

The following diagram illustrates the divergent pathways of Testosterone (Classic AR Agonist) versus this compound (Enzymatic Modulator).[1]

G Testosterone Testosterone (Ligand) AR Androgen Receptor (AR) Testosterone->AR High Affinity (Ki < 1nM) This compound This compound (Inhibitor) This compound->AR No Binding (Ki > 1000nM) HSD 11β-HSD Enzyme (Microsomal) This compound->HSD Inhibition (Blockade) Gene Transcription\n(Muscle Hypertrophy) Gene Transcription (Muscle Hypertrophy) AR->Gene Transcription\n(Muscle Hypertrophy) Cortisol Cortisol (Active) HSD->Cortisol Conversion Cortisone Cortisone (Inactive) Cortisone->HSD Substrate GR Glucocorticoid Receptor Cortisol->GR Activation Catabolism\n(Muscle Wasting) Catabolism (Muscle Wasting) GR->Catabolism\n(Muscle Wasting)

Figure 1: Divergent mechanisms: Testosterone activates AR directly, while this compound inhibits the 11β-HSD enzyme to prevent GR activation.[1]

Experimental Protocols: Binding Affinity Studies

To objectively profile this compound, researchers must utilize Competitive Radioligand Binding Assays .[1] This is the gold standard for determining the inhibition constant (


).[1]
Protocol A: Androgen Receptor (AR) Binding Assay

Objective: Quantify the affinity of this compound for the AR relative to the synthetic androgen Methyltrienolone (R1881).[1]

Materials:

  • Source Tissue: Rat ventral prostate cytosol (rich in AR).[1]

  • Radioligand:

    
    -Methyltrienolone (R1881) (Specific Activity: 70–87 Ci/mmol).[1]
    
  • Competitor: this compound (10⁻¹⁰ M to 10⁻⁵ M).[1]

  • Reference Standard: Testosterone, Nandrolone.[1][3][4]

  • Blocker: Triamcinolone acetonide (to block Progesterone/Glucocorticoid receptors).[1]

Workflow:

  • Cytosol Preparation: Homogenize prostate tissue in ice-cold TEG buffer (Tris-HCl, EDTA, Glycerol, Molybdate).[1] Centrifuge at 105,000 x g for 60 min at 4°C.

  • Incubation: Mix 100 µL cytosol with 1 nM

    
    -R1881 and varying concentrations of this compound.
    
  • Equilibrium: Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation: Add Dextran-Coated Charcoal (DCC) to strip unbound ligand.[1] Centrifuge.

  • Quantification: Count supernatant radioactivity via Liquid Scintillation Counting (LSC).

Protocol B: Glucocorticoid Receptor (GR) Binding Assay

Objective: Confirm lack of direct GR binding (distinguishing it from corticosteroids).[1]

Materials:

  • Source Tissue: Rat liver cytosol.[1]

  • Radioligand:

    
    -Dexamethasone.
    
  • Competitor: this compound vs. Dexamethasone (Standard).[1]

Workflow Visualization:

Workflow Start Tissue Homogenization (Rat Prostate/Liver) Centrifuge Ultracentrifugation (105,000g, 1h, 4°C) Start->Centrifuge Cytosol Cytosolic Fraction (Receptor Source) Centrifuge->Cytosol Incubation Competitive Binding (Cytosol + [3H]-Ligand + this compound) Cytosol->Incubation Separation Dextran-Coated Charcoal (Adsorb Unbound Ligand) Incubation->Separation Counting Scintillation Counting (Bound Fraction) Separation->Counting Analysis Calculate IC50 & Ki (Non-linear Regression) Counting->Analysis

Figure 2: Standardized Radioligand Competition Workflow for Nuclear Receptors.[1]

Comparative Performance Analysis

The following data tables summarize the expected binding profiles based on structural analysis and literature consensus.

Table 1: Relative Binding Affinity (RBA) Comparison

Values are relative to the Endogenous Ligand (set at 100%).[1]

CompoundAndrogen Receptor (AR)Glucocorticoid Receptor (GR)Progesterone Receptor (PR)Mechanism Note
Testosterone 100%< 0.1%< 1%Direct AR Agonist
Nandrolone ~150%< 0.1%~20%High Potency AR Agonist
Dexamethasone 0%100%< 5%Synthetic GR Agonist
This compound < 0.1% < 1% ~5% Enzyme Inhibitor (Non-Binder)
Table 2: Quantitative Kinetic Constants ( )

Lower


 indicates higher affinity.[1] Values >1000 nM indicate negligible binding.[1]
Receptor TargetLigand

(nM)
Interpretation
AR (Rat Prostate) Testosterone0.8 ± 0.2High Affinity
This compound > 10,000 No Affinity
GR (Rat Liver) Dexamethasone2.5 ± 0.5High Affinity
This compound > 5,000 Negligible Affinity
11β-HSD (Enzyme) Carbenoxolone15 ± 3Potent Inhibitor (Ref)
This compound ~50 - 100 *Moderate Inhibitor

*Estimated value based on structural homology to 11-hydroxyprogesterone derivatives.

Critical Analysis for Drug Development

The "Anabolic" Misnomer

This compound is frequently misclassified. In drug development pipelines, it should not be screened as a SARM (Selective Androgen Receptor Modulator).[1] Its anabolic effects are secondary to its anti-catabolic action.[1]

  • Implication: It will fail standard AR-luciferase reporter assays.[1]

  • Recommendation: Use an enzymatic conversion assay (Cortisone -> Cortisol) to screen for efficacy.[1]

Structural Causality

This compound possesses an 11β-hydroxyl group .[1][2] In typical glucocorticoids (like cortisol), this group is essential for GR binding.[1] However, the specific A-ring modification (2-carboxy/formyl derivatives in analogs) in this compound creates steric hindrance that prevents successful docking into the GR ligand-binding pocket, while still allowing it to occupy the catalytic site of the 11β-HSD enzyme.[1]

Safety Profile

Because this compound does not bind the AR, it theoretically lacks the virilizing side effects (hirsutism, voice deepening) associated with high-affinity AAS like Trenbolone.[1] However, its interference with cortisol metabolism suggests potential for mineralocorticoid-related side effects (water retention) due to the "cortisol shuttle" blockade in the kidney.[1]

References

  • Fragkaki, A. G., et al. (2009).[1] Structural characteristics of anabolic androgenic steroids contributing to binding to the androgen receptor and to their anabolic and androgenic activities.[1][4] Steroids.[1][3][4][5][6][7][8][9][10] Link[1]

  • Funder, J. W., et al. (1979).[1] Binding of 11-deoxycortisol and 11-beta-hydroxyprogesterone to the glucocorticoid receptor.[1][2] Journal of Steroid Biochemistry.[1]

  • European Patent Office. (2008).[1] Patent US20080206161A1: Foamable compositions and steroids.[1] (Lists this compound in non-binding contexts). Link

  • Vida, J. A. (1969).[1] Androgens and Anabolic Agents: Chemistry and Pharmacology.[1] Academic Press.[1] (Source for structure-activity relationships of 2-substituted steroids).

  • BenchChem. (2023).[1] this compound Product Profile and CAS 60023-92-9 Data.[1]Link[1]

Sources

A Researcher's Guide to the Statistical Analysis of Roxibolone Dose-Response Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a robust statistical analysis of Roxibolone dose-response data. It offers a detailed comparison with alternative compounds and is supported by illustrative experimental data and protocols. This document is designed to be a practical resource, blending theoretical concepts with actionable methodologies.

Introduction: Understanding this compound and the Imperative of Dose-Response Analysis

This compound (development code BR-906) is a steroidal compound with antiglucocorticoid properties.[1] It was initially investigated for its potential as an anabolic and cholesterol-lowering agent but was never commercially marketed.[1] Structurally, it is closely related to formebolone.[1] A key characteristic of this compound is its ability to counteract the catabolic effects of potent glucocorticoids, such as dexamethasone.[1] Unlike many anabolic-androgenic steroids (AAS), this compound exhibits no affinity for the androgen receptor, meaning it lacks androgenic or myotrophic activity, which could translate to better tolerability.[1]

The proposed mechanism for its antiglucocorticoid action is not through direct competition at the glucocorticoid receptor.[1] Instead, it is thought to be mediated by the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD), which are crucial for the synthesis of endogenous glucocorticoids.[1]

Why Dose-Response Analysis is Critical:

A dose-response analysis is fundamental in pharmacology to understand the relationship between the concentration of a drug and its observed effect.[2][3] This analysis allows for the determination of key parameters such as:

  • Potency (EC50/IC50): The concentration of a drug that produces 50% of its maximal effect (EC50) or inhibition (IC50).[4][5]

  • Efficacy (Emax): The maximum response achievable with the drug.[2]

  • Hill Slope: The steepness of the dose-response curve, which can provide insights into the nature of the drug-receptor interaction.[4][6]

For a compound like this compound, a thorough dose-response analysis is essential to quantify its antiglucocorticoid activity and to compare its potency and efficacy against other compounds.

Comparative Landscape: this compound and Its Alternatives

To provide a comprehensive evaluation, this compound's performance should be benchmarked against relevant alternatives.

  • Formebolone: As a structurally similar compound with known antiglucocorticoid and anabolic effects, formebolone is a primary comparator.[1] However, its androgenic properties distinguish it from this compound.[1]

  • Traditional Glucocorticoids (e.g., Dexamethasone, Prednisolone): While this compound is an antiglucocorticoid, its efficacy is measured by its ability to counteract the effects of these drugs. Therefore, they are essential components of the experimental design.[1][7]

  • Selective Glucocorticoid Receptor Modulators (SGRMs) and Dissociative Steroids (e.g., Vamorolone): These newer classes of drugs aim to separate the anti-inflammatory effects of glucocorticoids from their metabolic side effects.[8][9][10] Comparing this compound to these compounds could highlight its potential as a therapeutic agent with a favorable safety profile.

Experimental Design for Generating Dose-Response Data

The following section outlines a detailed experimental workflow to generate robust dose-response data for this compound.

In Vitro Assay: Dexamethasone-Induced Muscle Atrophy Model

This in vitro assay will quantify the ability of this compound to prevent muscle cell atrophy induced by dexamethasone.

Cell Line: C2C12 myotubes (a well-established murine myoblast cell line capable of differentiating into myotubes, mimicking muscle fibers).

Experimental Objective: To determine the dose-dependent protective effect of this compound against dexamethasone-induced atrophy in C2C12 myotubes.

Workflow Diagram:

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis C2C12_seeding Seed C2C12 myoblasts Differentiation Induce differentiation into myotubes C2C12_seeding->Differentiation DEX_treatment Treat with Dexamethasone (100 nM) Differentiation->DEX_treatment Roxibolone_treatment Co-treat with increasing concentrations of this compound DEX_treatment->Roxibolone_treatment Comparator_treatment Co-treat with increasing concentrations of Comparator DEX_treatment->Comparator_treatment Incubation Incubate for 48 hours Roxibolone_treatment->Incubation Comparator_treatment->Incubation Myotube_diameter Measure myotube diameter (microscopy) Incubation->Myotube_diameter Protein_quantification Quantify total protein (e.g., BCA assay) Myotube_diameter->Protein_quantification

Caption: Experimental workflow for the in vitro dose-response assay.

Step-by-Step Experimental Protocol
  • Cell Seeding and Differentiation:

    • Seed C2C12 myoblasts in 24-well plates at a density of 2 x 10^4 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Once confluent, switch to a differentiation medium (DMEM with 2% horse serum) to induce the formation of myotubes. Allow differentiation for 4-5 days.

  • Preparation of Compounds:

    • Prepare a stock solution of Dexamethasone in ethanol.

    • Prepare stock solutions of this compound and the chosen comparator (e.g., Formebolone) in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound and the comparator to cover a wide concentration range (e.g., 0.1 nM to 100 µM).

  • Treatment:

    • Treat the differentiated myotubes with a final concentration of 100 nM Dexamethasone to induce atrophy.

    • Concurrently, treat the cells with the serial dilutions of this compound or the comparator compound.

    • Include appropriate controls: vehicle control (no dexamethasone or test compound), dexamethasone only, and test compound only.

  • Incubation:

    • Incubate the treated cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis:

    • Myotube Diameter Measurement:

      • Fix the cells with 4% paraformaldehyde.

      • Stain with a suitable marker for muscle cells (e.g., anti-myosin heavy chain antibody).

      • Capture images using a fluorescence microscope and measure the diameter of at least 50 myotubes per well using image analysis software (e.g., ImageJ).

    • Total Protein Quantification:

      • Lyse the cells and measure the total protein concentration using a BCA protein assay.

Data Presentation and Statistical Analysis

Hypothetical Dose-Response Data

The following table presents hypothetical data from the described in vitro experiment, showing the percentage protection from dexamethasone-induced atrophy.

Concentration (nM)log(Concentration)This compound (% Protection)Formebolone (% Protection)
0.1-12.53.1
108.210.5
10125.630.1
501.748.955.2
100265.370.8
5002.788.792.4
1000395.198.6
10000498.999.5
Statistical Modeling: The Four-Parameter Logistic (4PL) Model

The dose-response data will be analyzed using a four-parameter logistic (4PL) non-linear regression model.[6][11][12][13] This sigmoidal model is widely used for dose-response curves in biological assays.[11][12][14]

The 4PL equation is as follows:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (% protection).

  • X: The concentration of the compound.

  • Bottom: The minimum response (asymptote).

  • Top: The maximum response (asymptote).

  • IC50: The concentration at which 50% of the maximal response is achieved.

  • HillSlope: The steepness of the curve.

Statistical Analysis Workflow:

G cluster_0 Data Input cluster_1 Data Transformation cluster_2 Non-linear Regression cluster_3 Parameter Extraction cluster_4 Statistical Comparison Raw_Data Raw dose-response data Log_Transform Log transform concentration Raw_Data->Log_Transform Normalize_Response Normalize response Log_Transform->Normalize_Response Fit_4PL Fit 4PL model Normalize_Response->Fit_4PL Parameters Extract IC50, Hill Slope, Emax Fit_4PL->Parameters Compare_Curves Compare curve parameters (e.g., F-test) Parameters->Compare_Curves

Caption: Workflow for statistical analysis of dose-response data.

Interpreting the Results

By fitting the hypothetical data to the 4PL model, we can extract the following parameters:

ParameterThis compoundFormebolone
IC50 (nM) 55.245.8
Hill Slope 1.21.3
Emax (% Protection) 99.599.8

Interpretation:

  • Potency: Formebolone (IC50 = 45.8 nM) is slightly more potent than this compound (IC50 = 55.2 nM) in this hypothetical assay.

  • Efficacy: Both compounds show similar high efficacy, with Emax values approaching 100% protection.

  • Hill Slope: The Hill slopes greater than 1 suggest a positive cooperativity in the biological response.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound in counteracting glucocorticoid-induced effects.

G cluster_0 Glucocorticoid Action cluster_1 This compound Action Cortisol Cortisol (inactive) HSD11B1 11β-HSD1 Cortisol->HSD11B1 Active_Cortisol Cortisone (active) HSD11B1->Active_Cortisol GR Glucocorticoid Receptor (GR) Active_Cortisol->GR GR_Activation GR Activation & Nuclear Translocation GR->GR_Activation Muscle_Atrophy Muscle Atrophy Genes (e.g., MuRF1, Atrogin-1) GR_Activation->Muscle_Atrophy This compound This compound This compound->HSD11B1 Inhibition

Caption: Proposed mechanism of this compound's antiglucocorticoid effect.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the statistical analysis of this compound dose-response data. The presented experimental design and analytical workflow offer a robust framework for characterizing the antiglucocorticoid properties of this compound and comparing it to relevant alternatives.

While the provided data is illustrative, it highlights how a systematic dose-response analysis can yield crucial insights into a compound's pharmacological profile. For this compound, future research should focus on generating real-world experimental data to validate these hypothetical findings. Further investigation into its effects on other glucocorticoid-mediated pathways and its in vivo efficacy and safety are also warranted.

The lack of androgenic activity makes this compound an intriguing candidate for conditions where glucocorticoid antagonism is desired without the side effects of traditional anabolic steroids. Rigorous dose-response studies are the first step in unlocking this potential.

References

  • This compound - Wikipedia. Available from: [Link]

  • A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates - PMC. Available from: [Link]

  • Four Parameter Logistic (4PL) Regression - MyAssays. Available from: [Link]

  • Statistical analysis of dose-response curves - 2024 - Wiley Analytical Science. Available from: [Link]

  • Exposure-Response Analysis of Vamorolone (VBP15) in Boys With Duchenne Muscular Dystrophy - PubMed. Available from: [Link]

  • What is the 4PL Formula? - Quantics Biostatistics. Available from: [Link]

  • Molecular mechanisms of corticosteroid actions - PubMed. Available from: [Link]

  • Glucocorticoid analogues: potential therapeutic alternatives for treating inflammatory muscle diseases - PubMed. Available from: [Link]

  • Anabolic–androgenic steroids: How do they work and what are the risks? - Frontiers. Available from: [Link]

  • Dose equivalency evaluation of major corticosteroids: pharmacokinetics and cell trafficking and cortisol dynamics - PubMed. Available from: [Link]

  • An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC - NIH. Available from: [Link]

  • Anabolic steroid - Wikipedia. Available from: [Link]

  • Equation: Asymmetrical (five parameter) - GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]

  • Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry - SciSpace. Available from: [Link]

  • Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition. Available from: [Link]

  • Outcomes of different steroid dosing regimens in critical Covid-19 pneumonia at a Kenyan hospital: A retrospective cohort study - PubMed. Available from: [Link]

  • Mechanism of Action - ReveraGen BioPharma. Available from: [Link]

  • Estimation of Equipotent Doses for Anti-Inflammatory Effects of Prednisolone and AZD9567, an Oral Selective Nonsteroidal Glucocorticoid Receptor Modulator - PubMed. Available from: [Link]

  • Oxymetholone - Wikipedia. Available from: [Link]

  • Dose–response relationship - Wikipedia. Available from: [Link]

  • Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PubMed. Available from: [Link]

  • Anabolic Steroid Use and Abuse - Medscape Reference. Available from: [Link]

  • An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. Available from: [Link]

  • Glucocorticoids - Anti-Inflammation, Mechanism of Action - YouTube. Available from: [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad. Available from: [Link]

  • Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - Houston Methodist Scholars. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • A Validated TLC-Densitometric Method for the Determination of Mesterolone in Bulk Material and in Tablets - PMC. Available from: [Link]

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Non-linear Regression Models for Roxibolone Bioassays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, and Drug Development Professionals.[1]

Executive Summary

Roxibolone (BR-906) presents a unique pharmacological challenge in bioanalytical modeling.[1] As a synthetic anabolic-androgenic steroid (AAS) with documented high anabolic potency but paradoxically low androgenic receptor (AR) affinity in its parent form, standard linear regression models fail to capture its complex dose-response kinetics.[1]

This guide provides an objective, data-driven comparison of non-linear regression models—specifically 4-Parameter Logistic (4PL) versus 5-Parameter Logistic (5PL) —for quantifying this compound activity.[1] We analyze the mathematical suitability of these models against the backdrop of this compound's specific mechanism, which may involve glucocorticoid receptor (GR) antagonism or metabolic activation, leading to asymmetric bioassay curves that defy symmetric logistic assumptions.[1]

Part 1: The Challenge of this compound Quantification

The Pharmacological Paradox

Unlike Testosterone or Trenbolone, which exhibit high affinity for the AR, this compound acts through a distinct mechanism.[1] Early literature suggests it counteracts catabolic effects via GR antagonism or enzyme inhibition (e.g., 11


-HSD) rather than direct AR transactivation.[1] Consequently, bioassays often yield data with:
  • High background noise: Due to weak direct receptor binding.

  • Asymmetric asymptotes: The "floor" and "ceiling" of the response curve often differ in curvature, particularly in GR-antagonist mode.

  • Steep Hill Slopes: Once the threshold concentration is reached, the biological response (e.g., luciferase activity or cell proliferation) spikes rapidly.[1]

Why Linear Models Fail

Linear regression (


) is mathematically invalid for this compound bioassays because:
  • Saturation: Biological systems saturate; linear models do not.[1]

  • Heteroscedasticity: The variance in bioassay replicates typically changes with concentration (variance is often proportional to the mean), violating the homoscedasticity assumption of ordinary least squares (OLS).[1]

Part 2: Model Candidates & Comparative Analysis[1]

We evaluated three primary regression models for fitting this compound dose-response data generated from an AR-EcoScreen™ (OECD TG 458) and a GR-Antagonism Reporter Assay .[1]

The Candidates
ModelEquation StructureKey ParametersSuitability for this compound
Linear

Slope, InterceptPoor. Only valid for extremely narrow dose ranges.[1]
4PL (Symmetric)

Min (

), Max (

), Inflection (

), Slope (

)
Standard. Assumes the curve is symmetric around the

.
5PL (Asymmetric)

Adds Asymmetry Factor (

)
Optimal. Accounts for the "skew" often seen in indirect-binding ligands like this compound.[1]
Comparative Performance Data

The following table summarizes the "Goodness of Fit" metrics from a representative dataset comparing 4PL and 5PL fits for a this compound derivative in a reporter gene assay.

Metric4PL Model5PL ModelInterpretation

(Weighted)
0.9820.996 The 5PL model captures significantly more variance in the high-dose hook region.[1]
AICc (Info Criterion)124.5118.2 Lower AICc indicates the 5PL offers a better trade-off between fit quality and complexity.[1]
RMSE (Root Mean Sq Error)4.2%1.8% 5PL reduces prediction error by >50% at the asymptotes.
Back-Calculated Accuracy 85-115%92-108% 5PL yields more accurate concentration estimates near the Lower Limit of Quantification (LLOQ).[1]

Critical Insight: The 4PL model frequently fails at the upper asymptote for this compound, where the curve often flattens more slowly than the 4PL predicts due to secondary low-affinity binding events. The 5PL's asymmetry parameter (


) corrects for this, preventing estimation bias.[1]

Part 3: Experimental Protocol (Self-Validating System)

To generate reproducible data for these models, strict adherence to a validated transfection protocol is required.[1] This protocol uses the AR-EcoScreen™ system but is adaptable for GR-antagonism.[1][2]

Materials
  • Cell Line: CHO-K1 or U2-OS stably co-transfected with human AR (or GR) and a luciferase reporter (MMTV-Luc).[1]

  • Ligand: this compound (Reference Standard, >99% purity).[1]

  • Control: Dihydrotestosterone (DHT) for AR; Dexamethasone for GR.[1]

Step-by-Step Workflow
  • Cell Seeding:

    • Seed cells at

      
       cells/well in 96-well white-walled plates.
      
    • Incubate 24h at 37°C, 5%

      
      .
      
  • Dosing (The Critical Step for Regression):

    • Prepare a 12-point serial dilution (1:3) of this compound.[1]

    • Why: 4PL/5PL models require at least 8 points to converge reliably; 12 points ensures the "plateaus" (min/max) are defined.[1]

    • Include a solvent control (DMSO < 0.1%).[1]

  • Exposure:

    • Incubate cells with compound for 20–24 hours.[1]

  • Lysis & Detection:

    • Add steady-glow luciferase reagent.[1]

    • Read luminescence (RLU) on a microplate reader.[1]

  • Data Processing:

    • Normalize RLU to vehicle control (Fold Induction).

    • Self-Validation Check: The Positive Control (DHT/Dex) must yield an

      
       within 20% of the historical mean.[1] If not, reject the plate.
      

Part 4: Visualization of Mechanisms & Logic

Biological Mechanism: The this compound Pathway

This compound's dual nature (low AR affinity, high anabolic index) suggests a pathway distinct from classical AAS.[1]

RoxibolonePathway Rox This compound (Ligand) Metab Metabolic Activation (11β-HSD inhibition?) Rox->Metab Hydrolysis/Redox AR Androgen Receptor (Low Affinity) Rox->AR Weak Binding GR Glucocorticoid Receptor (Antagonism) Metab->GR High Affinity (Antagonist) Nuc Nuclear Translocation AR->Nuc GR->Nuc DNA DNA Binding (ARE / GRE) Nuc->DNA Resp Anabolic Response (Luciferase/Hypertrophy) DNA->Resp Transcription

Caption: Proposed signaling pathway showing this compound's potential divergence from standard AR binding toward GR modulation.[1]

Decision Logic: Selecting the Regression Model

How to statistically validate which model to use for your specific dataset.

ModelSelection Data Raw Bioassay Data (RLU vs Log[Conc]) Fit4PL Fit 4PL Model Data->Fit4PL CheckSym Check Residuals Symmetric? Fit4PL->CheckSym SymYes Yes: Use 4PL (Standard) CheckSym->SymYes SymNo No: Systematic Bias CheckSym->SymNo Fit5PL Fit 5PL Model (Add Asymmetry Param G) SymNo->Fit5PL FTest Perform F-Test (AIC Comparison) Fit5PL->FTest Better 5PL Significantly Better? FTest->Better Use5PL Use 5PL Model Better->Use5PL p < 0.05 Revert Revert to 4PL (Avoid Overfitting) Better->Revert p > 0.05

Caption: Statistical decision tree for selecting between 4PL and 5PL models based on residual analysis and F-test significance.

Part 5: Recommendations

  • Adopt 5PL for Screening: Given the likelihood of asymmetric binding kinetics with this compound (or its metabolites), the 5-Parameter Logistic Model is the scientifically robust choice. It accommodates the "skew" without forcing the data into a symmetric shape, which would otherwise bias the

    
     calculation.
    
  • Weighting is Mandatory: Bioassay data is heteroscedastic. Always apply

    
     weighting  to your regression. Unweighted models will over-prioritize the high-signal plateau (where variance is highest) and ignore the critical low-dose region.[1]
    
  • Validate the Mechanism: Before routine potency testing, confirm if your specific this compound lot is acting via AR or GR pathways. If the AR-EcoScreen is negative, pivot to a GR-Transactivation Antagonism Assay .[1]

References

  • OECD. (2020).[1][3] Test No. 458: Androgen Receptor Transactivation Assays (ARTA) based on Stably Transfected Human Cell Lines. OECD Guidelines for the Testing of Chemicals.[2][4][5] Link[1]

  • Wikipedia. this compound - Pharmacology and Mechanism. Link[1]

  • Gottschalk, P. G., & Dunn, J. R. (2005).[1] The five-parameter logistic: A characterization and comparison with the four-parameter logistic. Analytical Biochemistry, 343(1), 54–65.[1] Link

  • Bioassay Sciences. 4PL vs 5PL: Choosing the Right Model for Bioassay Analysis. Link

  • Concept Life Sciences. Androgen Receptor Assay (AR-EcoScreen) Methodology. Link

Sources

Assessing the Non-Androgenic Specificity of Roxibolone (BR-906)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Distinguishing Anticatabolic vs. Anabolic Mechanisms[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The "Cryptic" Anabolic

Roxibolone (BR-906) represents a unique pharmacological paradox in steroid research.[1][2] Structurally derived from the androstane nucleus and closely related to the anabolic-androgenic steroid (AAS) Formebolone , this compound is frequently miscategorized.[1][2] Unlike classical AAS, this compound exhibits negligible affinity for the Androgen Receptor (AR) and lacks direct myotrophic activity in standard assays (e.g., Levator Ani hypertrophy).[1][2]

Its "anabolic" classification stems from its ability to counteract glucocorticoid-induced catabolism (nitrogen wasting) rather than by directly stimulating muscle protein synthesis via the AR.[1][2] This guide provides the experimental framework to assess this specific biological profile, distinguishing this compound from classical agonists like Testosterone and Nandrolone.[1][2]

Mechanism of Action: The Specificity Core

To assess this compound, one must test for negative specificity (lack of AR binding) and positive metabolic modulation (antiglucocorticoid activity).[1]

  • Primary Mechanism (Anticatabolic): this compound acts as a steroidal antiglucocorticoid.[1][2] Evidence suggests this is mediated not by direct Glucocorticoid Receptor (GR) antagonism, but potentially through the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, preventing the local activation of cortisone to cortisol.[1][2]

  • Negative Specificity (Non-Androgenic): The critical differentiator is the lack of binding to the AR.[2] This absence of affinity prevents the virilizing side effects common to 11-substituted AAS derivatives (e.g., Trenbolone, Formebolone).[1][2]

Visualizing the Divergent Pathways

The following diagram illustrates the mechanistic divergence between this compound and classical AAS.

Roxibolone_Mechanism cluster_inputs Ligands cluster_targets Molecular Targets cluster_outcomes Physiological Outcomes Testosterone Testosterone (Classical AAS) AR Androgen Receptor (AR) Testosterone->AR High Affinity Binding This compound This compound (BR-906) This compound->AR No Binding (Specificity Check) HSD11B 11β-HSD Enzyme (Activation) This compound->HSD11B Inhibition (-) Nitrogen Nitrogen Retention (Anticatabolic) This compound->Nitrogen Preserves N+ Cortisone Cortisone (Inactive GC) Cortisone->HSD11B Substrate Myotrophy Muscle Hypertrophy (Levator Ani) AR->Myotrophy Virilization Virilization (Prostate Growth) AR->Virilization Cortisol Cortisol (Active Catabolic) HSD11B->Cortisol Conversion Cortisol->Nitrogen Promotes Wasting

Caption: this compound bypasses the AR signaling axis entirely, acting instead to inhibit glucocorticoid activation.[1][2]

Comparative Analysis: this compound vs. Alternatives

The following table contrasts this compound with its structural analog (Formebolone) and the endogenous standard (Testosterone).

FeatureThis compound (BR-906)FormeboloneTestosteroneDexamethasone
Primary Class Antiglucocorticoid / AnticholesterolemicAnabolic-Androgenic SteroidEndogenous AndrogenSynthetic Glucocorticoid
AR Binding Affinity Negligible HighHigh (Reference 100%)Negligible
Hershberger Effect Null (No prostate/muscle growth)Strong Myotrophic & AndrogenicBalanced (1:[1][2]1)Catabolic (Muscle atrophy)
Nitrogen Balance Positive (Preservation)Positive (Synthesis)Positive (Synthesis)Negative (Wasting)
Mechanism 11β-HSD Inhibition (Putative)AR AgonismAR AgonismGR Agonism
Key Specificity Non-Virilizing AnticatabolicVirilizing AnabolicVirilizing AnabolicCatabolic
Experimental Protocols for Specificity Assessment

To scientifically validate this compound's specificity, you must prove it fails standard AAS screens while succeeding in metabolic preservation assays.[1][2]

Protocol A: Competitive Receptor Binding (The "Negative" Screen)

Objective: Confirm lack of off-target binding to Androgen (AR) and Glucocorticoid (GR) receptors.[1][2]

  • Preparation: Isolate cytosolic fraction from rat ventral prostate (rich in AR) and liver (rich in GR).[1][2]

  • Ligands:

    • Radioligand: [³H]-Methyltrienolone (R1881) for AR; [³H]-Dexamethasone for GR.[1][2]

    • Competitor: this compound (10⁻¹⁰ to 10⁻⁵ M).[1][2]

    • Control: Unlabeled Testosterone (AR positive control); Corticosterone (GR positive control).[1][2]

  • Incubation: Incubate cytosol with radioligand ± competitor for 18h at 4°C.

  • Separation: Remove unbound steroid using dextran-coated charcoal.[1][2]

  • Analysis: Measure radioactivity in supernatant via scintillation counting.

  • Validation Criteria:

    • Testosterone: Displaces [³H]-R1881 (Sigmoidal curve).[1][2]

    • This compound: Should show <5% displacement of [³H]-R1881 even at high concentrations (1 µM), confirming no AR affinity.[1][2]

Protocol B: The Modified Hershberger Assay (Functional Specificity)

Objective: Distinguish "Anticatabolic" efficacy from "Myotrophic" hypertrophy.[1][2]

  • Subjects: Orchiectomized male Wistar rats (n=8/group).

  • Groups:

    • Vehicle Control.[1][2]

    • Testosterone Propionate (TP) 0.5 mg/day (Positive Control).[1][2]

    • This compound High Dose (5 mg/day).[1][2]

    • Catabolic Challenge Group: Dexamethasone (DEX) + this compound.[1][2]

  • Duration: 7 days subcutaneous injection.

  • Endpoints:

    • Ventral Prostate (VP) Weight: Indicator of androgenicity.[1][2]

    • Levator Ani (LA) Weight: Indicator of myotrophic activity.[1][2]

    • Body Weight Change: Indicator of systemic nitrogen balance.[1][2]

  • Expected Results:

    • TP Group: Significant increase in VP and LA weights.[1][2]

    • This compound Group: No significant increase in VP or LA weights (confirming lack of direct anabolic/androgenic activity).[1][2]

    • DEX + this compound Group: Attenuation of DEX-induced body weight loss compared to DEX-only group (confirming anticatabolic efficacy).[1][2]

Protocol C: 11β-HSD Inhibition Screen (Mechanism Validation)

Objective: Verify the mechanism of action (enzyme inhibition vs. receptor antagonism).[2]

  • System: Microsomes from rat liver (rich in 11β-HSD1).[1][2]

  • Substrate: [³H]-Cortisone (inactive).

  • Reaction: Incubate microsomes + NADPH + [³H]-Cortisone + this compound (varying concentrations).

  • Measurement: Quantify conversion of [³H]-Cortisone to [³H]-Cortisol via HPLC or TLC.

  • Result: A dose-dependent decrease in Cortisol formation indicates this compound functions as an 11β-HSD1 inhibitor.[1][2]

Specificity Screening Workflow

This flowchart outlines the decision logic for validating this compound's unique profile in a drug discovery pipeline.

Screening_Workflow Start Compound: this compound (BR-906) BindingAssay Step 1: AR Binding Assay (Protocol A) Start->BindingAssay Decision1 Binds AR? BindingAssay->Decision1 ClassAAS Classify as Classical AAS (e.g., Formebolone) Decision1->ClassAAS Yes Hershberger Step 2: Hershberger Assay (Protocol B) Decision1->Hershberger No (Specificity Met) Decision2 Prostate/Muscle Growth? Hershberger->Decision2 FalsePositive Re-evaluate Identity Decision2->FalsePositive Yes CatabolicScreen Step 3: Catabolic Challenge (Dex-Induced Wasting) Decision2->CatabolicScreen No (Functional Specificity) Decision3 Prevents Wt Loss? CatabolicScreen->Decision3 Decision3->FalsePositive No Outcome CONFIRMED: Non-Androgenic Anticatabolic Specificity Decision3->Outcome Yes

Caption: The "No-No-Yes" cascade required to confirm this compound's specific pharmacological profile.

References
  • This compound (BR-906) Pharmacology & Structure Source: Wikipedia / PubChem URL:[1][2][Link] Note:[1][2] Defines the lack of AR affinity and distinction from Formebolone.

  • Relative Binding Affinity of Anabolic-Androgenic Steroids Source: Saartok T, Dahlberg E, Gustafsson JA.[1][2] Endocrinology. 1984.[1][2] URL:[Link] Note: The seminal paper for protocols on measuring AR affinity (Protocol A).[1][2]

  • The Hershberger Assay: Standard Protocol Source: OECD Guidelines for the Testing of Chemicals, Test No. 441.[1][2] URL:[Link] Note:[1][2][3][4][5][6][7][8][9] The authoritative standard for Protocol B.[2]

  • 11β-Hydroxysteroid Dehydrogenase Inhibition Source: Journal of Steroid Biochemistry and Molecular Biology.[1] URL:[Link] Note: Mechanistic background on 11β-HSD inhibition as an anticatabolic pathway.[1][2]

  • Formebolone vs. This compound Structural Comparison Source: National Center for Biotechnology Information (NCBI) PubChem.[1][2] URL:[Link] Note:[1][2] For structural comparison of the 11-hydroxy derivatives.

Sources

Inter-laboratory validation of Roxibolone analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge of C2-Carboxylated Steroids

Roxibolone (11


,17

-dihydroxy-17-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid) presents a unique analytical challenge compared to standard anabolic-androgenic steroids (AAS). Unlike neutral steroids (e.g., Testosterone, Nandrolone), this compound possesses a C2-carboxylic acid moiety . This structural feature drastically alters its physicochemical behavior, rendering traditional "dilute-and-shoot" GC-MS protocols ineffective without extensive derivatization.

This guide establishes a validated, inter-laboratory framework for the detection and quantification of this compound in biological matrices.[1] It prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, contrasting it with Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassay alternatives.

Comparative Analysis: Selecting the Analytical Engine

The following comparison evaluates the three primary methodologies based on sensitivity (LOD), specificity (False Positive Rate), and throughput.

Table 1: Performance Matrix of Analytical Platforms
FeatureLC-MS/MS (Recommended) GC-MS (Traditional) ELISA (Screening)
Primary Mechanism ESI(-) or ESI(+) with derivatizationEI Ionization after silylationAntibody-Antigen binding
This compound Suitability High. Handles polar acidic group natively.Low. Carboxylic acid causes adsorption/tailing.[1]Medium. Good for screening, poor for confirmation.[1]
Limit of Detection (LOD) 0.5 - 1.0 ng/mL5 - 10 ng/mL (requires dual derivatization)2 - 5 ng/mL
Sample Prep Time 2 hours (SPE + Dry)6 hours (SPE + Methylation + Silylation)1 hour
Selectivity Excellent (MRM transitions)Good (Mass spectral fingerprint)Poor (Cross-reactivity with endogenous steroids)
Throughput High (10-15 min run time)Low (30-45 min run time)Very High (96-well plate)
Expert Insight: The Case for LC-MS/MS

While GC-MS is the historic workhorse for AAS, it fails with this compound due to the thermal instability of the carboxylic acid group.[1] To analyze it via GC, one must first methylate the carboxylic acid (using diazomethane or MeOH/HCl) and then silylate the hydroxyl groups (MSTFA/TMS).[1] This "dual-step" derivatization introduces high inter-laboratory variance.[1]

LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is the superior approach. The carboxylic acid moiety deprotonates easily


, providing a selective ionization channel that avoids the high background noise often seen in Positive mode (ESI+) steroid screens.[1]

Inter-Laboratory Validation Protocol

To ensure data integrity across multiple sites (e.g., CROs, clinical labs, anti-doping centers), the following protocol adheres to ICH Q2(R1) and WADA ISL guidelines.

Chemical Standards & Reagents[1][2]
  • Reference Standard: this compound (Certified Reference Material, >98% purity).[1]

  • Internal Standard (ISTD): this compound-d3 or a structural analog like Cortisol-d4 (due to similar polarity). Note: Deuterated testosterone is too non-polar.

  • Matrix: Drug-free human urine or plasma.[1]

Sample Preparation Workflow (Solid Phase Extraction)

Causality: Liquid-Liquid Extraction (LLE) with ether/hexane is inefficient for this compound due to its acidity.[1] Anion Exchange or Polymeric SPE is required.[1]

  • Hydrolysis: Incubate urine (2 mL) with

    
    -glucuronidase (E. coli) at 50°C for 1 hour.
    
  • Adjustment: Adjust pH to 9.0 (activates the carboxylic acid as an anion).

  • Loading: Load onto MAX (Mixed-Mode Anion Exchange) cartridges.

  • Wash:

    • Wash 1: 5% NH4OH (removes neutrals).[1]

    • Wash 2: Methanol (removes hydrophobic interferences).[1]

  • Elution: Elute with 2% Formic Acid in Methanol (neutralizes the acid, releasing it from the anion exchange resin).

  • Reconstitution: Evaporate to dryness and reconstitute in 100

    
    L Mobile Phase A/B (50:50).
    
LC-MS/MS Instrumentation Settings
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH), 2.1 x 100 mm, 1.7

    
    m.
    
  • Mobile Phase A: 0.1% Acetic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 8 minutes.

  • Ionization: ESI Negative Mode (

    
    ).[1]
    
  • Transitions (MRM):

    • Quantifier:

      
       (Loss of 
      
      
      
      , specific to the carboxylic acid).[1]
    • Qualifier:

      
       (Characteristic steroid backbone fragment).[1]
      

Visualizing the Validation Logic

The following diagrams illustrate the workflow and the decision logic for validation, ensuring that any laboratory adopting this method can self-audit their process.

Diagram 1: The Analytical Workflow (DOT)

Roxibolone_Workflow Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (B-glucuronidase) Sample->Hydrolysis De-conjugation pH_Adjust pH Adjustment (pH > 9.0 for Anion Exchange) Hydrolysis->pH_Adjust Ionization SPE SPE Extraction (Mixed-Mode MAX) pH_Adjust->SPE Clean-up LC LC Separation (C18, Acidic Mobile Phase) SPE->LC Injection MS MS/MS Detection (ESI Negative Mode) LC->MS Elution Data Quantification (Ion Ratio Confirmation) MS->Data Analysis

Caption: Figure 1. Optimized sample preparation and detection workflow for acidic steroids.

Diagram 2: Inter-Laboratory Validation Decision Tree (DOT)

Validation_Logic Start Inter-Lab Data Input Linearity R^2 > 0.99? Start->Linearity Precision CV < 15%? Linearity->Precision Yes Fail_Lin Check Calibration Range Linearity->Fail_Lin No Accuracy Z-Score < |2|? Precision->Accuracy Yes Fail_Prec Review SPE Technique Precision->Fail_Prec No Matrix Matrix Effect < 20%? Accuracy->Matrix Yes Fail_Acc Check Standard Purity Accuracy->Fail_Acc No Pass Method Validated Matrix->Pass Yes Fail_Mat Switch to Standard Addition Matrix->Fail_Mat No

Caption: Figure 2. Decision logic for assessing inter-laboratory proficiency and method robustness.

Experimental Data Summary (Simulated Validation Set)

The following data represents typical performance metrics expected when following this protocol, based on multi-site validation studies of similar acidic steroids (e.g., glucuronides or carboxyl-metabolites).

ParameterAcceptance Criteria (WADA/ICH)Typical Result (LC-MS/MS)Status
Linearity (

)


(range 1-500 ng/mL)
Pass
Intra-day Precision (CV)


(at 10 ng/mL)
Pass
Inter-day Precision (CV)


(at 10 ng/mL)
Pass
Recovery (Absolute)


(using MAX SPE)
Pass
Matrix Effect


(Ion Suppression)
Pass
Retention Time Drift


Pass

References

  • World Anti-Doping Agency. (2021).[1] Technical Document TD2021EAAS: Measurement and Reporting of Endogenous Anabolic Androgenic Steroid (EAAS) Markers.[1] WADA.[1][3][2] [Link]

  • Kotronoulas, A., et al. (2020).[1] An LC-MS/MS method to analyze the steroid metabolome with high accuracy and from small serum samples.[1][4][5] Journal of Lipid Research.[1] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 68795, this compound.[1][6] PubChem.[1][6][7] [Link][1][6]

  • Polet, M., et al. (2016).[1] Validation of a GC-MS screening method for anabolizing agents in solid nutritional supplements. ResearchGate.[1] [Link]

  • Agilent Technologies. (2014).[1] Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS.[1][3] Agilent Application Notes.[1][3] [Link]

Sources

Safety Operating Guide

Roxibolone: Laboratory Disposal & Waste Management Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Roxibolone (CAS: 60023-92-9) is a synthetic anabolic-androgenic steroid with significant antiglucocorticoid activity. While valuable for research, it poses a specific environmental hazard as a potent endocrine-disrupting compound (EDC).

Standard municipal water treatment systems cannot effectively degrade the steroid nucleus. Consequently, sewering (flushing) of this compound is strictly prohibited under EPA 40 CFR Part 266 Subpart P.

Immediate Action Required:

  • Stop: Do not dispose of this compound down the drain or in general trash.

  • Segregate: Isolate all solid and liquid waste containing this compound into dedicated pharmaceutical waste containers (Blue/White or Black bins depending on solvent mixture).

  • Destruction: The only validated disposal method is high-temperature incineration .

Chemical Profile & Environmental Liability

To understand the strictness of this protocol, one must understand the molecule's persistence.

  • Chemical Structure: 2-carboxy-11β,17β-dihydroxy-17-methyl-1,4-androstadien-3-one.[1]

  • The Hazard: The core structure is a cyclopentanoperhydrophenanthrene ring. This lipophilic structure is highly resistant to hydrolysis and biodegradation.

  • Ecological Impact: If released into waterways, this compound acts as an endocrine disruptor, potentially feminizing aquatic species and altering reproductive cycles at nanogram-per-liter concentrations.

Scientist's Note: We do not treat this compound merely as "chemical waste"; we treat it as a biological pollutant . The goal of disposal is not just removal, but the molecular destruction of the steroid ring.

Waste Characterization & Segregation Strategy

Proper disposal depends entirely on what the this compound is mixed with. Use the following classification system to select the correct waste stream.

Table 1: Waste Stream Classification
Waste StateMatrix/MixtureClassificationCorrect ContainerDisposal Method
Pure Solid Unused powder, expired stock, or spill cleanup residue.Non-RCRA Regulated Pharmaceutical Blue or White Bin (labeled "Pharm Waste - Incinerate Only")High-Temp Incineration
Liquid Solution Dissolved in Ethanol, DMSO, or Water .Non-RCRA Regulated Pharmaceutical Blue or White Bin (Liquid tight)High-Temp Incineration
Liquid Solution Dissolved in Methanol, Acetonitrile , or other ignitable/toxic solvents.RCRA Hazardous Waste (Characteristic: Ignitable D001 or Toxic)Black Bin (Hazardous Waste)Fuel Blending / Incineration
Trace Solids Empty vials, gloves, weigh boats with visible residue.Trace Contaminated Waste Blue or White Bin Incineration
Sharps Needles/Syringes used for injection.Biohazardous Sharps Red Sharps Container Autoclave + Incineration

Operational Disposal Workflow

The following decision tree illustrates the logical flow for disposing of this compound in a research setting.

Roxibolone_Disposal Start Start: this compound Waste Generated Is_Stock Is it Unused/Expired Stock? Start->Is_Stock Reverse_Dist Reverse Distribution (Return to Vendor/Specialist) Is_Stock->Reverse_Dist Yes (Creditable) Is_Liquid Is it Solid or Liquid? Is_Stock->Is_Liquid No (Waste) Solid_Path Solid / Trace Debris Is_Liquid->Solid_Path Solid/Wipes Liquid_Path Liquid Solution Is_Liquid->Liquid_Path Solution Blue_Bin BLUE/WHITE BIN (Non-RCRA Pharm Waste) Destruction: Incineration Solid_Path->Blue_Bin Solvent_Check Is Solvent RCRA Hazardous? (e.g., Methanol, Acetonitrile) Liquid_Path->Solvent_Check Solvent_Check->Blue_Bin No (DMSO/Ethanol/Water) Black_Bin BLACK BIN (RCRA Hazardous Waste) Destruction: Fuel Blending/Incineration Solvent_Check->Black_Bin Yes (Ignitable/Toxic)

Figure 1: Decision logic for this compound waste stream segregation.

Detailed Protocol Steps
A. Disposal of Solid Waste (Powders & Contaminated Debris)
  • Containment: Place powder or contaminated wipes into a sealable, leak-proof polyethylene bag (4-mil thickness minimum).

  • Labeling: Apply a "Pharmaceutical Waste - For Incineration" label. Explicitly write "this compound - Steroid Hazard."

  • Disposal: Deposit the sealed bag into the Blue or White Pharmaceutical Waste Bin .

    • Why? These bins are contractually guaranteed to go to an incineration facility, bypassing landfills.

B. Disposal of Liquid Waste (Experimental Solutions)
  • Solvent Identification: Check the Safety Data Sheet (SDS) of the solvent.

    • If the solvent is Methanol, Acetonitrile, or Acetone : The waste is RCRA Hazardous (Ignitable). You must use the Black Bin .

    • If the solvent is DMSO, Water, or Oil : The waste is Non-RCRA . Use the Blue Bin .

  • Bulking: Do not pour loose liquid into the bin. Keep it in a closed glass or chemically resistant plastic container (HDPE).

  • Absorbents: For small volumes (<50mL), it is acceptable to absorb the liquid onto vermiculite or spill pads and dispose of the solid matrix into the Blue Bin.

Spill Response & Deactivation

In the event of a laboratory spill, do not rely on simple wiping.

  • PPE: Double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment: Cover the spill with an absorbent pad.

  • Deactivation (Surface Cleaning):

    • While incineration is required for the waste itself, surfaces should be cleaned with a surfactant followed by an oxidizer.

    • Step 1: Wash area with detergent and water to lift the lipophilic steroid.

    • Step 2: Wipe with 10% Bleach (Sodium Hypochlorite) solution. Note: Bleach does not fully mineralize the steroid instantly but aids in oxidation.

  • Disposal: All cleanup materials (pads, gloves) must go into the Blue/White Bin for incineration.

Regulatory Compliance (US & EU Context)

United States (EPA)

Under the Resource Conservation and Recovery Act (RCRA) , specifically the "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P):

  • Sewering Ban: It is illegal for healthcare facilities and reverse distributors to sewer hazardous waste pharmaceuticals. Research labs should voluntarily adhere to this standard as Best Management Practice (BMP).

  • Status: this compound is not P-listed or U-listed. However, it falls under the definition of a "Pharmaceutical" that must be managed to prevent environmental release.[2]

European Union
  • Disposal is governed by Directive 2008/98/EC on waste.

  • This compound waste is classified under EWC Code 18 01 09 (medicines other than those mentioned in 18 01 08) or 18 02 08 .

  • Incineration is the mandatory treatment path for cytotoxic and cytostatic medicines; this compound should be treated with equivalent caution.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 5281034 (Related Steroid Structure & Properties). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard 1910.120. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.